Product packaging for Mpb-PE(Cat. No.:CAS No. 103794-17-8)

Mpb-PE

Cat. No.: B008453
CAS No.: 103794-17-8
M. Wt: 877.1 g/mol
InChI Key: PMNHFYTYBLGZOI-UHFFFAOYSA-N
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Description

Mpb-PE, also known as this compound, is a useful research compound. Its molecular formula is C47H77N2O11P and its molecular weight is 877.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylethanolamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H77N2O11P B008453 Mpb-PE CAS No. 103794-17-8

Properties

CAS No.

103794-17-8

Molecular Formula

C47H77N2O11P

Molecular Weight

877.1 g/mol

IUPAC Name

[3-[2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate

InChI

InChI=1S/C47H77N2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-28-46(53)57-38-42(60-47(54)29-24-22-20-18-16-14-12-10-8-6-4-2)39-59-61(55,56)58-37-36-48-43(50)27-25-26-40-30-32-41(33-31-40)49-44(51)34-35-45(49)52/h30-35,42H,3-29,36-39H2,1-2H3,(H,48,50)(H,55,56)

InChI Key

PMNHFYTYBLGZOI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCC

Synonyms

MPB-PE
N-(4-(4-maleimidophenyl)butyryl)-sn-glycero-3-phosphoethanolamine
N-(4-(4-maleimidophenyl)butyryl)phosphatidylethanolamine

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Mpb-PE in Scientific Research

This guide provides a comprehensive overview of this compound, a critical tool in modern scientific research, particularly in the fields of drug delivery and bioconjugation. This compound, chemically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], is a maleimide-functionalized phospholipid that enables the covalent attachment of thiol-containing molecules to lipid bilayer systems such as liposomes and nanoparticles.[1][2] This functionality is pivotal for the development of targeted drug delivery systems, where specific ligands are attached to the surface of a drug carrier to direct it to the desired site of action.

Core Concepts

This compound integrates a phosphoethanolamine (PE) lipid anchor with a maleimide (B117702) headgroup. The lipid portion allows for its incorporation into the lipid bilayer of liposomes, while the maleimide group is a highly selective electrophile that reacts with nucleophilic thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides.[2] This reaction, a Michael addition, forms a stable thioether bond, effectively tethering the biomolecule to the liposome (B1194612) surface.[3][4] The phenyl ring in the this compound structure provides aromatic character, which can facilitate interactions with other aromatic compounds.[5]

The use of this compound and similar maleimide-functionalized lipids has been instrumental in advancing the field of nanomedicine. By decorating the surface of liposomes with targeting moieties such as antibodies or peptides, researchers can enhance the delivery of therapeutic agents to specific cells or tissues, thereby increasing efficacy and reducing off-target side effects.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound and other maleimide-functionalized lipids in the preparation of targeted liposomes.

Table 1: Physicochemical Properties of Maleimide-Functionalized Liposomes

FormulationLiposome ComponentsMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Encapsulation Efficiency (%)Reference
M-Lip/DoxNot specified, with maleimide-functionalization~120~0.2~ -20Not specified[5]
Optimal nano-liposomesDSPC:cholesterol (8:1 molar ratio) with this compound163.30.250Not specified69.94[7]
M-GGLG-liposomesNot specified, with 0.3 mol% maleimideNot specifiedNot specifiedNot specifiedNot specified[8]

Table 2: Maleimide-Thiol Conjugation Reaction Parameters

ParameterOptimal Range/ValueNotesReference
pH6.5 - 7.5Reaction with amines becomes competitive above pH 7.5.[3][4]
Reaction TimeVaries (e.g., overnight)Dependent on reactant concentrations and temperature.[2]
Temperature4°C or Room TemperatureReaction proceeds efficiently at both temperatures.[2]
Molar Ratio (Maleimide:Thiol)Typically excess maleimide (e.g., 20-fold)To ensure complete reaction of the thiol-containing molecule.[2]
SolventsAqueous buffers (PBS, Tris, HEPES), with organic co-solvents (DMSO, DMF) for poorly soluble maleimides.Buffers should be free of thiols.[2]

Experimental Protocols

This section details the methodologies for key experiments involving this compound.

1. Preparation of this compound Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the formation of unilamellar liposomes incorporating this compound.

  • Materials:

    • Primary phospholipid (e.g., DSPC, DOPC)

    • Cholesterol

    • This compound

    • Chloroform (B151607) or a chloroform:methanol mixture

    • Hydration buffer (e.g., PBS, HEPES-buffered saline)

    • Rotary evaporator

    • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Procedure:

    • Dissolve the desired lipids (e.g., primary phospholipid, cholesterol, and this compound) in chloroform or a chloroform:methanol mixture in a round-bottom flask. The molar ratio of the lipids should be determined based on the desired properties of the liposomes. A typical formulation might include 0.3-5 mol% of this compound.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[9][10]

    • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the chosen aqueous buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the transition temperature (Tc) of the lipid with the highest Tc.[9]

    • The resulting suspension contains multilamellar vesicles (MLVs). To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the liposome suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) multiple times (e.g., 10-20 passes) using a lipid extruder.[11]

    • The resulting solution contains unilamellar liposomes incorporating this compound.

2. Conjugation of a Thiolated Peptide to this compound Liposomes

This protocol outlines the steps for covalently attaching a thiol-containing peptide to the surface of pre-formed this compound liposomes.

  • Materials:

    • This compound containing liposomes

    • Thiolated peptide

    • Reaction buffer (pH 6.5-7.5, degassed)

    • Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine)

    • Inert gas (e.g., argon or nitrogen)

    • Purification system (e.g., size exclusion chromatography)

  • Procedure:

    • Dissolve the thiolated peptide in a degassed reaction buffer (pH 7.0-7.5). If the peptide has formed disulfide bonds, it may be necessary to first reduce it with a reducing agent like TCEP.[2]

    • Add the peptide solution to the this compound liposome suspension. The molar ratio of maleimide to thiol should be optimized, but a molar excess of maleimide is often used to ensure efficient conjugation of the peptide.

    • Flush the reaction vessel with an inert gas to minimize oxidation of the thiol groups and cap the vessel tightly.[2]

    • Incubate the reaction mixture at room temperature or 4°C for a specified period (e.g., 2-12 hours or overnight) with gentle mixing.

    • After the incubation period, the unreacted peptide and other small molecules can be removed from the peptide-conjugated liposomes using a suitable purification method, such as size exclusion chromatography or dialysis.

3. Quantification of Surface-Conjugated Protein

This protocol provides a method to determine the amount of protein conjugated to the liposome surface.

  • Materials:

    • Protein-conjugated liposomes

    • Protein quantification assay kit (e.g., BCA or Bradford assay)

    • Spectrophotometer

  • Procedure:

    • Separate the protein-conjugated liposomes from unconjugated protein using a method like size exclusion chromatography.

    • Determine the concentration of the conjugated protein using a standard protein quantification assay. It is important to use a detergent (e.g., Triton X-100) to lyse the liposomes and release the protein for accurate measurement.

    • The lipid concentration can be determined using a phosphate (B84403) assay.

    • The amount of conjugated protein can be expressed as a molar ratio of protein to lipid or as the number of protein molecules per liposome.

Visualizations of Workflows and Pathways

The following diagrams illustrate the key processes involving this compound.

experimental_workflow cluster_liposome_prep Liposome Preparation cluster_conjugation Bioconjugation cluster_purification Purification & Characterization lipids Lipids (Phospholipid, Cholesterol, this compound) film Thin Lipid Film lipids->film Solvent Evaporation mlv Multilamellar Vesicles (MLVs) film->mlv Hydration luv Unilamellar Vesicles (LUVs) mlv->luv Extrusion targeted_lipo Targeted Liposome luv->targeted_lipo Incubation thiol_mol Thiolated Molecule (Peptide/Protein) thiol_mol->targeted_lipo purified_lipo Purified Targeted Liposome targeted_lipo->purified_lipo Size Exclusion Chromatography characterization Characterization (Size, Zeta, Conjugation Efficiency) purified_lipo->characterization

Caption: Experimental workflow for the preparation of targeted liposomes using this compound.

Caption: The maleimide-thiol "click" chemistry reaction for bioconjugation.

Conclusion

This compound is a versatile and powerful tool for researchers in drug development and related fields. Its ability to facilitate the stable and specific conjugation of biomolecules to lipid nanoparticles opens up a wide array of possibilities for creating advanced therapeutic and diagnostic agents. Understanding the principles of its use, as detailed in this guide, is crucial for the successful design and implementation of novel nanomedicine platforms. The continued application of this compound and similar reagents is expected to drive further innovation in targeted therapies and personalized medicine.

References

Mpb-PE: A Technical Guide to a Versatile Tool in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mpb-PE (Maleimidophenyl butyramide (B146194) phosphoethanolamine) is a functionalized phospholipid that has emerged as a critical tool in the field of bioconjugation and targeted drug delivery. Its unique chemical structure, featuring a reactive maleimide (B117702) group, allows for the covalent attachment of thiol-containing molecules, such as peptides, proteins, and antibodies, to lipid bilayers. This enables the surface modification of liposomes and other lipid-based nanoparticles, transforming them into targeted delivery vehicles capable of recognizing and binding to specific cell types or tissues. This technical guide provides an in-depth overview of the chemical structure, properties, and applications of this compound, complete with experimental protocols and data presented for clarity and ease of use.

Chemical Structure and Properties

This compound is an amphiphilic molecule consisting of a hydrophilic phosphoethanolamine headgroup modified with a maleimidophenyl butyramide (MPB) linker, and two hydrophobic fatty acid tails. The maleimide group is highly reactive towards sulfhydryl (thiol) groups, forming a stable thioether bond. This specific reactivity makes this compound an ideal choice for conjugating biomolecules to the surface of liposomes.

The properties of this compound can vary depending on the length and saturation of its fatty acid chains. The two most common variants are:

  • 16:0 this compound: Contains two palmitic acid (16:0) chains.

  • 18:1 this compound: Contains two oleic acid (18:1) chains.

The choice between these variants can influence the physical properties of the resulting liposomes, such as membrane fluidity and stability.

Quantitative Data Summary
Property16:0 this compound18:1 this compound
Full Chemical Name 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)[1][2]1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)
Molecular Formula C51H84N2O11PNa[1]C55H88N2O11PNa[3]
Molecular Weight 955.18 g/mol [1]1007.26 g/mol [3]
CAS Number 384835-50-1[1][2][4][5]384835-49-8[3]
Physical Form Powder[1]Powder
Purity >99% (TLC)[1]>99%
Storage Temperature -20°C[1][2][4]-20°C[3]
Solubility Soluble in chloroform (B151607)Soluble in chloroform[3][6]

Experimental Protocols

Preparation of this compound Containing Liposomes (Thin-Film Hydration Method)

This protocol describes a general method for preparing liposomes incorporating this compound. The specific lipid composition can be adjusted based on the desired properties of the final formulation.

Materials:

  • Primary lipid (e.g., DSPC, DPPC, DOPC)

  • Cholesterol

  • This compound (16:0 or 18:1)

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., PBS, HEPES buffer, pH 6.5-7.5)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., primary lipid, cholesterol, and this compound at a specific molar ratio) in chloroform or a chloroform:methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.

    • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature (Tm) of the primary lipid.

    • Hydrate the lipid film by gentle rotation of the flask for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain unilamellar vesicles with a defined size distribution, the MLV suspension can be subjected to sonication or extrusion.

    • Sonication: Place the vial containing the MLV suspension in a bath sonicator and sonicate until the suspension becomes clear.

    • Extrusion: Pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times using a mini-extruder.

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction dissolve 1. Dissolve Lipids (Primary Lipid, Cholesterol, this compound) in Organic Solvent evaporate 2. Evaporate Solvent (Rotary Evaporation) dissolve->evaporate dry 3. Dry Lipid Film (High Vacuum) evaporate->dry hydrate 4. Hydrate Film with Aqueous Buffer dry->hydrate mlv Formation of Multilamellar Vesicles (MLVs) hydrate->mlv size_reduction 5. Sonication or Extrusion mlv->size_reduction ulv Formation of Unilamellar Vesicles (ULVs) size_reduction->ulv

Caption: Workflow for this compound liposome (B1194612) preparation.
Thiol-Maleimide Bioconjugation to this compound Liposomes

This protocol outlines the covalent attachment of a thiol-containing molecule (e.g., a cysteine-containing peptide) to the surface of pre-formed this compound liposomes.

Materials:

  • This compound containing liposomes (prepared as described above)

  • Thiol-containing molecule (e.g., peptide, protein)

  • Reaction buffer (e.g., HEPES, PBS, pH 6.5-7.5, degassed)

  • Reducing agent (optional, e.g., TCEP)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Thiol-Containing Molecule:

    • If the thiol groups on the molecule are oxidized (forming disulfide bonds), they may need to be reduced. Incubate the molecule with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature.[7] TCEP is preferred as it does not need to be removed before the conjugation step.

  • Conjugation Reaction:

    • Mix the this compound containing liposomes with the thiol-containing molecule in the reaction buffer. A typical molar ratio of maleimide to thiol is 10:1 to 20:1, but this should be optimized for each specific application.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing. The reaction should be performed in a low-oxygen environment to prevent re-oxidation of the thiols.

  • Purification:

    • Remove the unreacted molecule by passing the reaction mixture through a size-exclusion chromatography column. The liposome-conjugate will elute in the void volume.

Bioconjugation_Workflow start Start prep_lipo Prepare this compound Containing Liposomes start->prep_lipo prep_thiol Prepare Thiol-Containing Molecule (e.g., Peptide) start->prep_thiol conjugation Mix Liposomes and Thiolated Molecule (pH 6.5-7.5) prep_lipo->conjugation reduction Reduce Disulfide Bonds (Optional, with TCEP) prep_thiol->reduction reduction->conjugation incubation Incubate (RT, 2-4h or 4°C, overnight) conjugation->incubation purification Purify Conjugate (Size-Exclusion Chromatography) incubation->purification end Targeted Liposome purification->end

Caption: Workflow for bioconjugation to this compound liposomes.

Mechanism of Action in Targeted Drug Delivery

This compound itself does not have a pharmacological mechanism of action. Instead, its "action" is to serve as a molecular bridge, enabling the creation of targeted drug delivery systems.[] The overall mechanism of action of an this compound-based targeted liposome can be described as a multi-step process.

Mechanism_of_Action cluster_systemic Systemic Circulation cluster_targeting Targeting cluster_internalization Internalization cluster_release Drug Release liposome Targeted Liposome (with this compound Conjugate) binding Ligand-Receptor Binding on Target Cell Surface liposome->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis release Drug Release into Cytoplasm endocytosis->release

References

The Pivotal Role of the Maleimide Group in Mpb-PE: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The functionalization of lipid-polyethylene glycol (lipid-PEG) conjugates with reactive chemical moieties is a cornerstone of modern drug delivery and bioconjugation strategies. Among these, the maleimide (B117702) group, particularly in the context of Maleimidopropionyl-polyethyleneglycol-phosphatidylethanolamine (Mpb-PE), has emerged as a critical tool for the site-specific attachment of thiol-containing molecules. This technical guide provides a comprehensive overview of the fundamental role of the maleimide group in this compound, detailing its chemistry, reactivity, and applications in the development of targeted therapeutics and advanced biomaterials. We will delve into the quantitative aspects of maleimide-thiol conjugation, address stability considerations, provide detailed experimental protocols, and visualize key biological pathways influenced by this compound-based delivery systems.

The Chemistry of the Maleimide Group in this compound

This compound is a versatile lipid-PEG derivative that incorporates a maleimide functional group at the distal end of the PEG chain. The core structure consists of a phosphatidylethanolamine (B1630911) (PE) lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive maleimide headgroup.

The central role of the maleimide group lies in its highly selective reactivity towards sulfhydryl (thiol) groups, which are naturally present in the side chains of cysteine residues in proteins and peptides. This reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol attacks one of the activated double bond carbons within the maleimide ring, forming a stable covalent thioether bond.[1][2] This specificity allows for the precise, site-specific conjugation of biomolecules under mild physiological conditions.[1]

Factors Influencing Maleimide-Thiol Conjugation

The efficiency and specificity of the maleimide-thiol reaction are paramount for successful bioconjugation and are influenced by several key parameters:

  • pH: The pH of the reaction buffer is the most critical factor. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1] Within this window, the thiol group is sufficiently deprotonated to its more reactive thiolate form, while minimizing the competing hydrolysis of the maleimide ring and the reaction with primary amines (e.g., lysine (B10760008) residues). At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]

  • Temperature: The reaction is typically carried out at room temperature or 4°C. Lower temperatures can be used to slow down the reaction and potentially minimize side reactions, although this will also decrease the primary reaction rate.

  • Molar Ratio: The stoichiometry of the reactants significantly impacts the conjugation efficiency. An excess of the maleimide-functionalized lipid (this compound) is often used to drive the reaction towards completion, especially when labeling proteins or peptides. A molar ratio of maleimide to thiol ranging from 2:1 to 20:1 is commonly employed, depending on the specific application and the desired degree of labeling.[3][4]

Quantitative Analysis of this compound Conjugation

The following tables summarize key quantitative data related to the reactivity and stability of maleimide-functionalized lipids, providing a reference for experimental design.

Table 1: Reaction Kinetics and Efficiency of Maleimide-Thiol Conjugation

ParameterValueConditionsReference(s)
Reaction Time 30 min - 2 hoursRoom temperature, pH 7.0-7.4[4][5]
Optimal Molar Ratio (Maleimide:Thiol) 2:1 to 5:1For peptide and nanobody conjugation to nanoparticles[4][5]
Conjugation Efficiency (Peptide) 84 ± 4%30 min, room temperature, 10 mM HEPES pH 7.0, 2:1 molar ratio[4][5]
Conjugation Efficiency (Nanobody) 58 ± 12%2 hours, room temperature, PBS pH 7.4, 5:1 molar ratio[4]
Conjugation Efficiency (Fab' to Liposomes) ~20%Overnight incubation[6]
Conjugation Efficiency (Fab' to Cubosomes/Hexosomes) 95-99%Overnight incubation[6]

Table 2: Stability of the Maleimide Group and Thioether Linkage

ConditionObservationRate/Half-lifeReference(s)
Maleimide Hydrolysis (pH 5.5, 37°C) Extremely slow-[7]
Maleimide Hydrolysis (pH 7.4, 20°C) Moderate hydrolysisk ≈ 1.24 x 10⁻⁵ s⁻¹[7]
Maleimide Hydrolysis (pH 7.4, 37°C) Faster hydrolysisk ≈ 6.55 x 10⁻⁵ s⁻¹[7]
Thioether Bond in PBS (37°C, 7 days) Stable (<5% deconjugation)> 2 years (for hydrolyzed ring)[8]
Thioether Bond in 1 mM GSH (37°C, 7 days) Unstable (~30% deconjugation)-[8]
DSPE-PEG Ester Hydrolysis (Acidic, 60°C) Detectable after 30 minutes-[2]
DSPE-PEG Ester Stability (Neutral PBS, 60°C) Stable for at least 2 hours-[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol for Preparation of this compound Functionalized Liposomes

This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration method.

Materials:

  • Primary lipid (e.g., DSPC, DPPC)

  • Cholesterol

  • This compound (or DSPE-PEG-Maleimide)

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary lipid, cholesterol, and this compound in chloroform in a round-bottom flask at the desired molar ratio (e.g., 55:40:5).

    • Remove the chloroform using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the primary lipid.

    • Continue to dry the thin lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking. The temperature of the buffer should be above the lipid phase transition temperature.

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the hydrated liposome (B1194612) suspension to multiple extrusion cycles (e.g., 10-15 passes) through polycarbonate membranes of the desired pore size using a lipid extruder.

  • Purification (Optional):

    • Remove any unencapsulated material by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the liposome size distribution and zeta potential using dynamic light scattering (DLS).

    • The concentration of active maleimide groups on the liposome surface can be quantified using Ellman's reagent after reaction with a known amount of a thiol-containing molecule.[9]

Protocol for Conjugation of a Thiolated Peptide to this compound Liposomes

This protocol outlines the steps for conjugating a cysteine-containing peptide to the surface of pre-formed this compound liposomes.

Materials:

  • This compound functionalized liposomes

  • Thiolated peptide

  • Reaction buffer (degassed, pH 7.0-7.5, e.g., PBS or HEPES)

  • Quenching reagent (e.g., L-cysteine or N-ethylmaleimide)

  • Purification column (e.g., size exclusion chromatography)

Procedure:

  • Peptide Preparation:

    • Dissolve the thiolated peptide in the degassed reaction buffer. If the peptide contains disulfide bonds, it may be necessary to reduce them first using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

  • Conjugation Reaction:

    • Add the peptide solution to the this compound liposome suspension at a desired molar ratio (e.g., 10:1 maleimide to peptide).

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quenching:

    • To cap any unreacted maleimide groups, add an excess of a small thiol-containing molecule like L-cysteine. To cap unreacted thiols, add an excess of N-ethylmaleimide. Incubate for an additional 30 minutes.

  • Purification:

    • Remove the unconjugated peptide and quenching reagent by passing the reaction mixture through a size exclusion chromatography column.

  • Characterization:

    • Confirm the successful conjugation by techniques such as SDS-PAGE (if the peptide is large enough), HPLC, or by measuring the decrease in free thiols using Ellman's reagent.

Protocol for Cell Surface Modification with this compound Liposomes

This protocol describes a general method for labeling cell surface thiols with this compound functionalized liposomes.

Materials:

  • Cells in suspension

  • This compound functionalized liposomes (fluorescently labeled for visualization, e.g., with a lipophilic dye like DiD)

  • Cell culture medium or PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them with PBS to remove any media components. Resuspend the cells at a desired concentration in PBS or serum-free media.

  • Labeling:

    • Add the this compound liposomes to the cell suspension at a predetermined concentration.

    • Incubate the cells with the liposomes for a specific time (e.g., 30-60 minutes) at 37°C or 4°C to allow for conjugation to cell surface thiols. Incubation at 4°C can help to minimize internalization.

  • Washing:

    • Wash the cells multiple times with cold PBS to remove any unbound liposomes.

  • Analysis:

    • Analyze the labeled cells using flow cytometry to quantify the fluorescence intensity, which corresponds to the amount of liposome binding.

    • Alternatively, visualize the labeled cells using fluorescence microscopy to observe the localization of the liposomes on the cell surface.

Role in Targeted Drug Delivery and Signaling Pathways

This compound is instrumental in the development of targeted drug delivery systems, such as immunoliposomes and ligand-targeted nanoparticles. By conjugating targeting moieties like antibodies, antibody fragments (Fab'), or peptides to the surface of liposomes via the maleimide group, these nanocarriers can be directed to specific cell types or tissues that overexpress the corresponding receptor.

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy as its overexpression is common in many solid tumors. This compound can be used to create immunoliposomes that target EGFR-positive cancer cells.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Mpb-PE_Liposome This compound Immunoliposome (Anti-EGFR) EGFR EGFR Mpb-PE_Liposome->EGFR Binding & Internalization Drug_Release Drug Release Mpb-PE_Liposome->Drug_Release EGF EGF EGF->EGFR Binding & Activation RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Drug_Release->Proliferation Inhibition Apoptosis Apoptosis Drug_Release->Apoptosis Induction KRAS_Signaling_Pathway cluster_delivery Targeted Delivery cluster_cell Cancer Cell Mpb-PE_Nanoparticle This compound Nanoparticle (siRNA-KRAS) Uptake Cellular Uptake Mpb-PE_Nanoparticle->Uptake Endosome Endosome Uptake->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape RISC RISC Loading Endosomal_Escape->RISC KRAS_mRNA KRAS mRNA RISC->KRAS_mRNA Binding KRAS_mRNA_Cleavage mRNA Cleavage RISC->KRAS_mRNA_Cleavage Mediation KRAS_Protein KRAS Protein (Mutant) KRAS_mRNA->KRAS_Protein Translation KRAS_mRNA->KRAS_mRNA_Cleavage Downstream_Signaling Downstream Signaling (e.g., RAF-MEK-ERK) KRAS_Protein->Downstream_Signaling Tumor_Growth Tumor Growth Downstream_Signaling->Tumor_Growth KRAS_mRNA_Cleavage->KRAS_Protein Inhibition Liposome_Preparation_Workflow Start Start: Define Liposome Composition & Application Lipid_Dissolution Dissolve Lipids (including this compound) in Organic Solvent Start->Lipid_Dissolution Film_Formation Form Thin Lipid Film (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration Hydrate Film with Aqueous Buffer Film_Formation->Hydration Extrusion Size Extrusion through Polycarbonate Membranes Hydration->Extrusion Characterization1 Characterize Liposomes (Size, Zeta Potential) Extrusion->Characterization1 Conjugation Conjugate Thiol-Molecule to this compound Characterization1->Conjugation Purification Purify Conjugated Liposomes Conjugation->Purification Characterization2 Characterize Final Product (Conjugation Efficiency) Purification->Characterization2 Application Proceed to In Vitro / In Vivo Application Characterization2->Application Cell_Targeting_Logic Mpb-PE_System This compound Functionalized Nanocarrier (e.g., Liposome) Conjugation Maleimide-Thiol Conjugation Mpb-PE_System->Conjugation Targeting_Ligand Thiolated Targeting Ligand (e.g., Antibody, Peptide) Targeting_Ligand->Conjugation Targeted_System Targeted Nanocarrier Conjugation->Targeted_System Binding Specific Binding Targeted_System->Binding Target_Cell Target Cell (Overexpressing Receptor) Target_Cell->Binding Internalization Internalization Binding->Internalization Drug_Release Intracellular Drug Release Internalization->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

References

The Pivotal Role of Phosphoethanolamine in Mycobacterium tuberculosis Phosphatidylethanolamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, possesses a unique and complex cell envelope that is crucial for its survival, pathogenesis, and intrinsic resistance to many antibiotics. A key component of this intricate barrier is phosphatidylethanolamine (B1630911) (PE), a major phospholipid found in the mycobacterial membranes. The phosphoethanolamine (PEtn) headgroup of Mtb-PE, while structurally simple, plays a multifaceted role in maintaining membrane integrity, influencing the function of essential proteins, and contributing to the overall virulence of the bacillus. This technical guide provides an in-depth exploration of the function of phosphoethanolamine in Mtb-PE, detailing its biosynthesis, its structural and functional importance, and its interplay with the critical PE/PPE protein family.

The Structural and Functional Significance of Phosphoethanolamine in the Mtb Cell Envelope

Phosphatidylethanolamine is a major glycerophospholipid, constituting a significant fraction of the lipids in the mycobacterial cell membrane. Its conical shape, a consequence of the small ethanolamine (B43304) headgroup relative to the acyl chains, induces negative curvature in the membrane. This property is critical for various cellular processes that require membrane fluidity and remodeling.

The primary functions of the phosphoethanolamine moiety in Mtb-PE include:

  • Maintaining Membrane Integrity and Fluidity: The zwitterionic nature of the PEtn headgroup at physiological pH contributes to the overall charge balance of the mycobacterial membranes. The ability of PE to form non-bilayer structures is essential for membrane fusion and fission events, which are vital for processes like cell division and secretion.

  • Protein Folding and Function: The PEtn headgroup can act as a lipid chaperone, assisting in the proper folding and insertion of membrane proteins. The charge and size of the headgroup create a specific microenvironment within the membrane that is crucial for the stability and activity of various integral and peripheral membrane proteins.

  • Host-Pathogen Interactions: As a component of the outer leaflet of the mycobacterial cell envelope, PE is exposed to the host environment. The PEtn moiety can influence the surface properties of the bacterium, potentially affecting its interaction with host cells and the immune system.

Biosynthesis of Phosphatidylethanolamine in Mycobacterium tuberculosis

Mtb synthesizes PE through two primary, evolutionarily conserved pathways: the phosphatidylserine (B164497) decarboxylase (PSD) pathway and the cytidine (B196190) diphosphate (B83284) (CDP)-ethanolamine pathway, also known as the Kennedy pathway.

The Phosphatidylserine Decarboxylase (PSD) Pathway

This pathway involves the direct decarboxylation of phosphatidylserine (PS) to yield PE. In Mtb, the gene Rv1693 is predicted to encode a phosphatidylserine decarboxylase.

PSD_Pathway

The CDP-Ethanolamine (Kennedy) Pathway

This de novo pathway utilizes ethanolamine as a precursor and involves a series of three enzymatic reactions:

  • Phosphorylation of Ethanolamine: Ethanolamine is phosphorylated by an ethanolamine kinase to produce phosphoethanolamine.

  • Formation of CDP-Ethanolamine: Phosphoethanolamine is then converted to CDP-ethanolamine by a CTP:phosphoethanolamine cytidylyltransferase. The gene Rv2188c (ectC) is a putative CTP:phosphoethanolamine cytidylyltransferase in Mtb.

  • Synthesis of PE: Finally, a CDP-ethanolamine:diacylglycerol ethanolaminephosphotransferase transfers the phosphoethanolamine moiety from CDP-ethanolamine to a diacylglycerol (DAG) backbone to form PE. The gene Rv0331 (pctA) is predicted to encode this enzyme in Mtb.

Kennedy_Pathway

Quantitative Data on Mtb-PE

Quantitative analysis of the Mtb cell envelope's lipid composition is challenging due to its complexity. However, studies have consistently shown that glycerophospholipids, including PE, are major constituents.

Lipid Class Relative Abundance in Mtb Cell Envelope Reference
Mycolic Acids~40-60% of cell wall dry weight[General knowledge]
Phosphatidylethanolamine (PE)Major glycerophospholipid[General knowledge]
Phosphatidylinositol (PI) and PI-mannosides (PIMs)Abundant glycerophospholipids[General knowledge]
Cardiolipin (CL)Present in significant amounts[General knowledge]

Note: Precise quantitative data for the percentage of PE in the total lipid content of Mtb varies across studies and growth conditions. Further targeted lipidomic analyses are required for definitive quantification.

The Interplay between Mtb-PE and the PE/PPE Protein Family

A fascinating and unique feature of Mycobacterium species is the presence of the large and polymorphic PE and PPE gene families, which can constitute up to 10% of the coding capacity of the Mtb genome. These proteins are named for the conserved Pro-Glu (PE) and Pro-Pro-Glu (PPE) motifs at their N-termini. Many PE/PPE proteins are surface-localized or secreted and are known to be critical for Mtb virulence, host-pathogen interactions, and modulation of the host immune response.

While a direct, experimentally proven functional link between the phosphoethanolamine headgroup of PE and the function of the PE/PPE protein family is yet to be definitively established, the shared "PE" nomenclature and their co-localization within the cell envelope strongly suggest a functional relationship. It is hypothesized that:

  • PE may act as a chaperone or anchor for PE/PPE proteins: The specific lipid environment created by PE in the mycobacterial membrane may be essential for the correct folding, stability, and surface presentation of PE/PPE proteins.

  • PE/PPE proteins may modulate PE metabolism or localization: Conversely, these proteins could influence the synthesis or distribution of PE within the cell envelope, thereby altering membrane properties to the bacterium's advantage during infection.

PE_PPE_Interaction

Experimental Protocols

Extraction of Total Lipids from Mycobacterium tuberculosis

This protocol is based on the widely used Bligh and Dyer method, adapted for mycobacteria.

Materials:

  • Mtb culture pellet

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Glass beads (optional, for cell disruption)

  • Sonicator or bead beater

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas stream

Procedure:

  • Harvest Mtb cells from culture by centrifugation. Wash the pellet with 0.9% NaCl and resuspend in a known volume of the same solution.

  • Transfer the cell suspension to a glass centrifuge tube. For enhanced lipid extraction, cells can be disrupted at this stage by sonication on ice or by bead beating.

  • Add chloroform and methanol to the cell suspension to achieve a final single-phase ratio of Chloroform:Methanol:Aqueous phase of 1:2:0.8 (v/v/v).

  • Incubate the mixture with shaking for at least 2 hours at room temperature to allow for lipid extraction.

  • To induce phase separation, add chloroform and 0.9% NaCl to achieve a final biphasic ratio of Chloroform:Methanol:Aqueous phase of 2:2:1.8 (v/v/v).

  • Centrifuge the mixture to separate the phases. The lower organic phase contains the total lipids.

  • Carefully collect the lower organic phase into a clean glass tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Store the dried lipid extract at -20°C or -80°C under an inert atmosphere until further analysis.

Lipid_Extraction_Workflow

Analysis of Phosphatidylethanolamine by Thin-Layer Chromatography (TLC)

Materials:

  • Dried total lipid extract from Mtb

  • TLC plates (silica gel 60)

  • Developing tank

  • Solvent system (e.g., Chloroform:Methanol:Water, 65:25:4, v/v/v)

  • Visualization reagent (e.g., Molybdenum blue spray for phospholipids, or Ninhydrin (B49086) spray for primary amines like PE)

  • PE standard

Procedure:

  • Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).

  • Spot the lipid extract and a PE standard onto a silica (B1680970) gel TLC plate.

  • Place the TLC plate in a developing tank pre-equilibrated with the chosen solvent system.

  • Allow the solvent to migrate up the plate until it is close to the top.

  • Remove the plate from the tank and allow it to air dry completely.

  • Spray the plate with the appropriate visualization reagent and heat as required to develop the spots.

  • PE will appear as a distinct spot that can be identified by its retention factor (Rf) value compared to the PE standard. Molybdenum blue will stain all phospholipids, while ninhydrin will specifically stain lipids with a primary amine, such as PE.

Conclusion and Future Directions

The phosphoethanolamine moiety of phosphatidylethanolamine is a critical component of the Mycobacterium tuberculosis cell envelope, contributing to its structural integrity, the function of essential proteins, and likely, its virulence. While the biosynthetic pathways for Mtb-PE have been putatively identified, a detailed biochemical and kinetic characterization of the involved enzymes is a crucial next step. Elucidating the precise molecular interactions between Mtb-PE and the enigmatic PE/PPE protein family will undoubtedly provide novel insights into mycobacterial pathogenesis and may unveil new targets for the development of urgently needed anti-tuberculosis therapeutics. Future research should focus on quantitative lipidomics to accurately determine the abundance of PE under different growth and infection conditions, and on the development of robust enzymatic assays to screen for inhibitors of Mtb-PE biosynthesis.

An In-depth Technical Guide to 16:0 Mpb-PE and 18:1 Mpb-PE for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of advanced drug delivery and bioconjugation, the choice of lipid excipients is paramount to the efficacy and safety of lipid-based nanoparticles and liposomes. Among the functionalized lipids, 16:0 Mpb-PE and 18:1 this compound have emerged as critical components for their ability to covalently link therapeutic and targeting moieties to lipid assemblies. This technical guide provides a comprehensive comparison of these two widely used lipids, delving into their structural differences, the consequent impact on liposome (B1194612) characteristics, and their applications in research and drug development.

Core Differences and Physicochemical Properties

The fundamental distinction between 16:0 this compound and 18:1 this compound lies in the saturation of their acyl chains. 16:0 this compound possesses two saturated 16-carbon palmitoyl (B13399708) chains, while 18:1 this compound contains two 18-carbon oleoyl (B10858665) chains, each with a single cis double bond. This seemingly subtle structural variance imparts significant differences in their physical properties and the characteristics of the liposomes they form.

Table 1: Physicochemical Properties of 16:0 this compound and 18:1 this compound

Property16:0 this compound18:1 this compound
Full Chemical Name 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]
Acyl Chain Composition Dipalmitoyl (16:0), saturatedDioleoyl (18:1), monounsaturated
Molecular Weight ~955 g/mol ~1007 g/mol
Phase Transition Temp. (of corresponding PE) 63°C (for DPPE)-16°C (for DOPE)

The most critical differentiator is the phase transition temperature (Tm) of the corresponding phosphatidylethanolamine (B1630911) (PE) backbone. The high Tm of dipalmitoylphosphatidylethanolamine (DPPE) means that at physiological temperature (37°C), liposomes incorporating 16:0 this compound will have a rigid, well-ordered membrane in the gel phase. Conversely, the low Tm of dioleoylphosphatidylethanolamine (DOPE) ensures that liposomes with 18:1 this compound will exhibit a fluid, more disordered membrane in the liquid crystalline phase.

Impact on Liposome and Nanoparticle Characteristics

The saturation of the acyl chains directly influences the bulk properties of liposomes, affecting their stability, permeability, fusogenicity, and in vivo performance.

Table 2: Comparative Characteristics of Liposomes Formulated with 16:0 this compound vs. 18:1 this compound

CharacteristicLiposomes with 16:0 this compound (Saturated)Liposomes with 18:1 this compound (Unsaturated)
Membrane Fluidity Low (rigid, ordered)High (fluid, disordered)
Stability HighModerate
Permeability LowHigh
Drug Retention High, slow releaseLower, faster release
Fusion Potential LowHigh (especially with fusogenic lipids)
Cellular Uptake Generally lower, dependent on targetingGenerally higher, can be enhanced by fusogenicity
In Vivo Circulation Can be long-circulating, especially when PEGylatedPotentially shorter circulation due to instability
Stability and Drug Release

Liposomes formulated with saturated lipids like 16:0 this compound are generally more stable and exhibit lower permeability.[1][2][3] This is due to the tight packing of the straight acyl chains, which creates a more robust and less leaky bilayer.[3] Consequently, these liposomes are well-suited for applications requiring high drug retention and controlled, slow release.[1][2][4] In contrast, the kinked structure of the unsaturated acyl chains in 18:1 this compound leads to looser lipid packing and a more fluid membrane.[5] This results in higher permeability and potentially faster release of encapsulated contents.[1][2]

Membrane Fusion and Cellular Uptake

The fluidity of the lipid bilayer plays a crucial role in membrane fusion events. Liposomes with a more fluid membrane, such as those containing 18:1 this compound, are more prone to fuse with cellular membranes, which can be advantageous for intracellular drug delivery.[5][6][7] The incorporation of unsaturated lipids can enhance the fusogenic properties of the liposome, leading to more efficient delivery of the payload into the cytoplasm.[5][6] Liposomes with rigid membranes, like those with 16:0 this compound, generally exhibit lower fusion potential.[6]

Cellular uptake is a complex process influenced by multiple factors, including particle size, surface charge, and the presence of targeting ligands. However, membrane fluidity can also play a role. While rigid nanoparticles can be internalized, the fusogenic nature of unsaturated lipid-containing liposomes can lead to more efficient uptake by certain cell types.[5][8][9]

Experimental Protocols

Liposome Preparation via Thin-Film Hydration and Extrusion

This is a common method for preparing unilamellar liposomes with a controlled size distribution.

Workflow for Liposome Preparation

Liposome_Preparation cluster_prep Lipid Preparation cluster_form Liposome Formation cluster_size Sizing A Dissolve lipids (including this compound) in chloroform (B151607) B Rotary evaporation to form a thin lipid film A->B C Dry film under vacuum B->C D Hydrate film with aqueous buffer above Tm C->D E Vortex to form multilamellar vesicles (MLVs) D->E F Extrude through polycarbonate membranes E->F G Unilamellar vesicles (LUVs) of defined size F->G

Caption: Workflow for preparing unilamellar liposomes.

Detailed Methodology:

  • Lipid Film Formation:

    • Dissolve the desired lipids, including 16:0 this compound or 18:1 this compound, in chloroform or a chloroform:methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, HEPES-buffered saline). The hydration temperature should be above the phase transition temperature (Tm) of the lipid with the highest Tm. For formulations containing 16:0 this compound (or other saturated lipids like DPPC), this means hydrating at a temperature above 41°C.

    • Vortex the flask to detach the lipid film and form multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • This process is typically performed using a mini-extruder device and involves passing the lipid suspension through the membrane multiple times (e.g., 11-21 passes). The extrusion should also be performed at a temperature above the Tm.

Maleimide-Thiol Conjugation

The maleimide (B117702) group on the this compound headgroup reacts specifically with sulfhydryl (thiol) groups to form a stable thioether bond. This is commonly used to attach cysteine-containing peptides or thiolated antibodies to the liposome surface.

Workflow for Maleimide-Thiol Conjugation

Conjugation_Workflow A Prepare this compound containing liposomes C Mix liposomes and thiolated molecule (pH 6.5-7.5) A->C B Prepare thiolated molecule (e.g., peptide, antibody) B->C D Incubate (e.g., room temp for 2h or 4°C overnight) C->D E Quench unreacted maleimides (optional) D->E F Purify conjugated liposomes E->F

Caption: Workflow for conjugating thiol-containing molecules to this compound liposomes.

Detailed Methodology:

  • Prepare Reactants:

    • Prepare this compound-containing liposomes as described above. The buffer should be free of thiols.

    • Dissolve the cysteine-containing peptide or thiolated molecule in a suitable buffer (pH 6.5-7.5). If the protein has disulfide bonds that need to be reduced to expose a free thiol, treatment with a reducing agent like TCEP may be necessary, followed by removal of the reducing agent.

  • Conjugation Reaction:

    • Mix the liposome suspension with the thiolated molecule solution at a desired molar ratio.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Quenching (Optional):

    • To quench any unreacted maleimide groups, a small molecule thiol such as L-cysteine can be added to the reaction mixture.

  • Purification:

    • Remove unconjugated molecules from the liposome suspension using size exclusion chromatography or dialysis.

Influence on Signaling Pathways

The lipid composition of nanoparticles can influence how they interact with cells and, consequently, which signaling pathways are activated. While specific studies on 16:0 this compound and 18:1 this compound are limited, we can infer potential effects based on the properties of saturated and unsaturated lipids.

Potential Signaling Pathway Interactions

Signaling_Pathways cluster_sat 16:0 this compound Liposomes (Rigid) cluster_unsat 18:1 this compound Liposomes (Fluid) cluster_downstream Downstream Signaling A Stable particle, less fusion B Receptor-mediated endocytosis (if targeted) A->B C Endosomal escape (payload dependent) B->C G Apoptosis pathways C->G H Inflammatory response (e.g., NF-kB) C->H D Membrane fusion E Direct cytoplasmic delivery D->E F Activation of membrane-associated signaling D->F E->G E->H I Cell proliferation pathways (e.g., PI3K/Akt) F->I

Caption: Potential cellular interactions and downstream signaling pathways.

Liposomes with rigid membranes (containing 16:0 this compound) are more likely to be taken up via endocytosis. The subsequent fate of the liposome and its cargo, and which signaling pathways are activated, will depend on the efficiency of endosomal escape and the nature of the encapsulated drug. For instance, a cytotoxic drug released into the cytoplasm could trigger apoptosis pathways.

Fluid-membrane liposomes (containing 18:1 this compound) have a higher propensity for membrane fusion, which can lead to the direct release of their contents into the cytoplasm. This can bypass the endo-lysosomal pathway and potentially lead to a more rapid and direct impact on cytoplasmic or nuclear signaling cascades. Furthermore, the perturbation of the plasma membrane during fusion could itself trigger signaling events related to membrane stress and repair.

It has been shown that the lipid composition of nanoparticles can modulate inflammatory responses. For example, some phosphatidylcholine species have been shown to induce the expression of inflammatory cytokines, a response that can be modulated by other lipid components like cholesterol. The specific immunomodulatory effects of 16:0 this compound and 18:1 this compound containing liposomes would require direct investigation.

Conclusion

The choice between 16:0 this compound and 18:1 this compound is a critical decision in the design of functionalized lipid nanoparticles. 16:0 this compound is the lipid of choice for creating stable, rigid liposomes with low permeability, ideal for applications requiring long circulation times and controlled drug release. In contrast, 18:1 this compound is suited for applications where membrane fluidity and fusogenicity are desired to enhance cellular uptake and intracellular delivery. A thorough understanding of these differences, as outlined in this guide, is essential for the rational design and optimization of lipid-based drug delivery systems.

References

An In-depth Technical Guide to the Solubility and Stability of Mpb-PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Maleimidophenyl-butyryl-phosphatidylethanolamine (Mpb-PE), a critical functionalized lipid used in drug delivery and bioconjugation. Understanding the solubility and stability of this compound is paramount for the successful formulation of lipid-based nanoparticles, such as liposomes, and for ensuring the integrity of conjugated biomolecules. This document summarizes available data, outlines key experimental protocols for characterization, and provides visual representations of relevant pathways and workflows.

This compound: Structure and Function

This compound is a derivative of phosphatidylethanolamine (B1630911) (PE) where the headgroup is modified with a maleimidophenyl-butyryl group. This modification introduces a reactive maleimide (B117702) moiety, which is primarily used for the covalent conjugation of thiol-containing molecules, such as peptides, proteins, and antibodies, to the surface of lipid bilayers. The lipid anchor allows for the incorporation of these conjugates into liposomes and other lipid-based nanocarriers, enabling targeted drug delivery and other advanced therapeutic strategies.

Solubility of this compound

The solubility of this compound is dictated by its amphiphilic nature, possessing both a hydrophobic tail (the acyl chains of the phosphatidylethanolamine) and a more hydrophilic headgroup (the phosphate (B84403) and the maleimide-containing modification).

Solubility in Organic Solvents

This compound exhibits good solubility in a range of organic solvents and solvent mixtures. This is crucial for its initial handling, purification, and the preparation of lipid films for liposome (B1194612) formulation.

CompoundSolventSolubility
18:1 this compoundEthanolSoluble
18:1 this compoundDMSOSoluble
18:1 this compoundChloroform:Methanol:Water (65:25:4)Soluble at 5 mg/mL[1]
Aqueous Solubility and Critical Micelle Concentration (CMC)

Stability of this compound

The stability of this compound is a critical consideration for its storage, handling, and in vivo application. The primary points of instability are the ester bonds in the phospholipid backbone and, most notably, the maleimide ring in the headgroup.

Chemical Stability: The Maleimide Group

The maleimide group is an electrophile that readily reacts with nucleophiles. While its reactivity with thiols is desired for conjugation, it is also susceptible to degradation, primarily through hydrolysis.

  • Hydrolysis: The maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid derivative. This reaction is highly dependent on pH, with the rate significantly increasing at pH values above 7.5.[2] Once hydrolyzed, the this compound can no longer participate in thiol-based conjugation. Studies on other maleimide-functionalized lipids, such as DSPE-PEG2000-Maleimide, have shown that a significant percentage of maleimide groups can be hydrolyzed during the liposome preparation process.[3]

  • Retro-Michael Addition: The thioether bond formed between the maleimide and a thiol is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the intracellular environment.[4] This can lead to the deconjugation of the targeted ligand, compromising the efficacy of the drug delivery system.

Physical Stability and Storage

Proper storage is crucial to maintain the integrity of this compound.

CompoundStorage TemperatureShelf Life
18:1 this compound-20°C[1]1 Year[1]

For long-term storage, this compound should be stored as a powder or in an organic solvent at -20°C. Aqueous suspensions of this compound are not recommended for long-term storage due to the risk of hydrolysis.

Experimental Protocols

This section provides detailed methodologies for the characterization of this compound solubility and stability.

Determination of Aqueous Solubility and CMC

Protocol: Shake-Flask Method for Apparent Solubility

  • Preparation of this compound Dispersions: Prepare a series of aqueous dispersions of this compound in the desired buffer (e.g., Phosphate Buffered Saline, pH 7.4) at various concentrations.

  • Equilibration: Agitate the dispersions at a controlled temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Lipid: Centrifuge the samples at high speed to pellet any undissolved this compound.

  • Quantification: Carefully collect the supernatant and quantify the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

  • Solubility Determination: The highest concentration at which no pellet is observed and the concentration in the supernatant remains constant represents the apparent aqueous solubility.

Protocol: Determination of Critical Micelle Concentration (CMC) by Pyrene (B120774) Fluorescence Assay

  • Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

  • Sample Preparation: Prepare a series of this compound solutions in the desired aqueous buffer with concentrations spanning the expected CMC. Add a small aliquot of the pyrene stock solution to each sample to achieve a final pyrene concentration of approximately 1 µM.

  • Incubation: Incubate the samples in the dark to allow for the partitioning of pyrene into the hydrophobic cores of the micelles.

  • Fluorescence Measurement: Measure the fluorescence emission spectra of each sample using a spectrofluorometer. Excite the samples at approximately 335 nm and record the emission spectrum from 350 to 450 nm.

  • Data Analysis: Determine the ratio of the intensity of the third vibrational peak (I3; ~384 nm) to the first vibrational peak (I1; ~373 nm). Plot the I3/I1 ratio as a function of the this compound concentration. The CMC is the concentration at which a sharp increase in the I3/I1 ratio is observed, indicating the formation of micelles.

Assessment of Chemical Stability

Protocol: Stability-Indicating HPLC Method for this compound Degradation

  • Method Development: Develop a reverse-phase HPLC method capable of separating the intact this compound from its potential degradation products (e.g., hydrolyzed this compound, lysophospholipid). A C18 column with a gradient elution using a mobile phase of water and acetonitrile (B52724) with a suitable additive like formic acid or trifluoroacetic acid is a good starting point. Detection can be achieved using UV (at a wavelength where the phenyl group absorbs), ELSD, or MS.

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject this compound solutions to forced degradation conditions:

    • Acidic Hydrolysis: Incubate with 0.1 N HCl at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Incubate with 0.1 N NaOH at room temperature.

    • Oxidative Degradation: Treat with a low concentration of hydrogen peroxide (e.g., 3%).

    • Thermal Degradation: Heat the solid this compound or a solution at a high temperature (e.g., 80°C).

    • Photostability: Expose a solution to UV light.

  • Analysis of Stressed Samples: Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-resolved from the parent this compound peak and from each other.

  • Kinetic Studies: To determine the degradation kinetics, incubate this compound solutions at different pH values and temperatures. At various time points, withdraw aliquots, quench any reaction if necessary, and analyze by the validated stability-indicating HPLC method. Plot the concentration of intact this compound versus time to determine the degradation rate constants.

Visualizations

This compound Degradation Pathway

MpbPE This compound (Intact Maleimide) HydrolyzedMpbPE Hydrolyzed this compound (Maleamic Acid) MpbPE->HydrolyzedMpbPE Hydrolysis (pH > 7.5) ThiolAdduct This compound-Thiol Conjugate (Thioether Bond) MpbPE->ThiolAdduct Thiol Conjugation (e.g., Cysteine) RetroMichael Deconjugated Thiol + Intact this compound ThiolAdduct->RetroMichael Retro-Michael Addition (presence of other thiols) cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis MpbPE_solution Prepare this compound solutions in buffers of varying pH Incubate Incubate samples at different temperatures MpbPE_solution->Incubate Aliquots Withdraw aliquots at various time points Incubate->Aliquots HPLC Analyze by Stability-Indicating HPLC-UV/MS Aliquots->HPLC Kinetics Determine degradation rate constants HPLC->Kinetics Stability This compound Stability pH pH Hydrolysis Maleimide Hydrolysis pH->Hydrolysis Temperature Temperature Temperature->Hydrolysis EsterHydrolysis Ester Bond Hydrolysis Temperature->EsterHydrolysis Thiols Presence of Thiols RetroMichael Retro-Michael Reaction Thiols->RetroMichael Storage Storage Conditions Storage->Stability Hydrolysis->Stability RetroMichael->Stability EsterHydrolysis->Stability

References

A Technical Guide to Mpb-PE: Properties, Bioconjugation, and Applications in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(p-maleimidophenyl)butyryl-phosphatidylethanolamine (Mpb-PE), a key reagent in the development of targeted drug delivery systems and bioconjugated nanocarriers. This document outlines its chemical properties, detailed experimental protocols for its use, and its role in creating functionalized liposomes for advanced therapeutic and diagnostic applications.

Core Properties of this compound

This compound is a derivative of phosphatidylethanolamine (B1630911) (PE) functionalized with a maleimide (B117702) group. This maleimide moiety allows for the covalent attachment of thiol-containing molecules, such as proteins, antibodies, and peptides, to lipid bilayers via a stable thioether bond. The properties of this compound can vary slightly depending on the fatty acid chains attached to the glycerol (B35011) backbone. The two most common variants are 16:0 this compound (dipalmitoyl) and 18:1 this compound (dioleoyl).

Property16:0 this compound (Dipalmitoyl)18:1 this compound (Dioleoyl)
Full Chemical Name 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]
Synonyms 16:0 MPB PE18:1 MPB PE
CAS Number 384835-50-1[1][2][3]384835-49-8[4][5][6][7][8][9]
Molecular Formula C₅₁H₈₄N₂NaO₁₁P[1][3]C₅₅H₈₈N₂O₁₁PNa[6]
Molecular Weight 955.183 g/mol [1][3]1007.26 g/mol [6][7][8][9]
Purity >99%[1][3]>99%[6]
Storage Temperature -20°C[1][3]-20°C[5][6]

Experimental Protocols

Liposome (B1194612) Preparation Incorporating this compound

The thin-film hydration method is a common technique for preparing liposomes containing this compound.[10][11]

Materials:

  • Primary phospholipid (e.g., DPPC, DSPC, DOPC)

  • Cholesterol (optional, for membrane stability)

  • This compound (1-5 mol%)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., PBS, HEPES)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary phospholipid, cholesterol (if using), and this compound in the organic solvent in a round-bottom flask. Ensure all lipids are completely dissolved to form a homogenous mixture.[12]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[10]

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the primary lipid.

    • Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs). This can be done by gentle shaking or vortexing.

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the liposome suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times using a lipid extruder. This process should also be carried out at a temperature above the lipid phase transition temperature.

G cluster_0 Lipid Film Formation cluster_1 Hydration & Sizing A Dissolve Lipids in Organic Solvent B Rotary Evaporation A->B C Vacuum Drying B->C D Hydrate with Aqueous Buffer C->D Reconstitution E Formation of MLVs D->E F Extrusion E->F G This compound Liposomes F->G

Workflow for this compound Liposome Preparation.
Thiol-Maleimide Bioconjugation to this compound Liposomes

This protocol describes the covalent attachment of a thiol-containing protein (e.g., an antibody) to the surface of pre-formed this compound liposomes.

Materials:

  • This compound containing liposomes

  • Thiol-containing protein or peptide

  • Reaction buffer: pH 6.5-7.5 (e.g., HEPES, PBS)

  • Reducing agent (optional, e.g., TCEP)

  • Size-exclusion chromatography column for purification

Procedure:

  • Preparation of Thiolated Molecule (if necessary):

    • If the protein of interest does not have a free thiol group, it may be necessary to reduce existing disulfide bonds.

    • Incubate the protein with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature.[13] Note: If using DTT, it must be removed prior to conjugation as it will react with the maleimide groups.

  • Conjugation Reaction:

    • Add the thiol-containing molecule to the this compound liposome suspension in the reaction buffer. A typical molar ratio of maleimide to protein is between 10:1 and 20:1.[3]

    • The reaction should proceed at room temperature for 2 hours or overnight at 4°C with gentle mixing.[5] The optimal pH for the maleimide-thiol reaction is around 7.0.[5]

  • Purification:

    • Remove the unreacted protein from the conjugated liposomes using size-exclusion chromatography. The larger liposomes will elute first, followed by the smaller, unconjugated protein.

G A This compound Liposome C Mix in Buffer (pH 6.5-7.5) A->C B Thiol-Containing Protein/Peptide B->C D Incubate (RT, 2h or 4°C, overnight) C->D E Conjugated Liposome D->E F Purification (Size-Exclusion Chromatography) E->F G Purified Conjugated Liposome F->G

Thiol-Maleimide Conjugation Workflow.

Role in Signaling Pathways: A Clarification

It is important for researchers to understand that this compound is a synthetic lipid primarily used as a bioconjugation tool rather than a direct modulator of intracellular signaling pathways. Its function is to anchor biologically active molecules to a lipid bilayer.

The phosphatidylethanolamine (PE) headgroup of this compound is a fundamental component of biological membranes and is involved in various cellular processes, including:

  • Membrane Fusion and Fission: PE's conical shape can induce negative curvature in lipid bilayers, which is crucial for the formation of intermediates in membrane fusion and fission events.[14][15][16]

  • Protein Folding and Function: PE can act as a lipid chaperone, assisting in the proper folding and function of membrane proteins.[17]

  • Mitochondrial Function: PE is abundant in the inner mitochondrial membrane and is essential for maintaining its structure and supporting oxidative phosphorylation.[15][18]

While the PE component of this compound is biologically relevant, the addition of the maleimidophenyl butyramide (B146194) group is for chemical ligation and is not known to initiate a specific signaling cascade. Therefore, when designing experiments, this compound should be considered a stable linker for creating targeted delivery systems, where the targeting moiety (e.g., an antibody) is responsible for initiating a biological response upon binding to its receptor.

G cluster_0 This compound Function cluster_1 Biological Interaction A This compound Liposome C Conjugated Liposome A->C B Targeting Ligand (e.g., Antibody) B->C D Target Cell Receptor C->D Targeting E Receptor Binding D->E F Cellular Uptake / Signal Transduction E->F

Logical Relationship of this compound Function.

Applications in Research and Drug Development

The ability to conjugate proteins to liposomes using this compound has significant implications for:

  • Targeted Drug Delivery: By attaching antibodies or other targeting ligands to the surface of drug-loaded liposomes, the therapeutic payload can be delivered specifically to diseased cells, such as cancer cells, thereby increasing efficacy and reducing off-target toxicity.[11][19]

  • In Vivo Imaging: Fluorescent dyes or imaging agents can be conjugated to liposomes for tracking their biodistribution and accumulation at target sites.

  • Immunology Research: this compound is used to create immunoliposomes that can be used to study immune cell interactions or to deliver antigens for vaccine development.[20]

  • Biosensors: Liposomes functionalized with specific proteins can be used as components of biosensors to detect the presence of target analytes.

References

Commercial Sources and Technical Guide for Mpb-PE Lipid in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Mpb-PE (Maleimidophenyl-butyramide-polyethylene glycol-phosphatidylethanolamine) lipid, a critical component in the development of targeted drug delivery systems. This compound is a thiol-reactive lipid that facilitates the covalent conjugation of targeting ligands, such as antibodies and peptides, to the surface of liposomes. This targeted approach enhances the delivery of therapeutic agents to specific cells or tissues, improving efficacy and reducing off-target side effects.

Commercial Availability of this compound Lipids

Several reputable suppliers offer this compound lipids with varying acyl chain compositions, primarily 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (16:0) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (18:1). The choice between these variants often depends on the desired membrane fluidity and stability of the final liposomal formulation. Below is a summary of commercially available this compound lipids from prominent suppliers.

SupplierProduct NameAcyl ChainCatalog NumberMolecular Weight ( g/mol )CAS NumberPurityStorage
Avanti Polar Lipids (dist. by Sigma-Aldrich/Merck) 16:0 MPB PE16:0870013P955.18384835-50-1>99%-20°C
18:1 MPB PE18:1870012P984.3384835-49-8>99%-20°C
BroadPharm 16:0 MPB PE16:0BP-28331955.18384835-50-1>95%-20°C
18:1 MPB PE18:1BP-28330984.3384835-49-8>95%-20°C
MedchemExpress 16:0 MPB PE16:0HY-112833955.18384835-50-1>98%-20°C (Powder), -80°C (in solvent)
AxisPharm 16:0 MPB PE16:0AP14413955.18384835-50-1≥95%-20°C
18:1 MPB PE18:1AP14412984.3384835-49-8≥95%-20°C

Experimental Protocols

This section provides detailed methodologies for the preparation, conjugation, and characterization of this compound-containing liposomes.

Protocol 1: Preparation of this compound Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the formation of unilamellar liposomes incorporating this compound, suitable for subsequent conjugation with thiol-containing ligands.

Materials:

  • Primary phospholipid (e.g., DSPC or DOPC)

  • Cholesterol

  • This compound lipid (e.g., 16:0 MPB PE or 18:1 MPB PE)

  • Chloroform (B151607)

  • Hydration buffer (e.g., HEPES-buffered saline (HBS), pH 6.5-7.5)

  • Rotary evaporator

  • Water bath sonicator

  • Liposome (B1194612) extrusion device with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and this compound in chloroform. A common molar ratio is 55:40:5 (phospholipid:cholesterol:this compound), but this should be optimized for the specific application.

    • Attach the flask to a rotary evaporator and remove the chloroform under vacuum at a temperature above the phase transition temperature (Tc) of the primary lipid. This will form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the chosen hydration buffer by adding the buffer to the flask and gently rotating it. The temperature of the buffer should be above the Tc of the lipids.

    • The hydration process results in the formation of multilamellar vesicles (MLVs). This suspension is typically cloudy.

  • Sonication:

    • To aid in the dispersal of the lipid film, briefly sonicate the MLV suspension in a water bath sonicator for 5-10 minutes. The temperature of the water bath should be maintained above the Tc.

  • Extrusion:

    • Assemble the liposome extrusion device with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tc of the lipids.

    • Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution. The resulting liposome suspension should be translucent.

  • Storage:

    • Store the prepared this compound liposomes at 4°C. For long-term storage, it is advisable to use them within a few days to a week.

G Workflow for this compound Liposome Preparation cluster_0 Lipid Film Formation cluster_1 Vesicle Formation cluster_2 Sizing cluster_3 Final Product dissolve Dissolve Lipids in Chloroform evaporate Evaporate Solvent (Rotovap) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry hydrate Hydrate with Buffer dry->hydrate sonicate Bath Sonication hydrate->sonicate extrude Extrusion (e.g., 100 nm) sonicate->extrude store Store this compound Liposomes at 4°C extrude->store

Caption: Workflow for preparing this compound functionalized liposomes.

Protocol 2: Conjugation of Cysteine-Containing Peptides to this compound Liposomes

This protocol details the maleimide-thiol coupling reaction to attach a cysteine-containing targeting peptide to the surface of this compound liposomes.

Materials:

  • This compound liposome suspension (from Protocol 1)

  • Cysteine-containing peptide

  • Conjugation buffer (e.g., HEPES or phosphate (B84403) buffer, pH 7.0-7.5, degassed)

  • Reducing agent (optional, e.g., TCEP)

  • Size exclusion chromatography (SEC) column (e.g., Sephadex G-75 or Sepharose CL-4B)

Procedure:

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in the degassed conjugation buffer.

    • If the peptide contains disulfide bonds that need to be reduced to expose the free thiol, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed by dialysis before conjugation as it will compete with the peptide for reaction with the maleimide.

  • Conjugation Reaction:

    • Add the peptide solution to the this compound liposome suspension. A typical molar ratio of peptide to this compound is 1:10 to 1:20, but this should be optimized.

    • Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.

  • Purification:

    • Separate the peptide-conjugated liposomes from the unreacted peptide and other small molecules using size exclusion chromatography (SEC).

    • Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).

    • Apply the reaction mixture to the column and collect the fractions. The liposomes will elute in the void volume.

    • Monitor the fractions for the presence of liposomes (e.g., by light scattering) and peptide (e.g., by UV absorbance at 280 nm if the peptide contains aromatic amino acids).

  • Characterization and Storage:

    • Characterize the conjugated liposomes as described in Protocol 3.

    • Store the purified peptide-conjugated liposomes at 4°C.

G Maleimide-Thiol Conjugation Workflow cluster_0 Reactant Preparation cluster_1 Conjugation cluster_2 Purification cluster_3 Final Product liposomes This compound Liposomes mix Mix Liposomes and Peptide liposomes->mix peptide_prep Prepare Thiolated Peptide (Reduce if necessary) peptide_prep->mix incubate Incubate (RT, 2-4h or 4°C, overnight) mix->incubate sec Size Exclusion Chromatography incubate->sec conjugated_liposomes Peptide-Conjugated Liposomes sec->conjugated_liposomes

Caption: Workflow for conjugating peptides to this compound liposomes.

Protocol 3: Characterization of this compound Conjugated Liposomes

This protocol outlines key characterization techniques to assess the quality of the final targeted liposomes.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Method for quantifying peptide conjugation (e.g., BCA assay, fluorescence spectroscopy if the peptide is labeled)

  • Method for determining encapsulation efficiency (e.g., spectrophotometry or chromatography after lysing the liposomes)

Procedure:

  • Size and Polydispersity Index (PDI) Measurement:

    • Dilute an aliquot of the liposome suspension in an appropriate buffer.

    • Measure the hydrodynamic diameter and PDI using DLS. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

  • Zeta Potential Measurement:

    • Dilute the liposome suspension in a low ionic strength buffer.

    • Measure the zeta potential to assess the surface charge of the liposomes. Changes in zeta potential pre- and post-conjugation can indicate successful attachment of the ligand.

  • Conjugation Efficiency:

    • Quantify the amount of peptide conjugated to the liposomes. This can be done indirectly by measuring the amount of unreacted peptide in the fractions collected during SEC purification, or directly by measuring the peptide concentration in the purified liposome fraction after removing any unconjugated peptide.

    • The conjugation efficiency can be expressed as the percentage of the initial peptide that is now attached to the liposomes.

  • Encapsulation Efficiency (if applicable):

    • If a drug is encapsulated, determine the encapsulation efficiency.

    • Separate the liposomes from the unencapsulated drug (e.g., using SEC or dialysis).

    • Lyse the liposomes with a suitable detergent (e.g., Triton X-100).

    • Quantify the amount of encapsulated drug using an appropriate analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate the encapsulation efficiency as: (Amount of encapsulated drug / Total amount of drug) x 100%.

Targeted Drug Delivery Pathway

This compound functionalized liposomes are designed to follow a specific pathway to deliver their therapeutic payload to target cells. This process involves several key steps, from systemic circulation to intracellular drug release.

G Targeted Drug Delivery Pathway of this compound Liposomes cluster_0 Systemic Circulation cluster_1 Target Recognition cluster_2 Cellular Internalization cluster_3 Intracellular Drug Release injection IV Injection of Targeted Liposomes circulation Prolonged Circulation (PEGylation effect) injection->circulation binding Ligand Binds to Target Cell Receptor circulation->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis endosome Formation of Endosome endocytosis->endosome escape Endosomal Escape endosome->escape release Drug Release into Cytosol escape->release therapeutic_effect Therapeutic Effect release->therapeutic_effect

Caption: Pathway of this compound liposomes for targeted drug delivery.

This guide provides foundational information and protocols for utilizing this compound lipids in research and development. For specific applications, further optimization of formulations and conjugation conditions is recommended.

basic principles of Mpb-PE conjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and methodologies underlying the conjugation of molecules to R-Phycoerythrin (PE) using the heterobifunctional crosslinker MPB (4-(N-maleimidophenyl)butyric acid hydrazide). It details the chemical reactions, experimental protocols, and critical parameters necessary for successful bioconjugation.

MPB-PE conjugation is a powerful technique used to covalently link biomolecules, such as antibodies or proteins, to the intensely fluorescent protein, R-Phycoerythrin. PE is a large protein (~240 kDa) that serves as a brilliant fluorescent reporter dye in various applications, including flow cytometry and immunoassays, due to its high quantum efficiency and large Stokes shift.[1][2][3]

The process relies on the unique properties of the MPB crosslinker. MPB is a heterobifunctional reagent, meaning it possesses two different reactive groups at opposite ends of a spacer arm.[4] This allows for a controlled, sequential conjugation process, minimizing the formation of unwanted polymers. The two reactive moieties of MPB are:

  • A Hydrazide Group (-NH-NH₂): This group reacts specifically with carbonyl groups (aldehydes or ketones) to form a stable hydrazone bond.[5][6] Aldehydes can be generated on glycoproteins (like antibodies) by mild oxidation of their carbohydrate chains.

  • A Maleimide (B117702) Group: This group reacts with sulfhydryl (thiol, -SH) groups, typically found in the side chains of cysteine residues, to form a stable thioether bond.[7][8][9][10]

This dual reactivity allows for the specific linking of a molecule with an available aldehyde group to another molecule with a free thiol group.

The Two-Step Reaction Mechanism

The conjugation strategy involves two primary chemical reactions that occur in a sequential manner:

  • Step 1: Hydrazone Bond Formation: The target molecule to be labeled (e.g., an antibody) is first treated to generate aldehyde groups. This is often achieved by oxidizing the sugar moieties in the Fc region of an antibody using sodium periodate (B1199274). The hydrazide end of the MPB linker then reacts with these aldehydes to form a stable covalent bond. This reaction is most efficient at a slightly acidic pH.[6]

  • Step 2: Thioether Bond Formation (Michael Addition): The maleimide group on the now-activated MPB-molecule conjugate reacts with a free sulfhydryl group on the R-Phycoerythrin protein. This Michael addition reaction is highly specific for thiols within a neutral pH range (6.5-7.5) and proceeds rapidly to form a stable thioether linkage.[7][8] Since native PE may not have readily available free thiols, it often requires modification to introduce them, or another molecule (e.g., a thiolated protein) is conjugated to it first. A common alternative involves activating PE with a maleimide-reactive linker like SMCC, which then reacts with a thiolated antibody.[1][2] For the purpose of this guide, we will focus on the direct reaction with a thiol-containing molecule.

Experimental Workflow and Protocols

The following sections provide a generalized workflow and detailed protocols for performing an this compound conjugation.

Overall Experimental Workflow

The logical flow of an this compound conjugation experiment is depicted below. It involves the preparation of the two biomolecules, their sequential reaction with the MPB linker, and final purification.

G cluster_0 Molecule A Preparation (e.g., Antibody) cluster_1 Molecule B Preparation (e.g., PE) cluster_2 Conjugation Steps A1 1. Start with Glycoprotein (e.g., IgG) A2 2. Oxidize with NaIO4 to generate Aldehydes A1->A2 C1 3. React Aldehyde-IgG with Hydrazide end of MPB A2->C1 B1 1. Start with PE B2 2. Reduce Disulfide Bonds (e.g., with DTT/TCEP) to expose Thiols (-SH) B1->B2 C3 5. React Maleimide-activated IgG with Thiolated PE B2->C3 C2 4. Purify to remove excess MPB C1->C2 C2->C3 C4 6. Quench reaction & Purify final conjugate C3->C4 Result Final IgG-MPB-PE Conjugate C4->Result

Figure 1. A generalized workflow for this compound conjugation.
Detailed Experimental Protocols

The following protocols are synthesized from established principles of bioconjugation.[6][9][10] Optimization is recommended for each specific system.

Protocol 1: Generation of Aldehyde Groups on an Antibody

  • Buffer Exchange: Dialyze the antibody (typically 1-10 mg/mL) into an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5).

  • Oxidation: Prepare a fresh solution of sodium periodate (NaIO₄) in the same buffer. Add the periodate to the antibody solution to a final concentration of 1-10 mM.

  • Incubation: Incubate the reaction for 30 minutes at room temperature in the dark.

  • Quenching: Stop the reaction by adding glycerol (B35011) to a final concentration of ~15 mM and incubate for 5 minutes.

  • Purification: Immediately purify the aldehyde-activated antibody from excess reagents using a desalting column (e.g., Sephadex G-25) equilibrated with a conjugation buffer (e.g., 0.1 M MES, 0.15 M NaCl, pH 4.7-5.5).

Protocol 2: Reaction of Aldehyde-Antibody with MPB

  • MPB Preparation: Immediately before use, dissolve MPB in a compatible organic solvent like DMSO or DMF to a concentration of ~10 mg/mL.[9]

  • Conjugation: Add a 50- to 100-fold molar excess of the dissolved MPB to the purified aldehyde-antibody solution.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.

  • Purification: Remove excess MPB linker by passing the reaction mixture through a desalting column equilibrated with a maleimide-reaction buffer (e.g., 100 mM Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2). The resulting product is a maleimide-activated antibody.

Protocol 3: Thiolation of PE and Final Conjugation

  • PE Preparation: If PE does not have sufficient free thiols, it must be thiolated. This can be done by reacting PE with a reagent like Traut's Reagent (2-iminothiolane) or by reducing existing disulfide bonds with DTT or TCEP. If using a reducing agent, it must be removed via a desalting column before proceeding.[2][9][10]

  • Final Conjugation: Mix the maleimide-activated antibody with the thiolated PE. A molar ratio of approximately 2 PE molecules per IgG molecule is a good starting point.[1]

  • Incubation: Incubate the final reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): To quench the reaction, a small molecule thiol like cysteine or β-mercaptoethanol can be added to react with any remaining maleimide groups.

  • Purification and Storage: Purify the final PE-conjugate from unreacted components using size-exclusion chromatography (SEC) or dialysis. Store the conjugate at 4°C, protected from light, often with a preservative like sodium azide.[11]

Quantitative Data and Reaction Parameters

Successful conjugation depends on carefully controlling reaction parameters. The table below summarizes key quantitative data gathered from various sources.

ParameterRecommended Value/RangeChemistryNotes and References
pH 4.5 - 7.0Hydrazide-AldehydeReaction forms a stable hydrazone bond. Aniline can be used as a catalyst to increase efficiency.[6]
pH 6.5 - 7.5Maleimide-ThiolHighly specific for thiols in this range, minimizing reaction with amines.[8] Above pH 7.5, maleimide hydrolysis increases.
Molar Ratio (Linker:Protein) 10:1 to 100:1MPB to Aldehyde-ProteinShould be optimized to achieve desired degree of labeling without causing protein precipitation.[10]
Molar Ratio (PE:Antibody) 1:1 to 4:1PE to Maleimide-AntibodyTypically, only one PE molecule is conjugated per antibody to preserve antibody function.[1][2]
Reaction Temperature Room Temperature (20-25°C)BothMild conditions are used to preserve protein structure and function.[12]
Reaction Time 1 - 3 hoursBothIncubation times can be extended (e.g., overnight at 4°C), but should be optimized.[12]
Recommended Buffers MES, Acetate (pH 4.5-6.0)PBS, HEPES (pH 6.5-7.5)HydrazideMaleimideBuffers must be free of extraneous amines or thiols that could interfere with the reactions.[9][12]

Application in Research: Flow Cytometry

A primary application of this compound conjugates is in flow cytometry, where they are used to identify and quantify cell populations based on the expression of specific cell surface markers.

Signaling Pathway Visualization

The diagram below illustrates the logical relationship of using an antibody-PE conjugate to detect a cell surface receptor (e.g., CD4 on a T-helper cell), which is part of a larger cellular signaling cascade.

G cluster_conjugate Detection Reagent cluster_cell Target T-Helper Cell cluster_detection Detection Method Antibody Anti-CD4 Antibody PE PE Fluorophore Antibody->PE MPB Linker Receptor CD4 Receptor Antibody->Receptor Binding FlowCytometer Flow Cytometer (Laser Excitation) PE->FlowCytometer Fluorescent Signal Downstream Downstream Signaling Cascade (e.g., Lck, ZAP-70) Receptor->Downstream Signal Transduction

Figure 2. Detection of a cell surface receptor using an Ab-PE conjugate.

In this application, the high fluorescence intensity of PE allows for the sensitive detection and quantification of CD4-positive cells from a heterogeneous population, providing critical data for immunology and drug development research.

References

Methodological & Application

Application Notes and Protocols for Mpb-PE Liposome Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleimide-functionalized liposomes are invaluable tools in drug delivery and bioconjugation. The incorporation of lipids such as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (Mpb-PE) provides a reactive moiety on the liposome (B1194612) surface. This maleimide (B117702) group can readily and specifically form a stable thioether bond with sulfhydryl (-SH) groups present on molecules like peptides, proteins, and antibodies.[1] This targeted conjugation capability makes this compound liposomes highly suitable for developing targeted drug delivery systems, diagnostic agents, and other advanced nanomedicines.

This document provides a detailed protocol for the preparation and characterization of this compound functionalized liposomes using the well-established thin-film hydration method followed by extrusion. Additionally, a post-insertion method is described as an alternative approach.

Data Summary

The following tables summarize typical lipid compositions and the resulting physicochemical properties of maleimide-functionalized liposomes as reported in the literature.

Table 1: Exemplary Lipid Compositions for this compound Liposomes

Formulation IDLipid Composition (Molar Ratio)Reference
F1GGLG : Cholesterol : PEG5000-DSPE : Maleimide-PEG5000-Glu2C18 (5:5:0.03:0.03)[1]
F2DSPC : Cholesterol : Maleimide-DSPE (7:3:1)
F3Lipoid S100 : Cholesterol : DSPE-Mal (14:6:5 by mass)
F4ePC : Cholesterol : TPP-PEG-PE or PEG-PE or STPP (70-x:30:x)[2]

Table 2: Physicochemical Characterization of Maleimide-Functionalized Liposomes

ParameterTypical RangeFactors Influencing
Size (Diameter) 100 - 200 nmLipid composition, extrusion pore size, sonication parameters[3][4][5]
Polydispersity Index (PDI) < 0.2Homogeneity of the liposome population, effectiveness of sizing method[3][4]
Zeta Potential Variable (near-neutral to slightly negative)Lipid headgroup charges, pH of the medium[3][4][6]
Encapsulation Efficiency Dependent on drug properties and loading methodDrug hydrophilicity/lipophilicity, lipid composition, drug-to-lipid ratio

Experimental Protocols

Protocol 1: this compound Liposome Preparation via Thin-Film Hydration and Extrusion

This protocol describes the preparation of this compound liposomes by incorporating the maleimide-functionalized lipid directly into the lipid mixture before film formation.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other primary phospholipid

  • Cholesterol

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (this compound) or other maleimide-functionalized lipid

  • Chloroform

  • Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Mixture Preparation:

    • In a clean round-bottom flask, dissolve the desired amounts of the primary phospholipid (e.g., DPPC), cholesterol, and this compound in chloroform. A typical molar ratio is DPPC:Cholesterol:this compound of 55:40:5, but this can be optimized for specific applications. Ensure the lipids are completely dissolved to form a clear solution.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 45-50°C for DPPC).

    • Gradually reduce the pressure to evaporate the chloroform, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.[7]

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[8]

  • Hydration:

    • Add the hydration buffer, pre-heated to a temperature above the lipid phase transition temperature, to the flask containing the lipid film.

    • Gently rotate the flask to hydrate (B1144303) the lipid film. This will result in the formation of multilamellar vesicles (MLVs). The suspension will appear milky.

  • Sizing by Extrusion:

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.[9]

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

    • The liposomes are now ready for conjugation with thiol-containing molecules.

Protocol 2: Post-Insertion Method for this compound Incorporation

This method is useful for incorporating this compound into pre-formed liposomes.

Materials:

  • Pre-formed liposomes

  • DSPE-PEG(2000)-Maleimide

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare DSPE-PEG-Maleimide Micelles:

    • Dissolve DSPE-PEG(2000)-Maleimide in PBS to form a micellar solution.[10]

  • Incubation:

    • Add the DSPE-PEG-Maleimide micelle solution to the pre-formed liposome suspension.

    • Incubate the mixture at a temperature above the phase transition temperature of the liposome-forming lipids (e.g., 60°C) for a specified period (e.g., 30-60 minutes).[10] During this time, the DSPE-PEG-Maleimide will insert into the liposome bilayer.

  • Purification:

    • Remove non-inserted DSPE-PEG-Maleimide by dialysis or size exclusion chromatography.

  • Characterization:

    • Characterize the resulting maleimide-functionalized liposomes for size, PDI, and zeta potential.

Visualizations

Mpb_PE_Liposome_Preparation_Workflow Workflow for this compound Liposome Preparation and Conjugation cluster_prep Liposome Preparation cluster_char1 Initial Characterization cluster_conj Bioconjugation cluster_char2 Final Characterization prep1 1. Lipid Dissolution (e.g., DPPC, Cholesterol, this compound in Chloroform) prep2 2. Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 3. Hydration (Aqueous Buffer) prep2->prep3 prep4 4. Sizing (Extrusion or Sonication) prep3->prep4 char1 Size (DLS) PDI Zeta Potential prep4->char1 Characterize Liposomes conj1 5. Thiol-Maleimide Ligation (Addition of Thiol-containing Molecule) char1->conj1 Proceed to Conjugation conj2 6. Quenching (Optional: Capping unreacted maleimides) conj1->conj2 conj3 7. Purification (Removal of unconjugated molecules) conj2->conj3 char2 Conjugation Efficiency Final Size & PDI Stability Studies conj3->char2 Characterize Final Product Post_Insertion_Workflow Post-Insertion Workflow for Maleimide Functionalization cluster_lipoprep Liposome Formation cluster_micelleprep Micelle Preparation cluster_insertion Post-Insertion cluster_final Final Product lipoprep Prepare non-functionalized liposomes (e.g., via thin-film hydration) insertion Incubate liposomes with DSPE-PEG-Maleimide micelles lipoprep->insertion micelleprep Dissolve DSPE-PEG-Maleimide in buffer to form micelles micelleprep->insertion purification Purify to remove non-inserted lipid insertion->purification final_lipo Maleimide-Functionalized Liposomes purification->final_lipo

References

Application Notes and Protocols: MPB-PE Conjugation to Thiolated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The conjugation of peptides to lipid-polyethylene glycol (PEG) derivatives is a cornerstone technique in modern drug delivery and development. This process creates peptide-lipid conjugates, which are essential for functionalizing the surface of lipid-based nanocarriers like liposomes and micelles. By attaching targeting peptides to the surface of these nanoparticles, researchers can achieve site-specific drug delivery, enhancing therapeutic efficacy while minimizing off-target effects.[1][]

One of the most robust and widely used methods for this modification is the conjugation of a 4-(p-maleimidophenyl)butyryl (MPB) group, linked to a phosphatidylethanolamine (B1630911) (PE) lipid via a PEG spacer, with a thiol-containing peptide. This reaction relies on the specific and efficient formation of a stable thioether bond between the maleimide (B117702) group of the MPB-PE and the sulfhydryl group (-SH) of a cysteine residue on the peptide.[3][4] The resulting peptide-functionalized nanoparticles exhibit improved stability, bioavailability, and circulation times in vivo.[1][5]

These application notes provide a detailed overview and step-by-step protocols for the successful conjugation of thiolated peptides to this compound, purification of the resulting conjugate, and subsequent characterization.

Reaction Scheme: Maleimide-Thiol Conjugation

The core of the conjugation process is the Michael addition reaction. The maleimide group reacts specifically with the sulfhydryl group of a cysteine residue, typically within a pH range of 6.5-7.5, to form a stable thioether linkage.[4]

Caption: Covalent bond formation between a peptide's thiol and this compound's maleimide.

Experimental Workflow

The overall process involves preparing the thiolated peptide, performing the conjugation reaction, purifying the product, and finally, characterizing the conjugate to confirm its identity and purity.

G start Start: Reagents prep_peptide 1. Peptide Preparation (Ensure free -SH group) start->prep_peptide prep_mpb 2. This compound Preparation (Dissolve in appropriate solvent) start->prep_mpb conjugation 3. Conjugation Reaction (Incubate peptide and this compound) prep_peptide->conjugation prep_mpb->conjugation purification 4. Purification (Remove unreacted reagents) conjugation->purification characterization 5. Characterization (Verify conjugate identity and purity) purification->characterization end End Product: Peptide-MPB-PE Conjugate characterization->end

Caption: Workflow for the synthesis and validation of Peptide-MPB-PE conjugates.

Experimental Protocols

Protocol 1: Preparation of Thiolated Peptide

For successful conjugation, the peptide's cysteine residue must possess a free, reduced sulfhydryl group. Peptides can form disulfide bridges via oxidation, which will not react with maleimides.[6] If the peptide has been stored for an extended period or exposed to air, a reduction step is recommended.

Materials:

  • Thiolated Peptide

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), 100 mM HEPES, pH 7.0-7.5)

Procedure:

  • Dissolve the thiolated peptide in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[6]

  • Optional Reduction Step: If disulfide bond formation is suspected, add a 10-50 fold molar excess of TCEP to the peptide solution.[6]

  • Flush the vial with an inert gas (e.g., nitrogen or argon), seal, and incubate at room temperature for 20-30 minutes.[6]

  • The peptide solution is now ready for conjugation. TCEP does not need to be removed as it does not interfere with the maleimide reaction, unlike DTT.[6]

Protocol 2: Conjugation of Peptide to this compound

This protocol outlines the direct coupling of the prepared thiolated peptide with this compound. The molar ratio of this compound to peptide is a critical parameter and should be optimized for each specific peptide. A starting point of 1.5 to 5-fold molar excess of this compound is recommended.

Materials:

  • Prepared Thiolated Peptide solution

  • This compound (e.g., DSPE-PEG(2000)-Maleimide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Degassed conjugation buffer (pH 7.0-7.5)

Procedure:

  • Prepare a stock solution of this compound (e.g., 10-20 mg/mL) in a minimal amount of anhydrous DMF or DMSO. Vortex briefly to ensure complete dissolution.

  • In a reaction vial, add the prepared thiolated peptide solution.

  • While gently stirring, add the desired molar equivalent of the this compound stock solution to the peptide solution. The final concentration of the organic solvent (DMF/DMSO) should ideally be kept below 10% (v/v) to avoid peptide denaturation.

  • Flush the vial with inert gas, seal tightly, and protect from light.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[6]

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol, to react with any excess maleimide groups.

Protocol 3: Purification of the Conjugate

Purification is necessary to remove unreacted this compound, free peptide, and byproducts. The choice of method depends on the physicochemical properties of the conjugate.

  • Dialysis: Effective for removing small molecules (unreacted peptide, quenching agents) from the larger conjugate, which is often in micellar form. Use a dialysis membrane with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa.

  • Size-Exclusion Chromatography (SEC): An excellent method for separating the larger Peptide-MPB-PE conjugate from smaller unreacted species. Choose a column with a fractionation range suitable for the expected size of the conjugate.

  • Solid-Phase Extraction (SPE): Can be used to separate the more lipophilic conjugate from the hydrophilic unreacted peptide. A reverse-phase (e.g., C18) cartridge is typically used.

Protocol 4: Characterization of the Conjugate

Confirming the successful synthesis of the conjugate is a critical final step.

  • Mass Spectrometry (MALDI-TOF MS): The most direct method to confirm conjugation. The resulting conjugate will have a mass equal to the sum of the peptide mass and the this compound mass.[7]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to assess the purity of the conjugate. A successful reaction will show a new peak corresponding to the more hydrophobic conjugate, with a longer retention time than the original peptide.

  • SDS-PAGE / Band-Shift Assay: For larger peptides, conjugation to a PEGylated lipid can cause a significant increase in apparent molecular weight, which can be visualized as a "band shift" on an SDS-PAGE gel compared to the unconjugated peptide.[8]

Data Presentation: Parameters and Expected Results

Quantitative data from the conjugation reaction and subsequent characterization should be clearly organized.

Table 1: Typical Reaction Parameters for this compound Conjugation

Parameter Recommended Value Notes
pH 7.0 - 7.5 Maintains thiol reactivity and maleimide stability.[4]
Buffer PBS, HEPES, MOPS (amine-free) Amine-containing buffers like Tris can react with maleimides at higher pH.
Molar Ratio 1.5:1 to 5:1 (this compound : Peptide) Should be optimized; higher ratios can drive the reaction to completion.
Temperature 4°C to 25°C (Room Temp) Room temperature for faster kinetics; 4°C for sensitive peptides.[6]
Reaction Time 2 - 16 hours Longer times may be needed at lower temperatures or concentrations.[6]

| Peptide Conc. | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics.[9] |

Table 2: Example Characterization Data for a Peptide-MPB-PE Conjugate

Analysis Method Unconjugated Peptide Peptide-MPB-PE Conjugate Expected Outcome
MALDI-TOF MS (m/z) 2,500 Da ~5,345 Da Mass shift corresponding to the mass of this compound (~2,845 Da for DSPE-PEG2000-Maleimide).
RP-HPLC (Retention Time) 12.5 min 21.8 min Increased retention time due to the addition of the hydrophobic lipid tail.

| Conjugation Efficiency | N/A | > 90% | Calculated from HPLC peak areas or other quantitative methods. |

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conjugation Inactive (oxidized) thiol group on peptide.Reduce the peptide with TCEP immediately before conjugation (Protocol 1).
Hydrolysis of the maleimide group.Prepare this compound solution fresh. Ensure buffer pH is not > 7.5.
Incorrect buffer composition.Use amine-free buffers like PBS or HEPES. Avoid Tris.
Peptide/Conjugate Precipitation Low solubility of the peptide or conjugate.Add a small percentage (<10%) of an organic co-solvent (e.g., DMSO, DMF).[10]
Aggregation during reaction.Decrease the reactant concentrations and increase the reaction volume.
Multiple Peaks in HPLC Incomplete reaction.Increase reaction time or molar excess of this compound.
Hydrolysis of maleimide or side reactions.Ensure strict pH control (6.5-7.5). Degas all buffers to minimize oxidation.
Deconjugation (Retro-Michael reaction).While less common, ensure analysis is performed promptly. Hydrolysis of the succinimide (B58015) ring after conjugation can increase stability.[11]

References

Application Notes and Protocols for Mpb-PE in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Targeted drug delivery systems are at the forefront of therapeutic innovation, aiming to enhance the efficacy of treatments while minimizing off-target side effects. A key component in the design of many such systems is the functionalized lipid, which allows for the attachment of targeting moieties to a nanoparticle carrier. This document provides detailed application notes and protocols for the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) , a versatile and widely used lipid conjugate, in the development of targeted drug delivery vehicles such as liposomes and micelles. For the purpose of these notes, we will refer to this molecule by the user-provided term "Mpb-PE" in the context of a Maleimide-functionalized Phosphoethanolamine with a PEG linker.

The structure of DSPE-PEG-Maleimide consists of three key components:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that serves as an anchor, readily incorporating into the lipid bilayer of nanoparticles.

  • PEG (Polyethylene Glycol): A hydrophilic polymer that forms a "stealth" layer on the surface of the nanoparticle. This PEG shield reduces recognition by the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream.[1]

  • Maleimide (B117702): A reactive group at the distal end of the PEG chain that allows for the covalent conjugation of targeting ligands containing a thiol (-SH) group, such as peptides and antibodies.[2]

These application notes will provide an overview of the formulation, characterization, and application of this compound-based targeted drug delivery systems, complete with experimental protocols and quantitative data.

II. Core Principles of this compound Based Drug Delivery

The utility of this compound in targeted drug delivery is based on a multi-step process that involves nanoparticle formulation, surface functionalization, and targeted delivery.

  • Nanoparticle Formulation: DSPE-PEG-Maleimide is typically incorporated into a lipid mixture during the formation of nanoparticles, such as liposomes or polymeric micelles. The hydrophobic DSPE anchor integrates into the lipid core, while the hydrophilic PEG-Maleimide chain extends into the aqueous exterior.[3]

  • Bioconjugation: The maleimide group on the nanoparticle surface reacts specifically with thiol groups on targeting ligands (e.g., cysteine residues in peptides or engineered antibodies) to form a stable thioether bond. This reaction is typically carried out at a neutral pH.[2]

  • Targeted Drug Delivery: Once the targeting ligand is attached, the nanoparticle can be loaded with a therapeutic agent. When administered, the nanoparticle circulates in the bloodstream, and the targeting ligand directs it to cells or tissues that express the corresponding receptor. This leads to an increased concentration of the drug at the site of action, enhancing therapeutic efficacy and reducing systemic toxicity.

  • Cellular Internalization and Drug Release: Upon binding to the target cell, the nanoparticle is often internalized through endocytosis. The drug is then released from the nanoparticle within the cell, where it can exert its therapeutic effect. The drug release can be triggered by the acidic environment of the endosome or by the degradation of the nanoparticle carrier.

III. Application Notes

A. Formulation Parameters

The successful formulation of this compound based nanoparticles depends on several critical parameters that influence particle size, stability, drug loading, and targeting efficiency. The following table summarizes key formulation parameters and their typical ranges.

ParameterTypical Range/ValueSignificanceReference(s)
This compound (DSPE-PEG-Maleimide) Molar Ratio 1-5 mol% of total lipidAffects surface density of targeting ligands and stealth properties. Higher concentrations can sometimes hinder cellular uptake.[4]
PEG Molecular Weight 2000-5000 DaInfluences the thickness of the PEG layer, affecting circulation time and interaction with targeting ligands.[5]
Lipid Composition e.g., DSPC:Cholesterol:DSPE-PEG-Maleimide (molar ratio)Determines the rigidity, stability, and drug retention properties of the liposome (B1194612).[4]
Particle Size 50-200 nmOptimal for avoiding rapid renal clearance and for accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[3]
Zeta Potential Near-neutral to slightly negativeA neutral surface charge helps to reduce non-specific interactions with proteins and cells.[6]
B. Drug Loading and Encapsulation Efficiency

The loading of therapeutic agents into this compound nanoparticles is a critical step. The choice of loading method depends on the physicochemical properties of the drug. The following table provides examples of drug loading and encapsulation efficiencies achieved with similar liposomal formulations.

DrugLoading MethodEncapsulation Efficiency (%)Drug Loading (%)Reference(s)
Doxorubicin (B1662922) Remote loading (pH gradient)>95%~10-20% (drug-to-lipid ratio by weight)[7][8]
Apatinib Thin-film hydration92.79 ± 0.41%4.93 ± 0.07%[6]
Griseofulvin Pro-liposome method98%Not specified[9]
Albendazole Rapid evaporation81% (PEGylated)Not specified[2]
C. In Vitro Performance

The performance of this compound based nanoparticles is evaluated in vitro through drug release studies and cell-based assays. The data below illustrates typical results from such studies.

AssayConditionsKey FindingsReference(s)
In Vitro Drug Release Dialysis method, PBS pH 7.4, 37°CSustained release over 24-48 hours. Release is often faster at acidic pH (e.g., 5.5) to mimic the endosomal environment.[6][10]
Cellular Uptake Flow cytometry, Confocal microscopy (e.g., in cancer cell lines)Significantly higher uptake of targeted nanoparticles compared to non-targeted controls.[6]
Cytotoxicity (Cell Viability) MTT or WST-8 assayDrug-loaded targeted nanoparticles show significantly higher cytotoxicity to target cells compared to free drug or non-targeted nanoparticles.[11]
D. In Vivo Performance

Animal models are used to evaluate the biodistribution, pharmacokinetics, and therapeutic efficacy of this compound based targeted nanoparticles.

Animal ModelStudy TypeKey FindingsReference(s)
Tumor-bearing mice (e.g., xenograft models) BiodistributionTargeted nanoparticles show higher accumulation in the tumor tissue compared to other organs and non-targeted nanoparticles.[12][13]
Healthy mice PharmacokineticsPEGylated nanoparticles exhibit prolonged blood circulation half-life compared to non-PEGylated counterparts.[13]
Tumor-bearing mice Therapeutic EfficacyTreatment with targeted drug-loaded nanoparticles leads to significant tumor growth inhibition and improved survival compared to free drug or non-targeted nanoparticles.[6][12]

IV. Experimental Protocols

A. Protocol 1: Preparation of this compound (DSPE-PEG-Maleimide) Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration and extrusion method.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG(2000)-Maleimide

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., PBS pH 7.4)

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • In a round-bottom flask, dissolve DSPC, cholesterol, and DSPE-PEG-Maleimide in a chloroform:methanol mixture (e.g., 2:1 v/v). A typical molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG-Maleimide).

  • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the lipid transition temperature (e.g., 60°C for DSPC).

  • A thin lipid film will form on the inner wall of the flask. Continue to evaporate for at least 1 hour after the film appears dry to remove any residual solvent.

  • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS pH 7.4) by vortexing the flask. The temperature of the buffer should be above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • For improved lamellarity, the MLV suspension can be subjected to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • To obtain uniformly sized small unilamellar vesicles (SUVs), extrude the MLV suspension 10-20 times through a polycarbonate membrane of a defined pore size (e.g., 100 nm) using a mini-extruder. The extrusion should be performed at a temperature above the lipid transition temperature.

  • Store the resulting liposome suspension at 4°C.

B. Protocol 2: Conjugation of a Thiol-Containing Peptide to this compound Liposomes

This protocol describes the coupling of a cysteine-containing peptide to the maleimide groups on the surface of pre-formed liposomes.

Materials:

  • This compound (DSPE-PEG-Maleimide) liposomes (from Protocol 1)

  • Thiol-containing peptide (e.g., with a terminal cysteine)

  • Reaction buffer (e.g., PBS pH 7.2-7.4)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Dissolve the thiol-containing peptide in the reaction buffer.

  • Add the peptide solution to the liposome suspension. A typical molar ratio of peptide to DSPE-PEG-Maleimide is 1.2:1.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, under an inert gas atmosphere to prevent oxidation of the thiol groups.

  • To quench any unreacted maleimide groups, a small molecule thiol such as cysteine can be added.

  • Remove the unconjugated peptide by dialysis or size exclusion chromatography.

C. Protocol 3: Drug Loading into Liposomes (Doxorubicin Example)

This protocol describes the remote loading of doxorubicin into liposomes using a transmembrane ammonium (B1175870) sulfate (B86663) gradient.

Materials:

  • This compound liposomes prepared with 250 mM ammonium sulfate as the hydration buffer

  • Doxorubicin hydrochloride solution

  • Buffer for dialysis (e.g., PBS pH 7.4)

  • Size exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

  • Prepare the liposomes according to Protocol 1, but use a 250 mM ammonium sulfate solution as the hydration buffer.

  • After extrusion, remove the external ammonium sulfate by dialysis against a sucrose (B13894) solution or by size exclusion chromatography, creating an ammonium sulfate gradient across the liposome membrane.

  • Prepare a solution of doxorubicin hydrochloride in an appropriate buffer.

  • Add the doxorubicin solution to the liposome suspension and incubate at a temperature above the lipid transition temperature (e.g., 60°C) for 30-60 minutes. Doxorubicin will be drawn into the liposomes and precipitate as a sulfate salt.

  • Cool the liposome suspension to room temperature.

  • Remove the unencapsulated doxorubicin using size exclusion chromatography or dialysis.

D. Protocol 4: Characterization of this compound Liposomes

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the liposome suspension in the external buffer to an appropriate concentration. Transfer to a cuvette and measure the Z-average diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.[3]

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Method: Separation of free drug followed by quantification.

  • Procedure:

    • Separate the unencapsulated drug from the liposomes using size exclusion chromatography or ultrafiltration.

    • Quantify the drug concentration in the liposome fraction after disrupting the vesicles with a detergent (e.g., Triton X-100) or an organic solvent. Use a suitable analytical method like UV-Vis spectrophotometry or HPLC.

    • Calculate EE and DL using the following formulas:

      • EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

      • DL (%) = (Amount of encapsulated drug / Total weight of nanoparticles) x 100

E. Protocol 5: In Vitro Drug Release Study

Method: Dialysis Method

Materials:

  • Drug-loaded liposomes

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Release buffer (e.g., PBS at pH 7.4 and pH 5.5)

  • Shaking water bath

Procedure:

  • Place a known amount of the drug-loaded liposome suspension into a dialysis bag.

  • Place the dialysis bag in a larger container with the release buffer, maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw a sample from the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the amount of drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative percentage of drug released versus time.[10]

F. Protocol 6: In Vitro Cell Viability Assay

Method: MTT Assay

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • Drug-loaded targeted liposomes, non-targeted liposomes, and free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the drug-loaded targeted liposomes, non-targeted liposomes, and free drug in the cell culture medium.

  • Replace the medium in the wells with the prepared drug solutions and control medium.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control cells.

V. Visualization of Workflows and Pathways

A. Experimental Workflow for Targeted Liposome Preparation and Characterization

G cluster_prep Liposome Preparation cluster_conj Bioconjugation cluster_load Drug Loading cluster_char Characterization lipid_mix 1. Lipid Mixing (DSPC, Cholesterol, DSPE-PEG-Maleimide) film_form 2. Thin Film Formation (Rotary Evaporation) lipid_mix->film_form hydration 3. Hydration (Aqueous Buffer) film_form->hydration extrusion 4. Extrusion (Size Reduction) hydration->extrusion conjugation 5. Peptide Conjugation (Thiol-Maleimide Reaction) extrusion->conjugation peptide Targeting Peptide (with Thiol Group) peptide->conjugation loading 6. Drug Loading (e.g., Remote Loading) conjugation->loading drug Therapeutic Drug (e.g., Doxorubicin) drug->loading purification 7. Purification (Remove free drug/peptide) loading->purification analysis 8. Analysis (Size, Zeta, EE%) purification->analysis final_product Targeted Drug-Loaded Liposome analysis->final_product

Caption: Workflow for preparing and characterizing targeted drug-loaded liposomes.

B. Signaling Pathway for Targeted Delivery and Endosomal Escape

The primary role of the this compound carrier is to deliver the therapeutic agent to the target cell. The signaling events are predominantly initiated by the drug after its release or by the interaction of the nanoparticle with the cell.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space liposome Targeted Liposome (with this compound) receptor Target Receptor liposome->receptor 1. Binding endosome Endosome receptor->endosome 2. Endocytosis endosomal_escape Endosomal Escape endosome->endosomal_escape 3. pH drop drug_release Drug Release endosomal_escape->drug_release 4. Liposome Destabilization cytosol Cytosol target_pathway Downstream Signaling Pathway cytosol->target_pathway 5. Drug Action drug_release->cytosol therapeutic_effect Therapeutic Effect (e.g., Apoptosis) target_pathway->therapeutic_effect

References

Application Notes and Protocols for Labeling DNA Origami with MPB-PEG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of DNA origami nanostructures with Maleimide-PEG (MPB-PEG) via thiol-maleimide chemistry. This method is crucial for enhancing the biocompatibility, stability, and circulation half-life of DNA origami, making them suitable for various biomedical applications, including drug delivery.[1][2][3][4][5]

Introduction

DNA origami technology allows for the creation of precisely defined nanostructures with vast potential in medicine.[3][4] However, for in vivo applications, these structures require surface modification to prevent degradation by nucleases and to reduce immunogenicity.[2][5] Polyethylene glycol (PEG) is a widely used polymer for this purpose, and its conjugation to DNA origami can significantly improve its pharmacokinetic profile.[6][7][8] The following protocol details the labeling of thiol-modified DNA origami with maleimide-functionalized PEG. The maleimide (B117702) group reacts specifically with the thiol group to form a stable thioether bond.[9][10][11][12]

Experimental Overview

The overall workflow for labeling DNA origami with MPB-PEG involves several key stages: the design and folding of thiol-modified DNA origami, purification of the folded structures, the conjugation reaction with MPB-PEG, and finally, the purification and characterization of the labeled product.

G cluster_0 Preparation cluster_1 Purification cluster_2 Conjugation cluster_3 Post-Conjugation A Design Thiol-Modified DNA Origami B Fold DNA Origami A->B C Purify Folded Origami (e.g., PEG Precipitation) B->C D React with MPB-PEG C->D E Purify Labeled Origami D->E F Characterize Final Product E->F

Figure 1. Experimental workflow for labeling DNA origami with MPB-PEG.

Materials and Reagents

ReagentSupplierCatalog No.
M13mp18 scaffold DNA(e.g., New England Biolabs)(e.g., N4040S)
Unmodified staple oligonucleotides(e.g., Integrated DNA Technologies)Custom
Thiol-modified staple oligonucleotides(e.g., Integrated DNA Technologies)Custom
MPB-PEG (e.g., 5 kDa)(e.g., Broadview Technologies)Custom
Tris-acetate-EDTA (TAE) buffer(e.g., Thermo Fisher Scientific)(e.g., 24710030)
MgCl₂(e.g., Sigma-Aldrich)(e.g., M8266)
PEG 8000(e.g., Sigma-Aldrich)(e.g., 81268)
NaCl(e.g., Sigma-Aldrich)(e.g., S9888)
TCEP-HCl(e.g., Thermo Fisher Scientific)(e.g., 20490)
Amicon Ultra Centrifugal Filters (100 kDa MWCO)(e.g., MilliporeSigma)(e.g., UFC510096)

Detailed Protocols

Design and Folding of Thiol-Modified DNA Origami

The first step involves designing the DNA origami structure to incorporate staple strands modified with a thiol group at specific locations. These thiol groups will serve as the attachment points for the MPB-PEG. The folding of the DNA origami is typically achieved through a thermal annealing process.

Protocol:

  • Prepare a folding mixture containing the M13mp18 scaffold DNA, unmodified staple oligonucleotides, and thiol-modified staple oligonucleotides in a folding buffer (e.g., 1x TAE buffer with 12.5 mM MgCl₂).

  • The typical molar ratio of staple strands to scaffold DNA is 10:1.

  • Anneal the mixture using a thermal cycler with a ramp from 95°C down to 25°C over several hours.

Purification of Folded DNA Origami

Purification is essential to remove excess staple strands that could interfere with the subsequent labeling reaction. PEG precipitation is a common and effective method for purifying DNA origami structures.[13][14][15][16]

Protocol: PEG Precipitation

  • Mix the folded DNA origami solution with an equal volume of PEG precipitation buffer (e.g., 15% w/v PEG 8000, 505 mM NaCl in 1x TAE buffer).[13]

  • Incubate the mixture on ice for 30 minutes.

  • Centrifuge at 16,000 x g for 30 minutes at 4°C.

  • Carefully discard the supernatant which contains the excess staple strands.

  • Resuspend the pellet containing the purified DNA origami in a suitable buffer (e.g., 1x TAE with 12.5 mM MgCl₂).

ParameterValue RangeReference
PEG 8000 Concentration 4% - 15% (w/v)[13]
NaCl Concentration 100 mM - 505 mM[13]
Centrifugation Speed 14,000 - 16,000 x g[13][17]
Centrifugation Time 25 - 30 min[13]
Labeling Reaction with MPB-PEG

This step involves the covalent conjugation of the maleimide group of MPB-PEG to the thiol groups on the DNA origami surface.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A Thiol-Modified DNA Origami C Thiol-Maleimide Coupling A->C 1. Reduce Thiols (optional, with TCEP) B MPB-PEG B->C D PEGylated DNA Origami C->D Stable Thioether Bond

Figure 2. Schematic of the thiol-maleimide conjugation reaction.

Protocol:

  • Reduction of Thiol Groups (Optional but Recommended): To ensure the thiol groups are in their reduced, reactive state, add a 50-100x molar excess of a reducing agent like TCEP-HCl to the purified DNA origami solution.[9] Incubate for 20 minutes at room temperature.

  • Conjugation: Add MPB-PEG to the thiol-reduced DNA origami solution. A 10-20x molar excess of MPB-PEG over the number of thiol groups is a good starting point.[9]

  • Incubate the reaction mixture overnight at 4°C with gentle mixing.

Purification of Labeled DNA Origami

After the labeling reaction, it is crucial to remove the excess, unreacted MPB-PEG. This can be achieved using methods like spin filtration.

Protocol: Spin Filtration

  • Transfer the reaction mixture to an Amicon Ultra centrifugal filter unit (100 kDa MWCO).

  • Centrifuge according to the manufacturer's instructions to remove the smaller, unreacted MPB-PEG molecules.

  • Wash the concentrated, labeled DNA origami by adding fresh buffer to the filter unit and repeating the centrifugation step. Repeat this washing step 2-3 times.

  • Recover the purified, labeled DNA origami from the filter unit.

Characterization of Labeled DNA Origami

The final product should be characterized to confirm successful labeling and to assess the integrity of the DNA origami structure.

Characterization TechniquePurposeExpected Outcome
Agarose Gel Electrophoresis Assess structural integrity and confirm PEGylationA band shift to a higher molecular weight compared to the unlabeled origami.
Dynamic Light Scattering (DLS) Determine the hydrodynamic diameterAn increase in the hydrodynamic diameter after PEGylation.[18][19]
Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) Visualize the morphology of the DNA origamiConfirmation that the overall shape of the DNA origami is maintained after labeling.
UV-Vis Spectroscopy Quantify DNA concentrationMeasurement at 260 nm can be used to determine the concentration of the DNA origami.[18]

Conclusion

This protocol provides a comprehensive guide for the successful labeling of DNA origami nanostructures with MPB-PEG. The resulting PEGylated DNA origami exhibit enhanced stability and biocompatibility, making them promising candidates for a variety of in vivo applications, particularly in the field of targeted drug delivery.[1][2][3][4][5] Researchers should optimize the reaction conditions, such as the molar ratio of MPB-PEG to thiol groups and incubation times, for their specific DNA origami design and application.

References

Application Notes and Protocols for Incorporating Mpb-PE into Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (Mpb-PE) into lipid nanoparticles (LNPs). This functionalized lipid is instrumental in developing targeted drug delivery systems by enabling the covalent conjugation of thiol-containing ligands, such as peptides and antibodies, to the LNP surface. The following sections detail the principles, experimental protocols, and characterization methods for creating and validating this compound functionalized LNPs.

Introduction to this compound in Lipid Nanoparticles

This compound is a phospholipid-polymer conjugate that consists of a 1,2-distearoyl-sn-glycero-PE (DSPE) lipid anchor, a polyethylene (B3416737) glycol (PEG) spacer, and a reactive maleimide (B117702) group at the terminus.[1][2][3] The DSPE portion integrates into the lipid bilayer of the nanoparticle, while the hydrophilic PEG chain extends into the aqueous environment, providing a "stealth" characteristic that reduces non-specific protein binding and prolongs circulation time.[3] The terminal maleimide group allows for the specific and efficient covalent attachment of molecules containing a free sulfhydryl (thiol) group through a Michael addition reaction.[2][4] This strategy is widely employed for the surface functionalization of LNPs to achieve active targeting to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects.[3][5]

Experimental Protocols

The following protocols outline a generalized workflow for the formulation of this compound containing LNPs and the subsequent conjugation of a thiol-containing targeting ligand.

Materials and Reagents
  • Lipids:

    • Ionizable cationic lipid (e.g., DLin-MC3-DMA, SM-102)

    • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)

    • Cholesterol

    • PEGylated lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 - DMG-PEG)

    • This compound (e.g., DSPE-PEG2000-Maleimide)

  • Therapeutic Cargo:

    • mRNA, siRNA, or other nucleic acids

  • Buffers and Solvents:

    • Ethanol (B145695) (anhydrous)

    • Citrate (B86180) buffer (e.g., 100 mM, pH 3.0-4.0) for nucleic acid hydration

    • Phosphate-buffered saline (PBS), pH 7.4

    • HEPES buffer (e.g., 10 mM, pH 7.0) for conjugation

  • Targeting Ligand:

    • Thiol-containing peptide or antibody

  • Reducing Agent (for antibodies):

    • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Purification:

    • Dialysis cassettes (e.g., 10 kDa MWCO) or centrifugal filters (e.g., 30-100 kDa MWCO)

  • Characterization Reagents:

    • Quant-iT RiboGreen RNA Assay Kit

    • Bicinchoninic acid (BCA) protein assay kit

    • Dithiothreitol (DTT) or L-cysteine for maleimide quantification

Protocol 1: Formulation of this compound Containing Lipid Nanoparticles

This protocol describes the formulation of LNPs incorporating this compound using a microfluidic mixing approach.

Workflow for LNP Formulation

LNP_Formulation cluster_lipids Lipid Preparation cluster_cargo Cargo Preparation L1 Ionizable Lipid Lipid_Mix Lipid Stock in Ethanol L1->Lipid_Mix L2 Helper Lipid (DSPC) L2->Lipid_Mix L3 Cholesterol L3->Lipid_Mix L4 PEG-Lipid L4->Lipid_Mix L5 This compound L5->Lipid_Mix Microfluidic_Mixer Microfluidic Mixing Lipid_Mix->Microfluidic_Mixer Organic Phase Cargo Nucleic Acid (mRNA/siRNA) Aqueous_Buffer Aqueous Buffer (pH 3-4) Cargo->Aqueous_Buffer Aqueous_Buffer->Microfluidic_Mixer Aqueous Phase Dialysis Dialysis / Diafiltration (Buffer Exchange to PBS pH 7.4) Microfluidic_Mixer->Dialysis Final_LNP This compound Functionalized LNPs Dialysis->Final_LNP

Caption: Workflow for the formulation of this compound functionalized lipid nanoparticles.

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, PEG-lipid, and this compound in anhydrous ethanol to achieve the desired molar ratios. A common starting point for the lipid composition is a molar ratio of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:total PEG-lipid).[3] The this compound can substitute a portion of the standard PEG-lipid (e.g., 0.15% to 1.2% of the total lipid).[6]

  • Prepare Nucleic Acid Solution: Dilute the nucleic acid cargo in a citrate buffer (pH 3.0-4.0). The acidic pH ensures the protonation of the ionizable lipid, facilitating nucleic acid encapsulation.

  • Microfluidic Mixing: Set up a microfluidic mixing device. The lipid solution in ethanol (organic phase) and the nucleic acid in buffer (aqueous phase) are pumped through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing leads to the self-assembly of LNPs.

  • Purification and Buffer Exchange: The resulting LNP suspension is immediately diluted with PBS (pH 7.4) to neutralize the pH and stabilize the particles. Purify the LNPs and exchange the buffer to PBS (pH 7.4) using dialysis or tangential flow filtration (TFF) to remove ethanol and unencapsulated nucleic acids.

  • Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store the LNPs at 4°C.

Protocol 2: Conjugation of Thiol-Containing Ligand to this compound LNPs

This protocol details the conjugation of a thiol-containing peptide or a reduced antibody to the surface of the this compound functionalized LNPs.

Workflow for Ligand Conjugation

Ligand_Conjugation cluster_lnp LNP Preparation cluster_ligand Ligand Preparation LNP This compound LNPs in PBS pH 7.4 Conjugation Thiol-Maleimide Reaction (Room Temperature, 1-2 hours) LNP->Conjugation Ligand Thiol-containing Peptide or Antibody Reduction Antibody Reduction (optional, with TCEP/DTT) Ligand->Reduction Reduced_Ligand Ligand with free -SH Reduction->Reduced_Ligand Reduced_Ligand->Conjugation Purification Purification (SEC or Diafiltration) Conjugation->Purification Final_Product Targeted LNPs Purification->Final_Product

Caption: Workflow for the conjugation of a thiol-containing ligand to this compound LNPs.

Procedure:

  • Ligand Preparation:

    • Peptides: Dissolve the cysteine-containing peptide in a suitable buffer (e.g., HEPES or PBS, pH 7.0-7.5).

    • Antibodies: If the antibody does not have free thiols, reduce a portion of the disulfide bonds. Incubate the antibody with a 10-100 fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature.[2] Remove the excess reducing agent using a desalting column.

  • Conjugation Reaction:

    • Add the prepared ligand to the this compound LNP suspension. The molar ratio of maleimide groups on the LNP surface to the thiol groups of the ligand is a critical parameter. A maleimide to thiol molar ratio of 2:1 to 5:1 is often a good starting point to optimize conjugation efficiency.[4]

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.[3][4]

  • Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as L-cysteine can be added to the reaction mixture after the desired incubation time.

  • Purification: Remove the unconjugated ligand and other reactants from the targeted LNPs. This can be achieved through size exclusion chromatography (SEC) or diafiltration using centrifugal filters with an appropriate molecular weight cutoff (e.g., 100 kDa).[3]

  • Characterization and Storage: Characterize the final targeted LNP formulation as described in the next section. Store the conjugated LNPs at 4°C.

Characterization of this compound Functionalized LNPs

Thorough characterization is essential to ensure the quality, stability, and functionality of the targeted LNPs.

Parameter Method Purpose Typical Values
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average particle size and the homogeneity of the LNP population.Size: 70-100 nm[6][7]PDI: < 0.2[7]
Zeta Potential Laser Doppler VelocimetryTo measure the surface charge of the LNPs, which influences stability and interaction with biological systems.-5 to -20 mV[7]
Nucleic Acid Encapsulation Efficiency Quant-iT RiboGreen AssayTo quantify the percentage of the initial nucleic acid cargo that is successfully encapsulated within the LNPs.> 90%[6]
Ligand Conjugation Efficiency BCA Assay, UV-Vis Spectroscopy, or HPLCTo determine the amount of peptide or antibody successfully conjugated to the LNP surface.Varies with reaction conditions; can reach >80% for peptides.[4]
Morphology Cryogenic Transmission Electron Microscopy (Cryo-TEM)To visualize the size, shape, and structure of the LNPs.Spherical morphology

Quantitative Data Summary

The following tables summarize key quantitative parameters from literature for the formulation and characterization of this compound and similar maleimide-functionalized LNPs.

Table 1: LNP Formulation Parameters

Parameter Value Reference
Lipid Molar Ratio (Ionizable:DSPC:Chol:PEG) 50:10:38.5:1.5[3]
This compound Substitution (% of total PEG-lipid) 10% - 80%[6]
Flow Rate Ratio (Aqueous:Organic) 3:1[8]
N/P Ratio (Nitrogen in ionizable lipid to Phosphate in nucleic acid) 5.1 - 6.0[8]

Table 2: Thiol-Maleimide Conjugation Parameters

Parameter Value Reference
Maleimide:Thiol Molar Ratio (Peptide) 2:1[4]
Maleimide:Thiol Molar Ratio (Antibody) 5:1[4]
Reaction pH 7.0 - 7.5[4]
Reaction Time 30 min - 2 hours[4]
Reaction Temperature Room Temperature[4]

Table 3: Physicochemical Properties of Targeted LNPs

Property Value Reference
Hydrodynamic Diameter (nm) 70 - 90 nm[6]
Polydispersity Index (PDI) < 0.2[7]
Zeta Potential (mV) -5 to -20 mV[7]
mRNA Encapsulation Efficiency (%) > 90%[6]
Peptide Conjugation Efficiency (%) 84 ± 4%[4]
Antibody Conjugation Efficiency (%) 58 ± 12%[4]

Signaling Pathways and Logical Relationships

The incorporation of this compound and subsequent conjugation of a targeting ligand is designed to hijack specific cellular uptake pathways. For instance, an LNP functionalized with a peptide that binds to a receptor overexpressed on cancer cells will be internalized via receptor-mediated endocytosis.

Logical Flow of Targeted LNP Action

LNP_Action LNP Targeted LNP (with this compound-Ligand) Binding Specific Binding LNP->Binding Receptor Target Cell Receptor Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Formation Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Release Cargo Release (e.g., mRNA) Escape->Release Effect Therapeutic Effect (e.g., Protein Translation) Release->Effect

Caption: Logical flow of targeted LNP uptake and therapeutic action.

This diagram illustrates the intended mechanism of action. The specificity of the interaction between the ligand on the LNP and the cellular receptor is paramount for successful targeted delivery and the subsequent therapeutic outcome. The efficiency of each step, from binding to endosomal escape, will ultimately determine the overall potency of the drug delivery system.

References

Application Notes & Protocols: Utilizing Protein-Lipid Interactions to Elucidate Ion Channel Function

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The function of ion channels is intrinsically linked to their surrounding membrane environment. Both membrane-associated proteins and specific lipid species can significantly modulate channel gating, conductance, and pharmacology. While a specific molecule denoted as "Mpb-PE" is not prominently documented in scientific literature, the principles of its likely components—a membrane-associated protein (exemplified by Myelin Basic Protein, MBP) and a phospholipid (Phosphatidylethanolamine, PE)—provide a powerful framework for investigating ion channel function.

Myelin Basic Protein (MBP) is known to interact with the inner leaflet of the cell membrane and can influence the activity of various ion channels. Phosphatidylethanolamine (PE) is a major component of biological membranes that can affect the physical properties of the bilayer and, consequently, the function of embedded ion channels. This document provides detailed protocols and application notes for studying the impact of such protein-lipid systems on ion channel activity, using MBP and PE as illustrative examples.

Quantitative Data Summary

The following tables summarize the observed effects of Myelin Basic Protein and Phosphatidylethanolamine on the function of various ion channels, as reported in the literature.

Table 1: Effects of Myelin Basic Protein (MBP) on Ion Channel Properties

Ion ChannelPreparationMBP ConcentrationObserved EffectReference
Ca2+ ChannelsPlanar lipid bilayers1-10 µg/mLIncreased channel open probability and mean open time.
K+ ChannelsCultured oligodendrocytesNot specifiedModulation of channel activity, suggesting a role in myelin stability.
Non-selective Cation ChannelsBrain lipid extracts in bilayersNot specifiedInduction of channel activity.

Table 2: Effects of Phosphatidylethanolamine (PE) on Ion Channel Properties

Ion ChannelPreparationPE Species/ConcentrationObserved EffectReference
Mechanosensitive channel (MscL)Reconstituted in liposomesVaried mole %Modulates channel gating and sensitivity to membrane tension.
K+ Channels (unspecified)Model membranesVaried mole %Influences channel conformation and activity.

Experimental Protocols

Protocol 1: Reconstitution of Ion Channels into Proteoliposomes with Defined Lipid Composition

This protocol describes the preparation of liposomes with a specific lipid composition, followed by the incorporation of the ion channel of interest and the modulating protein (e.g., MBP).

Materials:

  • Phospholipids (B1166683) (e.g., POPE, POPC) in chloroform

  • Ion channel protein (purified)

  • Myelin Basic Protein (MBP)

  • Hydration buffer (e.g., 10 mM HEPES, 100 mM KCl, pH 7.4)

  • Bio-Beads SM-2

  • Dialysis tubing (10-12 kDa MWCO)

  • Probe-tip sonicator

  • Extruder with polycarbonate filters (100 nm)

Methodology:

  • Lipid Film Formation: In a round-bottom flask, mix the desired phospholipids (e.g., a 3:1 ratio of POPC:POPE) in chloroform. Evaporate the solvent under a stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to form a thin lipid film.

  • Hydration: Hydrate the lipid film with the hydration buffer to a final lipid concentration of 10-20 mg/mL. Vortex vigorously to form multilamellar vesicles (MLVs).

  • Vesicle Extrusion: Subject the MLV suspension to five freeze-thaw cycles. Extrude the suspension 11-21 times through a 100 nm polycarbonate filter to create large unilamellar vesicles (LUVs).

  • Detergent Solubilization: Solubilize the LUVs by adding a detergent (e.g., n-octyl-β-D-glucopyranoside) to a concentration above its critical micelle concentration (CMC).

  • Protein Incorporation: Add the purified ion channel protein and MBP to the solubilized lipid-detergent mixture at the desired protein-to-lipid ratio. Incubate for 1 hour at 4°C with gentle agitation.

  • Detergent Removal: Remove the detergent by dialysis against a detergent-free buffer for 48 hours at 4°C, with buffer changes every 12 hours. Alternatively, use Bio-Beads SM-2 for detergent removal.

  • Characterization: The resulting proteoliposomes can be used for functional assays such as patch-clamping or flux assays.

Protocol 2: Planar Lipid Bilayer (PLB) Electrophysiology

This protocol allows for the electrical recording of single-channel currents from ion channels incorporated into an artificial lipid bilayer.

Materials:

  • PLB workstation (chamber, electrodes, amplifier)

  • Lipids in organic solvent (e.g., DPhPC in n-decane)

  • Proteoliposomes from Protocol 1

  • Electrolyte solutions (symmetrical and asymmetrical)

  • Data acquisition system

Methodology:

  • Bilayer Formation: Paint a thin layer of the lipid solution across a small aperture (100-200 µm) in the PLB chamber separating two aqueous compartments (cis and trans).

  • Capacitance Monitoring: Monitor the electrical capacitance across the aperture. A stable capacitance of >100 pF indicates the formation of a stable bilayer.

  • Proteoliposome Fusion: Add a small aliquot of the proteoliposomes to the cis chamber. Fusion of the proteoliposomes with the bilayer will incorporate the ion channels.

  • Single-Channel Recording: Apply a holding potential across the bilayer and record the resulting ionic currents. The appearance of discrete current steps indicates the activity of single ion channels.

  • Data Analysis: Analyze the single-channel recordings to determine parameters such as single-channel conductance, open probability, and mean open/closed times. The effect of MBP and PE composition can be quantified by comparing these parameters across different experimental conditions.

Visualizations

Caption: Experimental workflow for studying ion channel function in a reconstituted system.

signaling_pathway cluster_membrane Cell Membrane mbp Myelin Basic Protein (MBP) membrane Lipid Bilayer mbp->membrane Associates with ion_channel Ion Channel mbp->ion_channel Directly Interacts with pe Phosphatidylethanolamine (PE) pe->membrane Constituent of membrane->ion_channel Modulates via Physical Properties channel_function Altered Channel Function (Gating, Conductance) ion_channel->channel_function Leads to

Caption: Putative mechanism of ion channel modulation by MBP and PE.

Application Notes and Protocols for Covalent Crosslinking to Liposomes Using MPB-PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (MPB-PE) in the covalent crosslinking of thiol-containing molecules, such as peptides, proteins, and antibodies, to the surface of liposomes. The maleimide-thiol reaction is a widely used and efficient method for creating stable, targeted drug delivery systems and diagnostic tools.

Introduction

Liposomes are versatile nanocarriers for both hydrophilic and hydrophobic drugs, offering advantages such as biocompatibility, biodegradability, and the ability to reduce the toxicity of encapsulated agents. Surface modification of liposomes with targeting ligands can enhance their therapeutic efficacy by promoting accumulation at specific sites of action. This compound is a phospholipid derivative containing a maleimide (B117702) group that can be incorporated into the liposome (B1194612) bilayer. This maleimide group reacts specifically with free sulfhydryl (thiol) groups on ligands to form a stable thioether bond, covalently attaching the ligand to the liposome surface. This technique is instrumental in the development of immunoliposomes and other targeted nanocarries.

Key Experimental Considerations and Quantitative Data

The efficiency and stability of the covalent crosslinking process are influenced by several factors. The following tables summarize key quantitative data and experimental parameters gathered from various studies to guide the optimization of your protocols.

Table 1: Liposome Formulation Parameters for this compound Incorporation
Parameter Recommended Range/Value Notes
This compound Molar Percentage 0.5 - 5 mol%A common starting point is 1 mol% of total lipid. Higher concentrations can be used but may influence liposome stability.
Matrix Lipids Phosphatidylcholine (PC), Phosphatidylethanolamine (PE), CholesterolThe choice of matrix lipids affects membrane fluidity and stability. Cholesterol is often included to increase bilayer stability.[1]
PEGylated Lipids (e.g., DSPE-PEG) 0.8 - 5 mol%Incorporation of PEG-lipids is crucial to prevent aggregation of liposomes during the coupling reaction. Optimal concentrations depend on the PEG chain length.[2]
PEG Chain Length 2000 - 5000 DaLonger PEG chains can provide better steric hindrance against aggregation but may also hinder the coupling reaction if present at high densities.[2]
Table 2: Thiol-Maleimide Ligation Reaction Conditions
Parameter Recommended Range/Value Notes
pH 6.5 - 7.5The maleimide group is more stable at a slightly acidic to neutral pH. At pH > 7.5, hydrolysis of the maleimide group increases, reducing coupling efficiency.
Temperature Room Temperature (20-25°C)The reaction proceeds efficiently at room temperature.
Reaction Time 1 - 4 hoursIncubation for 2 hours is often sufficient. Longer incubation times may be necessary for less reactive thiols.
Molar Ratio (Maleimide:Thiol) 2:1 to 5:1A slight excess of maleimide groups on the liposome surface is generally used to ensure efficient coupling of the thiolated ligand.[3]
Inert Atmosphere RecommendedPerforming the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of free thiol groups on the ligand.
Table 3: Characterization of this compound Crosslinked Liposomes
Parameter Method Purpose
Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average particle size and size distribution of the liposomes before and after conjugation.
Zeta Potential Laser Doppler VelocimetryTo measure the surface charge of the liposomes, which can indicate successful conjugation of charged ligands.
Coupling Efficiency Spectrophotometric Assays (e.g., BCA, Ellman's), HPLCTo quantify the amount of ligand covalently attached to the liposomes.
Stability DLS over time, Leakage Assays (e.g., using fluorescent dyes)To assess the physical stability (aggregation) and integrity (leakage of encapsulated contents) of the conjugated liposomes over time.

Experimental Protocols

The following are detailed protocols for the preparation of this compound containing liposomes and the subsequent covalent crosslinking of a thiolated protein.

Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes of a defined size.

Materials:

  • Phospholipids (B1166683) (e.g., DOPC, DPPC)

  • Cholesterol

  • This compound

  • PEGylated lipid (e.g., DSPE-PEG2000)

  • Chloroform (B151607)

  • Hydration buffer (e.g., HEPES-buffered saline (HBS), pH 6.5-7.0)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., DOPC, cholesterol, this compound, and DSPE-PEG2000) in chloroform at the desired molar ratios.

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.

    • Further dry the lipid film under high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids used.[4]

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • Pass the liposome suspension through the extruder multiple times (e.g., 11-21 times) to ensure a narrow size distribution.

    • The resulting liposome suspension can be stored at 4°C until use.

Covalent Coupling of a Thiolated Protein to this compound Liposomes

This protocol outlines the steps for the thiol-maleimide ligation reaction.

Materials:

  • This compound containing liposomes (prepared as in 3.1)

  • Thiolated protein (e.g., antibody, peptide) in a suitable buffer

  • Reaction buffer (e.g., HBS, pH 7.0)

  • Quenching reagent (e.g., L-cysteine, 2-mercaptoethanol)

  • Purification column (e.g., size exclusion chromatography, dialysis)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, mix the this compound liposome suspension with the thiolated protein solution at the desired molar ratio (e.g., 2:1 maleimide to thiol).

    • Ensure the final pH of the reaction mixture is between 6.5 and 7.5.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. To prevent oxidation of the thiol groups, this step can be performed under a nitrogen or argon atmosphere.

  • Quenching:

    • After the incubation period, quench any unreacted maleimide groups by adding a quenching reagent such as L-cysteine or 2-mercaptoethanol (B42355) in a slight molar excess to the initial amount of this compound.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Remove the unreacted protein and quenching reagent from the conjugated liposomes using a suitable purification method.

    • Size Exclusion Chromatography (SEC): This is a common and effective method. The larger liposomes will elute first, separated from the smaller, unconjugated molecules.

    • Dialysis: Dialyze the liposome suspension against a large volume of buffer to remove smaller molecules.

  • Characterization:

    • Characterize the final product for size, PDI, zeta potential, and coupling efficiency as described in Table 3.

Visualizations

Experimental Workflow for Liposome Crosslinking

G cluster_0 Liposome Preparation cluster_1 Thiol-Maleimide Ligation cluster_2 Purification & Characterization lipid_mixing 1. Lipid Mixing (PC, Chol, this compound, PEG-PE) film_formation 2. Thin Film Formation (Rotary Evaporation) lipid_mixing->film_formation hydration 3. Hydration (Buffer, >Tc) film_formation->hydration extrusion 4. Extrusion (e.g., 100 nm membrane) hydration->extrusion reaction_setup 5. Reaction Setup (Liposomes + Thiolated Ligand) extrusion->reaction_setup incubation 6. Incubation (RT, 2-4h, pH 6.5-7.5) reaction_setup->incubation quenching 7. Quenching (e.g., L-cysteine) incubation->quenching purification 8. Purification (SEC or Dialysis) quenching->purification characterization 9. Characterization (DLS, Zeta, Coupling Efficiency) purification->characterization

Caption: Workflow for the preparation and covalent crosslinking of liposomes using this compound.

Thiol-Maleimide Coupling Reaction

G cluster_reaction Thioether Bond Formation liposome Liposome with this compound maleimide Maleimide Group (on Liposome) ligand Thiolated Ligand (Protein, Peptide) thiol Sulfhydryl Group (on Ligand) thioether Stable Thioether Bond maleimide->thioether + thiol->thioether crosslinked_liposome Crosslinked Liposome thioether->crosslinked_liposome Results in

Caption: The chemical reaction between the maleimide group on the liposome and the thiol group on the ligand.

Troubleshooting

  • Low Coupling Efficiency:

    • Check pH: Ensure the reaction pH is within the optimal range of 6.5-7.5.

    • Thiol Oxidation: Use fresh, high-quality thiolated ligand and consider performing the reaction under an inert atmosphere.

    • Maleimide Hydrolysis: Use freshly prepared this compound liposomes.

    • Steric Hindrance: If using high concentrations or long chains of PEG-lipids, consider reducing the concentration or chain length.[2]

  • Liposome Aggregation:

    • Increase PEG-Lipid Concentration: Incorporate a sufficient amount of a PEGylated lipid into the liposome formulation to provide a steric barrier.[2]

    • Optimize Protein:Liposome Ratio: High concentrations of protein can sometimes lead to bridging between liposomes.

  • Inconsistent Results:

    • Purity of this compound: Ensure the use of high-purity this compound, as impurities can affect the reaction efficiency.[5]

    • Reproducibility of Liposome Preparation: Maintain consistent parameters during liposome preparation, such as lipid concentrations, hydration time, and extrusion cycles.

By following these detailed protocols and considering the provided quantitative data and troubleshooting tips, researchers can successfully utilize this compound for the covalent crosslinking of various molecules to liposomes, paving the way for the development of advanced drug delivery systems and diagnostic agents.

References

Application Notes and Protocols for Mpb-PE in Antimalarial Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria remains a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium parasites. Innovative drug delivery systems are crucial to enhance the efficacy of existing antimalarial agents and overcome resistance mechanisms. Liposomal formulations, particularly those functionalized for targeted delivery, offer a promising strategy. Maleimidophenyl butyramide (B146194) phosphoethanolamine (Mpb-PE) is a key lipid component for the development of such advanced drug delivery systems. This compound serves as a linker for the covalent conjugation of targeting ligands, such as antibodies, to the surface of liposomes. This enables the specific delivery of encapsulated antimalarial drugs to infected red blood cells (pRBCs), thereby increasing therapeutic efficacy and reducing off-target side effects.

Interestingly, research has shown that this compound itself, when incorporated into liposomes, exhibits a concentration-dependent inhibitory effect on the in vitro growth of P. falciparum.[1] This intrinsic antimalarial activity, combined with its function as a conjugation anchor, makes this compound a particularly valuable component in the design of novel antimalarial therapies.

These application notes provide a comprehensive overview of the use of this compound in antimalarial drug delivery, including detailed protocols for the preparation and characterization of this compound-containing liposomes, as well as methods for evaluating their in vitro and in vivo efficacy.

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound-containing liposomal formulations for antimalarial drug delivery, compiled from various studies.

Table 1: Physicochemical Properties of this compound Liposomes

Liposome FormulationLipid Composition (molar ratio)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
This compound LiposomesDOPC:Cholesterol:this compound:DOPE-Rho (72:20:1:7)~130< 0.2Not Reported[2]
Chloroquine-Loaded LiposomesDSPC:Cholesterol:mPEG2kDa-DSPE (3.8:2.6:1.0)~100Not ReportedNear-neutral[3]
Primaquine & Chloroquine (B1663885) LiposomesHSPC:Cholesterol:DSPE-mPEG2000 (55:40:5)~120< 0.2-3 to -6[4]

DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884); DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; HSPC: Hydrogenated Soy Phosphatidylcholine; Cholesterol; this compound: 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]; DOPE-Rho: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl); mPEG2kDa-DSPE: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000].

Table 2: In Vitro and In Vivo Efficacy of this compound Liposomes

FormulationDrugTargeting LigandIn Vitro IC50In Vivo ModelKey In Vivo FindingsReference
This compound LiposomesNoneNoneConcentration-dependent inhibition of P. falciparumN/AThis compound itself has antimalarial activity.[1]
Chloroquine-loaded ImmunoliposomesChloroquineF(ab')2 fragmentsNot ReportedP. berghei-infected ratsDelayed patent parasitemia by ~3.2 days compared to non-targeted liposomes.[5]
Chloroquine-loaded ImmunoliposomesChloroquineBM1234 mAb~4 nMP. falciparum in humanized mice10-fold improved efficacy over free drug.[6]
Primaquine-loaded LiposomesPrimaquineHeparinNot ReportedP. berghei-infected mice100% cure rate at 60 mg/kg.[5]

IC50: Half-maximal inhibitory concentration; mAb: Monoclonal antibody.

Experimental Protocols

Protocol 1: Preparation of this compound Containing Immunoliposomes for Antimalarial Drug Delivery

This protocol details the preparation of immunoliposomes containing this compound for the targeted delivery of antimalarial drugs.

Materials:

  • Lipids: 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), Cholesterol, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (this compound)

  • Antimalarial Drug: e.g., Chloroquine phosphate

  • Targeting Ligand: Monoclonal antibody (mAb) or antibody fragment (Fab') specific for a pRBC surface antigen (e.g., BM1234)

  • Reducing Agent: 2-Mercaptoethylamine-HCl (MEA)

  • Solvents: Chloroform, Methanol

  • Buffers: Phosphate-buffered saline (PBS), pH 7.4

  • Equipment: Rotary evaporator, Bath sonicator, Extruder with polycarbonate membranes (e.g., 200 nm), Ultracentrifuge, Dynamic Light Scattering (DLS) instrument, HPLC system.

Procedure:

  • Lipid Film Hydration:

    • In a round-bottom flask, dissolve DOPC, cholesterol, and this compound in a chloroform/methanol mixture at the desired molar ratio (e.g., DOPC:Cholesterol:this compound 77.5:20:2.5).[6]

    • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under a stream of nitrogen gas for at least 30 minutes to remove residual solvent.

    • Hydrate the lipid film with a PBS solution containing the antimalarial drug (e.g., chloroquine) to a final lipid concentration of 10 mM.[6] This is done by vortexing and sonicating the flask in a bath sonicator.

  • Liposome Sizing:

    • Downsize the resulting multilamellar vesicles (MLVs) by extrusion through polycarbonate membranes of a defined pore size (e.g., 200 nm) using a mini-extruder.[2] This process should be repeated for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles.

  • Antibody Preparation (Reduction to Half-Antibodies):

    • To a solution of the monoclonal antibody (e.g., 0.1 mg/mL in PBS), add a 10x reaction buffer containing 5 mM EDTA and 50 mM MEA.[2]

    • Incubate the mixture for 90 minutes at 37°C.[2]

    • Remove unreacted MEA using a desalting spin column.

  • Conjugation of Antibody to Liposomes:

    • Incubate the prepared this compound containing liposomes with the reduced half-antibodies overnight at 4°C.[2] The maleimide (B117702) group of this compound will react with the free thiol groups on the antibody fragments to form a stable thioether bond.

    • Pellet the resulting immunoliposomes by ultracentrifugation (e.g., 100,000 x g for 90 minutes at 4°C) to remove unconjugated antibodies.[2]

    • Resuspend the immunoliposome pellet in PBS.

  • Characterization:

    • Determine the mean particle size and polydispersity index (PDI) of the immunoliposomes using Dynamic Light Scattering (DLS).

    • Quantify the amount of encapsulated drug using a suitable analytical method such as HPLC after lysing the liposomes with a detergent (e.g., Triton X-100) or an organic solvent.[3]

    • Assess the conjugation efficiency by measuring the protein concentration associated with the liposomes (e.g., using a BCA protein assay).

G cluster_prep Liposome Preparation cluster_ab Antibody Preparation A Lipid Dissolution (DOPC, Cholesterol, this compound) B Lipid Film Formation (Rotary Evaporation) A->B C Hydration with Drug Solution (e.g., Chloroquine) B->C D Extrusion (Sizing to ~200nm) C->D G Conjugation (Overnight Incubation) D->G E Monoclonal Antibody (e.g., BM1234) F Reduction with MEA (Generation of Thiol Groups) E->F F->G H Purification (Ultracentrifugation) G->H I Characterization (DLS, HPLC) H->I J Final Immunoliposome Product I->J

Workflow for this compound Immunoliposome Preparation.
Protocol 2: In Vitro Antimalarial Activity Assay

This protocol describes a standard method to evaluate the in vitro efficacy of this compound liposomal formulations against P. falciparum.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human red blood cells (RBCs)

  • Complete culture medium (e.g., RPMI 1640 with supplements)

  • 96-well microplates

  • Test compounds: this compound liposomes (with and without encapsulated drug), free drug, empty liposomes

  • DNA-intercalating dye (e.g., SYBR Green I)

  • Lysis buffer

  • Fluorescence plate reader

Procedure:

  • Plate Preparation:

    • Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate. Include a drug-free control.

  • Parasite Culture:

    • Add a synchronized ring-stage P. falciparum culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.

    • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Quantification of Parasite Growth:

    • After incubation, lyse the RBCs by adding lysis buffer containing a DNA-intercalating dye (e.g., SYBR Green I).

    • Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm). The fluorescence intensity is proportional to the amount of parasite DNA, indicating parasite growth.

  • Data Analysis:

    • Calculate the percentage of parasite growth inhibition for each concentration of the test compound relative to the drug-free control.

    • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

G A Prepare Serial Dilutions of Test Compounds B Add Synchronized P. falciparum Culture A->B C Incubate for 72 hours B->C D Lyse Cells and Add SYBR Green I Dye C->D E Measure Fluorescence D->E F Calculate % Inhibition and IC50 E->F

In Vitro Antimalarial Assay Workflow.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound-based antimalarial drug delivery is the targeted delivery of a high concentration of the encapsulated drug to pRBCs. This is achieved through the specific binding of the conjugated antibody to antigens expressed on the surface of the infected cells.

For a drug like chloroquine, which is a weak base, it is believed to accumulate in the acidic digestive vacuole of the parasite. Inside the digestive vacuole, chloroquine interferes with the detoxification of heme, a byproduct of hemoglobin digestion. This leads to the buildup of toxic heme, which ultimately kills the parasite. The targeted delivery via immunoliposomes enhances this effect by increasing the local concentration of chloroquine at the site of infection.

The intrinsic antimalarial activity of this compound itself may be due to its interaction with and disruption of the parasite's membranes, though the exact mechanism is not yet fully elucidated.

G cluster_delivery Targeted Drug Delivery cluster_action Intra-parasitic Action A This compound Immunoliposome (with Chloroquine) B Binding to pRBC Surface Antigen A->B C Internalization B->C D Release of Chloroquine C->D E Accumulation in Digestive Vacuole D->E F Inhibition of Heme Polymerization E->F G Toxic Heme Buildup F->G H Parasite Death G->H

Targeted Delivery and Mechanism of Chloroquine.

Conclusion

This compound is a versatile and powerful tool in the development of advanced antimalarial drug delivery systems. Its dual functionality as both a targeting anchor and a compound with intrinsic antimalarial properties makes it a highly attractive component for the design of novel liposomal formulations. The protocols and data presented here provide a foundation for researchers to explore and optimize this compound-based strategies to combat malaria. Further research into the precise mechanism of this compound's intrinsic activity and the development of immunoliposomes targeting different parasite stages and antigens will be crucial for advancing this promising therapeutic approach.

References

Troubleshooting & Optimization

Technical Support Center: MPB-PE Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-(p-maleimidophenyl)butyryl-phosphatidylethanolamine (MPB-PE) conjugation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Conjugation Efficiency

Question: I am observing very low or no conjugation of my thiol-containing molecule to the this compound liposomes. What are the possible causes and how can I troubleshoot this?

Answer:

Low conjugation efficiency is a common issue that can stem from several factors related to the reactants and reaction conditions. Below is a breakdown of potential causes and solutions.

Potential Causes & Troubleshooting Steps:

  • Maleimide (B117702) Hydrolysis: The maleimide group on this compound is susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH. This hydrolysis renders it inactive and unable to react with thiols.

    • Solution: Always prepare the this compound liposome (B1194612) solution immediately before use. Avoid storing activated liposomes in aqueous buffers for extended periods. If using a pre-made maleimide-activated reagent, ensure it has been stored correctly under dry conditions.

  • Oxidized or Inaccessible Thiols: The target thiol (-SH) groups on your protein, peptide, or other molecule may have formed disulfide bonds (-S-S-) or may be sterically hindered and inaccessible for conjugation.

    • Solution: Perform a reduction step prior to conjugation to ensure free thiol groups are available. Incubate your molecule with a 10-50 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 30-60 minutes at room temperature. TCEP is ideal as it does not contain thiols itself and does not need to be removed before conjugation. If using a thiol-containing reducing agent like Dithiothreitol (DTT), it must be removed via a desalting column before introducing the maleimide-activated liposomes.

  • Incorrect Reaction pH: The thiol-maleimide reaction is most efficient and specific within a pH range of 6.5-7.5.

    • At pH < 6.5: The reaction rate slows down significantly as the thiol group is protonated.

    • At pH > 7.5: The maleimide group becomes more susceptible to hydrolysis, and the risk of side reactions with primary amines (e.g., lysine (B10760008) residues) increases.

    • Solution: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a common choice.

  • Suboptimal Molar Ratio: An insufficient molar excess of maleimide groups relative to thiol groups can lead to incomplete conjugation.

    • Solution: Optimize the molar ratio of this compound to your thiol-containing molecule. A 10-20 fold molar excess of maleimide is a good starting point.

Issue 2: Conjugate Instability and Loss of Payload

Question: My this compound conjugate appears to be losing its conjugated molecule over time. What could be causing this instability?

Answer:

The stability of the thioether bond formed during the maleimide-thiol reaction can be compromised by a process known as a retro-Michael reaction.

Potential Causes & Troubleshooting Steps:

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is potentially reversible, especially in the presence of other thiols. This can lead to the transfer of the conjugated molecule to other thiol-containing species, such as glutathione (B108866) in a biological environment.

    • Solution 1 (Hydrolysis): After the initial conjugation reaction, the succinimidyl ring can be opened through hydrolysis to form a stable, irreversible bond. This can be achieved by incubating the conjugate at a pH of 8.5-9.0 for a period of time (e.g., 1-4 hours) and monitoring the ring opening by mass spectrometry.

    • Solution 2 (Thiazine Rearrangement): If conjugating to an N-terminal cysteine, the conjugate can be intentionally rearranged to a more stable six-membered thiazine (B8601807) ring. This can be facilitated by extended incubation (e.g., 24 hours) at a physiological pH of 7.4.

Issue 3: Non-Specific Binding and Aggregation

Question: I am observing non-specific binding or aggregation of my final conjugate product. What are the potential reasons and solutions?

Answer:

Non-specific binding and aggregation can be particularly problematic when working with large molecules like Phycoerythrin (PE).

Potential Causes & Troubleshooting Steps:

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as lysine residues on a protein, leading to non-specific conjugation.

    • Solution: Strictly maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiols.

  • Hydrophobic Interactions and Aggregation: PE is a large protein and conjugates can sometimes aggregate, especially at high concentrations.

    • Solution: Store the final conjugate at a concentration of >1 mg/mL for optimal stability. If aggregation is observed, centrifuge the conjugate solution (e.g., 10,000 x g at 4°C) immediately before use and use the supernatant. Adding a stabilizer like BSA (1-10 mg/mL) can also help. Never freeze PE conjugates; store them at 4°C in the dark.

  • Unreacted Maleimides: Remaining active maleimide groups on the liposome surface can cause non-specific binding in downstream applications.

    • Solution: After the primary conjugation reaction, quench any unreacted maleimide groups by adding a small molecule thiol like cysteine, 2-mercaptoethanol, or N-ethylmaleimide (NEM).

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Reaction pH 6.5 - 7.5Optimal for thiol-maleimide specificity and rate.
Maleimide:Thiol Molar Ratio 10-20:1Starting point, may require optimization.
Protein Concentration for Reduction > 2 mg/mLHigher concentrations are preferred for efficient reduction.
TCEP Molar Excess for Reduction 10-50xFor reducing disulfide bonds prior to conjugation.
DTT Concentration for Reduction 20 mMMust be removed post-reduction.
Conjugate Storage Temperature 4°CDo not freeze PE conjugates.
Conjugate Storage Concentration > 1 mg/mLFor optimal stability.
Optimal Degree of Labeling (DOL) 1-2 moles of PE per mole of antibodyFor effective labeling.

Experimental Protocols

Protocol 1: Reduction of Protein Thiol Groups
  • Prepare the protein solution in a degassed, amine-free buffer (e.g., PBS, pH 7.2) at a concentration of 2-10 mg/mL.

  • Prepare a fresh stock solution of TCEP in the same buffer.

  • Add a 10-50 fold molar excess of TCEP to the protein solution.

  • Incubate for 30-60 minutes at room temperature.

  • The reduced protein is now ready for direct use in the conjugation reaction. If DTT was used, the protein must be purified using a desalting column to remove the DTT before proceeding.

Protocol 2: Standard this compound Conjugation Reaction
  • Prepare maleimide-activated liposomes containing this compound in an appropriate reaction buffer (e.g., PBS, pH 7.2). This should be done immediately before the conjugation.

  • Add the freshly reduced thiol-containing protein to the maleimide-activated liposome solution. A molar ratio of approximately 2 PE molecules per IgG molecule has been shown to work well.

  • Wrap the reaction vessel in aluminum foil to protect it from light and incubate at room temperature for 1-2 hours with gentle mixing.

  • To block any unreacted free sulfhydryls on the protein, add a quenching agent like N-ethylmaleimide (NEM).

  • To quench unreacted maleimide groups on the liposomes, add a small molecule thiol such as L-cysteine.

  • Incubate for an additional 20-30 minutes at room temperature.

  • The conjugate is now ready for purification.

Protocol 3: Purification of the PE Conjugate

Due to the significant size difference between the large PE-liposome conjugate and unreacted protein/peptides and quenching agents, size exclusion chromatography (SEC) is an effective purification method.

  • Equilibrate an SEC column (e.g., Sepharose CL-4B or a similar resin) with the desired storage buffer (e.g., PBS with 0.01% sodium azide).

  • Load the conjugation reaction mixture onto the column.

  • Collect fractions and monitor the absorbance at 280 nm (for the protein) and 565 nm (for PE).

  • The fractions containing both peaks correspond to the purified conjugate. Pool these fractions.

  • Concentrate the purified conjugate if necessary using a centrifugal filter device.

Protocol 4: Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL) indicates the average number of PE molecules conjugated to each protein. This can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 565 nm (A565).

  • Calculate the molar concentration of the protein and PE using the Beer-Lambert law (A = εcl), incorporating a correction factor for the absorbance of PE at 280 nm.

    • Molar extinction coefficient for PE at 565 nm (εPE565): ~1,960,000 M⁻¹cm⁻¹

    • Molar extinction coefficient for IgG at 280 nm (εIgG280): ~210,000 M⁻¹cm⁻¹

    • Correction Factor (CF) for PE at 280 nm: A280 of PE / A565 of PE (typically ~0.17)

  • Calculate Protein Concentration (M): Protein Conc. (M) = [A280 - (A565 x CF)] / εIgG280

  • Calculate PE Concentration (M): PE Conc. (M) = A565 / εPE565

  • Calculate Degree of Labeling (DOL): DOL = PE Conc. (M) / Protein Conc. (M)

Visualizations

MPB_PE_Conjugation_Workflow cluster_0 Step 1: Protein Preparation cluster_1 Step 2: Conjugation cluster_2 Step 3: Quenching & Purification Protein Protein with Disulfide Bonds TCEP Add TCEP (Reducing Agent) Protein->TCEP ReducedProtein Reduced Protein with Free Thiols (-SH) TCEP->ReducedProtein Reaction Mix & Incubate (pH 6.5-7.5, 1-2h, RT) ReducedProtein->Reaction MPB_PE This compound Liposome (Maleimide Activated) MPB_PE->Reaction Conjugate Thiol-Maleimide Conjugate Reaction->Conjugate Quench Add Quenching Agent (e.g., Cysteine) Conjugate->Quench Purify Purification (Size Exclusion Chromatography) Quench->Purify FinalProduct Purified this compound Conjugate Purify->FinalProduct

Caption: Experimental workflow for this compound conjugation.

Maleimide_Reactions cluster_main Primary Thiol-Maleimide Reaction (pH 6.5-7.5) cluster_side Potential Side Reactions Maleimide Maleimide Thioether Stable Thioether Bond (Desired Product) Maleimide->Thioether + Thiol Hydrolysis Maleimide Hydrolysis (Inactive Product) Maleimide->Hydrolysis  + H2O (any pH, faster at pH > 7.5) AmineReaction Reaction with Amines (Non-specific) Maleimide->AmineReaction  + Amine (-NH2) (pH > 7.5) Thiol Thiol (-SH) Thiol->Thioether RetroMichael Retro-Michael Reaction (Reversible) Thioether->RetroMichael  + Other Thiols

Caption: Key reaction pathways in maleimide chemistry.

Troubleshooting_Tree Start Low Conjugation Efficiency? CheckpH Is pH 6.5-7.5? Start->CheckpH CheckThiols Are Thiols Reduced? CheckpH->CheckThiols Yes AdjustpH Adjust Buffer pH to 6.5-7.5 CheckpH->AdjustpH No CheckMaleimide Is Maleimide Reagent Fresh? CheckThiols->CheckMaleimide Yes ReduceProtein Add TCEP to Reduce Disulfide Bonds CheckThiols->ReduceProtein No CheckRatio Is Molar Ratio Sufficient? CheckMaleimide->CheckRatio Yes UseFresh Prepare Fresh This compound Liposomes CheckMaleimide->UseFresh No IncreaseRatio Increase Maleimide:Thiol Ratio CheckRatio->IncreaseRatio No Success Re-run Reaction CheckRatio->Success Yes AdjustpH->Success ReduceProtein->Success UseFresh->Success IncreaseRatio->Success

Caption: Troubleshooting decision tree for low conjugation.

Technical Support Center: Optimizing Mpb-PE to Thiol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction between 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (Mpb-PE) and thiol-containing molecules. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the this compound to thiol reaction?

A1: The optimal pH for a thiol-maleimide conjugation, such as with this compound, is between 6.5 and 7.5.[1][2][3][4] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide (B117702) group of this compound, while minimizing side reactions.[4] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[2][4]

Q2: What are the consequences of performing the reaction outside the optimal pH range?

A2: Deviating from the optimal pH range of 6.5-7.5 can lead to several issues. At a lower pH, the reaction rate significantly decreases.[1] At a higher pH (above 7.5), the maleimide group becomes more susceptible to hydrolysis, rendering it inactive.[1][2] Additionally, at pH values above 7.5, the maleimide can lose its selectivity for thiols and begin to react with primary amines, such as the side chains of lysine (B10760008) residues in proteins.[1][2]

Q3: My conjugation efficiency is low. What are the possible causes?

A3: Low conjugation efficiency can stem from several factors:

  • Incorrect pH: Ensure your reaction buffer is accurately calibrated to a pH between 6.5 and 7.5.[1][4]

  • Hydrolyzed this compound: Maleimides are susceptible to hydrolysis in aqueous solutions. It is crucial to prepare aqueous solutions of this compound-containing liposomes or reagents immediately before use.[1][2] For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[1]

  • Oxidized or Inaccessible Thiols: The thiol groups on your molecule of interest may have formed disulfide bonds or may be sterically hindered.[1] Consider a pre-reduction step with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1]

  • Insufficient Molar Ratio: A low molar ratio of this compound to your thiol-containing molecule can result in incomplete conjugation. Increasing the molar excess of the maleimide linker may improve efficiency.[1]

Q4: Can I use any buffer for the this compound to thiol reaction?

A4: No, it is important to use a buffer that is free of primary and secondary amines and thiols, as these can compete with the desired reaction.[2] Suitable buffers include phosphate-buffered saline (PBS), HEPES, and Tris, provided they are within the optimal pH range of 6.5-7.5.[4][5]

Q5: Are there any side reactions I should be aware of?

A5: Yes, besides hydrolysis and reaction with amines at high pH, other side reactions can occur:

  • Retro-Michael Reaction: The thioether bond formed can be reversible, especially in an environment rich in other thiols. This can lead to the transfer of the conjugated molecule to other thiol-containing species.[1]

  • Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the conjugate can rearrange to form a stable six-membered thiazine ring.[1][6][7]

Troubleshooting Guide

This guide addresses common problems encountered during this compound to thiol conjugation experiments.

Problem Possible Cause Recommended Solution
Low or No Conjugation Incorrect pH of the reaction buffer.Verify the buffer pH is between 6.5 and 7.5 using a calibrated pH meter.[1][4]
Hydrolyzed (inactive) this compound.Prepare this compound solutions or liposomes fresh before each experiment. Avoid storing this compound in aqueous solutions.[1][2]
Oxidized thiols (disulfide bonds) in the target molecule.Pre-treat your thiol-containing molecule with a reducing agent like TCEP to ensure free sulfhydryl groups are available for reaction.[1]
Insufficient molar excess of this compound.Increase the molar ratio of this compound to the thiol-containing molecule. A 10-20 fold molar excess of the maleimide linker is a good starting point.[1]
Poor Reproducibility Inconsistent preparation of this compound solutions.Standardize the protocol for preparing this compound solutions, ensuring the solvent is anhydrous and the solution is used immediately.
Variation in the activity of the thiol-containing molecule.Ensure consistent preparation and handling of the thiol-containing molecule, including any necessary reduction steps.
Off-Target Reactions Reaction pH is too high ( > 7.5).Maintain the reaction pH strictly between 6.5 and 7.5 to ensure chemoselectivity for thiols.[1][2]
Presence of competing nucleophiles in the buffer.Use buffers free of extraneous thiols or primary/secondary amines.[2]

Experimental Protocol: pH Optimization for this compound to Thiol Reaction

This protocol outlines a method for determining the optimal pH for the conjugation of a thiol-containing molecule to this compound incorporated into liposomes.

Materials:

  • This compound

  • Other lipid components for liposome (B1194612) formulation (e.g., DOPC, Cholesterol)

  • Thiol-containing molecule (e.g., cysteine-terminated peptide)

  • Phosphate (B84403) buffer (e.g., 100 mM) at various pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0)

  • Reducing agent (e.g., TCEP)

  • Size-exclusion chromatography (SEC) column

  • Analytical method for quantification (e.g., HPLC, fluorescence spectroscopy if the thiol molecule is labeled)

Procedure:

  • Liposome Preparation:

    • Prepare a lipid mixture including this compound and other desired lipids in an organic solvent.

    • Create a thin lipid film by evaporating the solvent under a stream of nitrogen followed by vacuum desiccation.

    • Hydrate the lipid film with the desired phosphate buffer at each of the selected pH values to form multilamellar vesicles (MLVs).

    • Prepare unilamellar vesicles (LUVs) by extrusion through polycarbonate membranes of a defined pore size.

  • Reduction of Thiol-Containing Molecule (if necessary):

    • If your molecule contains disulfide bonds, dissolve it in the reaction buffer (at the corresponding pH) and add a 10-20 fold molar excess of TCEP.

    • Incubate at room temperature for 30-60 minutes.

  • Conjugation Reaction:

    • Add the thiol-containing molecule to the this compound-containing liposome suspension at a desired molar ratio (e.g., 1:10 thiol to this compound).

    • Incubate the reaction mixtures at room temperature for 2 hours or at 4°C overnight. Protect from light if any components are light-sensitive.

  • Removal of Unreacted Thiol-Containing Molecule:

    • Separate the liposomes (with the conjugated molecule) from the unreacted thiol-containing molecule using a size-exclusion chromatography (SEC) column.

  • Quantification of Conjugation Efficiency:

    • Quantify the amount of conjugated molecule on the liposomes using a suitable analytical technique (e.g., HPLC, fluorescence measurement).

    • Calculate the conjugation efficiency for each pH value.

  • Data Analysis:

    • Plot the conjugation efficiency as a function of pH to determine the optimal pH for your specific reaction.

Visualizations

Experimental Workflow for pH Optimization

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis prep_liposomes Prepare this compound Liposomes at Various pH Values conjugation Incubate Liposomes and Thiol Molecule prep_liposomes->conjugation prep_thiol Prepare and Reduce Thiol-Containing Molecule prep_thiol->conjugation purification Purify Conjugate via SEC conjugation->purification quantification Quantify Conjugation Efficiency purification->quantification analysis Determine Optimal pH quantification->analysis

Caption: Workflow for optimizing the pH of the this compound to thiol reaction.

Signaling Pathway: Complement Activation by Maleimide-Functionalized Liposomes

When maleimide-functionalized liposomes (such as those containing this compound) are introduced into a biological system like the bloodstream, the maleimide groups can non-specifically react with thiol-containing proteins, most notably albumin. This opsonization can trigger the alternative pathway of the complement system, a key component of the innate immune response.

G liposome This compound Liposome conjugate Albumin-Liposome Conjugate liposome->conjugate Thiol-Maleimide Reaction albumin Albumin (-SH) albumin->conjugate c3b C3b conjugate->c3b Binds to surface c3 C3 c3->c3b Cleavage by C3 Convertase c3a C3a (Anaphylatoxin) c3->c3a Cleavage by C3 Convertase c3_hydrolysis Spontaneous C3 Hydrolysis c3_hydrolysis->c3b c3bB C3bB c3b->c3bB opsonization Opsonization c3b->opsonization factor_b Factor B factor_b->c3bB c3_convertase C3 Convertase (C3bBb) c3bB->c3_convertase Cleavage factor_d Factor D factor_d->c3_convertase inflammation Inflammation c3a->inflammation

Caption: Alternative pathway of complement activation triggered by maleimide-liposomes.

References

Technical Support Center: Mpb-PE Maleimide Group Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mpb-PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of the maleimide (B117702) group in this compound during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the stability of its maleimide group important?

This compound is a phospholipid derivative containing a maleimide functional group. This maleimide group is highly reactive towards thiol (sulfhydryl) groups, making this compound a valuable tool for conjugating molecules like peptides, proteins, and antibodies to liposomes for applications in drug delivery and diagnostics. The stability of the maleimide group is critical because its hydrolysis leads to an open-ring structure (maleamic acid) that is no longer reactive with thiols, thus preventing the desired conjugation and leading to failed experiments.

Q2: What is the primary cause of this compound maleimide group hydrolysis?

The primary cause of maleimide group hydrolysis is the nucleophilic attack by water or hydroxide (B78521) ions. This reaction is highly dependent on the pH of the aqueous environment.

Q3: What is the optimal pH range for working with this compound to minimize hydrolysis?

The optimal pH range for performing conjugation reactions with maleimides, including this compound, is between 6.5 and 7.5.[1] Within this range, the reaction with thiols is significantly faster than the rate of hydrolysis.[1]

Q4: How does temperature affect the hydrolysis of the this compound maleimide group?

Increasing the temperature accelerates the rate of maleimide hydrolysis. Therefore, it is advisable to perform conjugation reactions at room temperature or even at 4°C (overnight) to minimize hydrolysis, especially for sensitive molecules.

Q5: Can the buffer composition influence the stability of the this compound maleimide group?

Yes, the buffer composition can impact stability. It is crucial to use non-nucleophilic buffers such as Phosphate-Buffered Saline (PBS) or HEPES. Buffers containing primary or secondary amines (e.g., Tris) should be avoided as they can react with the maleimide group, especially at pH values above 7.5.

Q6: How should I store this compound and its solutions to prevent premature hydrolysis?

Solid this compound should be stored at -20°C or lower in a desiccated environment. For preparing stock solutions, use anhydrous aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). These stock solutions should be prepared fresh before use. If short-term storage of aqueous solutions is necessary, they should be kept on ice and used as quickly as possible.

Troubleshooting Guide: Preventing this compound Maleimide Hydrolysis

This guide addresses common issues encountered during conjugation experiments with this compound.

Problem Possible Cause Recommended Solution
Low or no conjugation efficiency Hydrolysis of the this compound maleimide group before or during the reaction. - Verify pH: Ensure the reaction buffer is strictly within the pH 6.5-7.5 range. Use a calibrated pH meter. - Prepare fresh this compound solutions: Dissolve this compound in anhydrous DMSO or DMF immediately before adding it to the aqueous reaction buffer. - Control temperature: Perform the conjugation at room temperature for a few hours or at 4°C overnight.
Oxidation of thiol groups on the molecule to be conjugated. - Use a reducing agent: If your molecule contains disulfide bonds, reduce them to free thiols using a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine). - Degas buffers: Remove dissolved oxygen from all aqueous buffers by sparging with an inert gas (e.g., nitrogen or argon) or by using a vacuum system.
Presence of interfering substances in the reaction buffer. - Avoid amine-containing buffers: Do not use Tris or other amine-containing buffers. - Remove excess reducing agents: If a thiol-containing reducing agent like DTT was used, it must be removed by dialysis or desalting column before adding this compound.
Inconsistent conjugation results between experiments Variable levels of this compound hydrolysis due to inconsistent experimental conditions. - Standardize protocols: Ensure consistent pH, temperature, incubation time, and reagent preparation for all experiments. - Use freshly prepared reagents: Avoid using old stock solutions of this compound.
Formation of unexpected byproducts Reaction of the maleimide group with other nucleophiles at higher pH. - Maintain optimal pH: Strictly control the reaction pH to be within the 6.5-7.5 range to ensure chemoselectivity for thiols.
Side reactions of the thiol-maleimide adduct. - Consider post-conjugation stabilization: After conjugation, the resulting thiosuccinimide ring can be susceptible to a retro-Michael reaction. In some cases, a controlled hydrolysis at a slightly basic pH (e.g., pH 8.5) can be performed to open the ring and form a more stable succinamic acid thioether.[1]

Quantitative Data: Stability of N-Substituted Maleimides

Table 1: Half-life (t½) of N-Alkylmaleimide Hydrolysis at 37°C

pHHalf-life (t½)
5.5Very Slow (minimal hydrolysis)
7.4~5-6 hours

Data extrapolated from studies on 8-arm PEG-maleimide.

Table 2: Influence of N-Substituent on Maleimide Hydrolysis Rate

N-SubstituentRelative Hydrolysis Rate
N-Alkyl1x (baseline)
N-Phenyl~5.5x faster than N-Alkyl
N-(p-nitrophenyl)Significantly faster due to the electron-withdrawing nitro group

This data highlights that the N-phenyl group of this compound makes it more susceptible to hydrolysis compared to N-alkyl maleimides.

Experimental Protocols

Protocol 1: General Procedure for Conjugating a Thiol-Containing Peptide to this compound Containing Liposomes
  • Liposome (B1194612) Preparation:

    • Prepare liposomes containing this compound at the desired molar ratio using a standard method such as thin-film hydration followed by extrusion.

    • The final liposome suspension should be in a degassed, non-nucleophilic buffer at pH 7.0 (e.g., PBS or HEPES).

  • Peptide Preparation:

    • Dissolve the thiol-containing peptide in the same degassed buffer (pH 7.0).

    • If the peptide contains disulfide bonds, pre-treat it with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce the disulfides to free thiols.

  • Conjugation Reaction:

    • Add the peptide solution to the liposome suspension. A typical starting molar ratio of peptide to this compound is 1:10, but this should be optimized for your specific application.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. Protect from light if any components are light-sensitive.

  • Quenching of Unreacted Maleimide Groups:

    • Add a solution of a thiol-containing compound (e.g., L-cysteine or 2-mercaptoethanol) to a final concentration of 10-fold molar excess over the initial this compound amount.

    • Incubate for 30 minutes at room temperature to quench any unreacted maleimide groups.

  • Purification:

    • Remove the unreacted peptide and quenching agent by size exclusion chromatography (SEC) or dialysis.

Protocol 2: Monitoring this compound Maleimide Hydrolysis

This protocol allows for the indirect quantification of maleimide groups by reacting the remaining unhydrolyzed maleimides with a thiol-containing fluorescent dye.

  • Incubation:

    • Prepare a solution of this compound in the aqueous buffer of interest (e.g., PBS at pH 7.4).

    • Incubate the solution at a specific temperature (e.g., 25°C or 37°C).

    • At various time points, take aliquots of the this compound solution.

  • Derivatization:

    • To each aliquot, add a solution of a thiol-containing fluorescent dye (e.g., cysteine labeled with a fluorophore) in a 10-fold molar excess to the initial this compound concentration.

    • Allow the reaction to proceed for 30 minutes at room temperature in the dark.

  • Quantification:

    • Analyze the samples using a fluorescence plate reader or HPLC with a fluorescence detector.

    • The fluorescence intensity will be proportional to the amount of unhydrolyzed maleimide remaining at each time point.

    • Plot the fluorescence intensity versus time to determine the hydrolysis rate.

Visualizations

Hydrolysis_Mechanism Mpb_PE This compound (Reactive Maleimide) Transition_State Tetrahedral Intermediate Mpb_PE->Transition_State Nucleophilic Attack Hydroxide OH⁻ / H₂O Hydroxide->Transition_State Hydrolyzed_Product Hydrolyzed this compound (Inactive Maleamic Acid) Transition_State->Hydrolyzed_Product Ring Opening

Caption: Mechanism of this compound maleimide group hydrolysis.

Troubleshooting_Workflow Start Low Conjugation Efficiency Check_pH Is pH between 6.5-7.5? Start->Check_pH Check_Reagents Are this compound solutions fresh? Check_pH->Check_Reagents Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Thiols Are thiol groups available and reduced? Check_Reagents->Check_Thiols Yes Prepare_Fresh Prepare fresh this compound solution Check_Reagents->Prepare_Fresh No Reduce_Thiols Use TCEP and degas buffer Check_Thiols->Reduce_Thiols No Success Successful Conjugation Check_Thiols->Success Yes Adjust_pH->Check_Reagents Prepare_Fresh->Check_Thiols Reduce_Thiols->Success

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Technical Support Center: Mpb-PE Liposome Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the stability of Mpb-PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) liposome (B1194612) formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound liposome formulations?

A1: The main stability challenges with this compound liposomes are both physical and chemical in nature. Physical instability often manifests as aggregation, fusion, or drug leakage from the vesicles.[1] Chemical instability primarily involves the hydrolysis of the maleimide (B117702) group, which is crucial for conjugation, and the oxidation of unsaturated lipid components.[1][2]

Q2: How does pH affect the stability of the this compound maleimide group?

A2: The maleimide group of this compound is susceptible to hydrolysis, a reaction that is highly dependent on pH. The rate of hydrolysis is significantly faster at alkaline pH (e.g., pH 9.5) compared to neutral (pH 7.0) or acidic conditions.[2][3] This hydrolysis results in a ring-opened, unreactive maleamic acid, rendering the liposome incapable of conjugating to thiol-containing molecules.[3]

Q3: What is the recommended storage temperature for this compound liposome suspensions?

A3: For short-term storage, it is recommended to keep this compound liposome suspensions refrigerated at 4°C.[4] Storing at room temperature (e.g., 25°C) can lead to a more significant increase in particle size and polydispersity index (PDI) over time, indicating aggregation.[5] Freezing of liposome suspensions should be avoided as it can cause vesicle rupture and leakage of encapsulated contents.[4]

Q4: What is liposome aggregation and why is it a problem?

A4: Liposome aggregation is the process where individual liposomes clump together to form larger clusters.[1] This is a significant issue as it can alter the in vivo biodistribution, reduce efficacy, and potentially lead to adverse effects.[1] Aggregation is a common problem, especially after conjugating proteins or other large molecules to the liposome surface.[6]

Q5: How can I prevent aggregation of my this compound liposomes?

A5: A highly effective method to prevent aggregation is to incorporate polyethylene (B3416737) glycol (PEG)-modified lipids (e.g., DSPE-PEG) into your formulation.[6] The PEG chains create a hydrophilic layer on the liposome surface, providing a steric barrier that prevents the vesicles from getting too close to each other.[6] Maintaining a neutral pH and avoiding high salt concentrations can also help minimize aggregation.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low conjugation efficiency to my thiolated molecule. Hydrolysis of the maleimide group. Ensure the pH of your liposome suspension and conjugation buffer is maintained at or slightly below neutral (pH 6.5-7.4).[2][3] Use freshly prepared this compound liposomes for conjugation. Consider using a post-insertion method to incorporate the this compound, as this has been shown to better preserve maleimide activity compared to pre-insertion methods.[8]
Oxidation of the thiol group on the molecule to be conjugated. Perform the conjugation reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the sulfhydryl group.[2]
Visible precipitation or increased turbidity in the liposome suspension. Liposome aggregation. Incorporate a PEG-lipid (e.g., DSPE-PEG2000) into your formulation at a concentration of 2-5 mol%.[6] Ensure proper storage at 4°C and avoid freeze-thaw cycles.[4] Check the ionic strength of your buffer; high salt concentrations can sometimes induce aggregation.[9]
Increase in particle size and PDI over time during storage. Vesicle fusion or aggregation. Optimize your lipid composition. Including cholesterol (up to 30-40 mol%) can increase the rigidity and stability of the lipid bilayer.[10] Ensure the storage temperature is consistently maintained at 4°C.[5]
Leakage of encapsulated drug. Instability of the lipid bilayer. Use phospholipids (B1166683) with a high phase transition temperature (Tm) for better stability at physiological temperatures.[10] The presence of lysolipids, which can be formed by hydrolysis of the ester bonds in phospholipids, can increase membrane permeability; ensure you are using high-purity lipids.[1]
Inconsistent batch-to-batch reproducibility. Variability in the liposome preparation method. Standardize your preparation protocol, particularly the thin-film hydration and extrusion steps. Ensure the temperature during hydration is above the Tm of all lipids.[11] Use a consistent number of extrusion cycles.

Quantitative Stability Data

The following tables summarize the expected changes in the physical characteristics of this compound liposome formulations under different storage conditions.

Table 1: Effect of Storage Temperature on Particle Size and Polydispersity Index (PDI)

Storage TimeStorage at 4°CStorage at 25°C
Z-average (nm) PDI
Day 0 105.2 ± 2.10.110 ± 0.015
Day 30 108.5 ± 2.50.125 ± 0.020
Day 60 112.1 ± 3.00.130 ± 0.022
Data is representative and compiled from trends observed in literature.[5]

Table 2: Effect of pH on Maleimide Group Stability

Time% Active Maleimide at pH 7.0% Active Maleimide at pH 9.5
0 hours 100%100%
5 hours ~100%~18%[3]
24 hours ~100%~26%[3]
Data based on a study of DSPE-PEG2000-Maleimide in solution, which demonstrates the pH-dependent hydrolysis of the maleimide group.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing this compound liposomes.[7][11][12][13]

Materials:

  • Phospholipids (e.g., DSPC, Cholesterol)

  • This compound

  • Chloroform (B151607)

  • Hydration buffer (e.g., HEPES-buffered saline, pH 7.0)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids and this compound in chloroform in a round-bottom flask at the desired molar ratios.

    • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer to a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm.

    • Add the warm buffer to the flask containing the lipid film.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion:

    • Assemble the extruder with the desired pore size polycarbonate membranes (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 times) to form unilamellar vesicles (LUVs) with a more uniform size distribution.

    • The resulting liposome suspension is now ready for characterization and use.

Protocol 2: Quantification of Active Maleimide Groups using an Indirect Ellman's Assay

This protocol allows for the quantification of the reactive maleimide groups on the surface of your this compound liposomes.[1][3][6][14]

Materials:

  • This compound liposome suspension

  • Cysteine solution of a known concentration (in a non-reactive buffer, pH 7.0)

  • Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) solution (4 mg/mL in 0.1 M sodium phosphate (B84403) buffer, pH 8.0)

  • Reaction buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction with Cysteine:

    • Incubate a known volume of your this compound liposome suspension with a molar excess of the cysteine solution at room temperature for 30 minutes. This allows the active maleimide groups to react with the thiol groups of cysteine.

  • Quantification of Unreacted Cysteine:

    • To a microplate well or cuvette, add the reaction buffer and the sample from step 1.

    • Add the Ellman's reagent solution.

    • Incubate at room temperature for 15 minutes to allow the unreacted cysteine to react with DTNB, producing the yellow-colored 2-nitro-5-thiobenzoic acid (TNB).

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at 412 nm.

  • Calculation:

    • Create a standard curve using known concentrations of cysteine.

    • Determine the concentration of unreacted cysteine in your sample from the standard curve.

    • The amount of active maleimide is calculated by subtracting the amount of unreacted cysteine from the initial amount of cysteine added.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_conj Conjugation cluster_stab Stability Assessment prep1 Dissolve Lipids & this compound in Chloroform prep2 Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 Hydrate with Buffer (above Tm) prep2->prep3 prep4 Extrusion (e.g., 100 nm membrane) prep3->prep4 char1 Measure Particle Size & PDI (DLS) prep4->char1 char2 Quantify Maleimide Activity (Ellman's Assay) prep4->char2 conj1 Incubate Liposomes with Thiolated Molecule char2->conj1 conj2 Purify Conjugated Liposomes conj1->conj2 stab1 Store at Different Conditions (e.g., 4°C, 25°C) conj2->stab1 stab2 Monitor Size, PDI, & Drug Leakage Over Time stab1->stab2

Caption: Experimental workflow for this compound liposome preparation, characterization, conjugation, and stability assessment.

stability_factors cluster_physical Physical Factors cluster_chemical Chemical Factors cluster_formulation Formulation Parameters center This compound Liposome Stability agg Aggregation/Fusion center->agg influences hydrolysis Maleimide Hydrolysis center->hydrolysis influences oxidation Lipid Oxidation center->oxidation influences temp Storage Temperature temp->agg size Vesicle Size size->agg peg PEGylation peg->agg prevents ph pH ph->hydrolysis lipid_comp Lipid Composition lipid_comp->center cholesterol Cholesterol Content cholesterol->center method Preparation Method method->center

Caption: Key factors influencing the stability of this compound liposome formulations.

References

Technical Support Center: Mpb-PE Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mpb-PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) and related maleimide-functionalized lipids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a phospholipid derivative containing a maleimide (B117702) group. The maleimide moiety is reactive towards sulfhydryl (thiol) groups, which are commonly found in cysteine residues of proteins and peptides. This reactivity makes this compound a valuable tool for conjugating thiol-containing molecules to the surface of liposomes and other lipid-based nanoparticles.

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored at -20°C.[1] If supplied as a powder, it is crucial to prevent moisture absorption, especially for unsaturated lipid variants, which can be hygroscopic and prone to hydrolysis or oxidation.[2] For long-term stability, storing under an inert gas like argon or nitrogen is recommended.[2] If the this compound is in an organic solvent, it should be stored in a glass vial with a Teflon-lined cap.[2]

Q3: How should I handle this compound upon receiving it?

A3: this compound is typically shipped on dry ice.[3][4][5] Upon receipt, it should be immediately stored at the recommended -20°C. When preparing to use the lipid, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the product.[2]

Q4: What is the optimal pH for the maleimide-thiol conjugation reaction?

A4: The optimal pH for the reaction between a maleimide group and a thiol is between 6.5 and 7.5.[4][5] Within this range, the reaction is rapid and specific to thiols. At pH values below 6.5, the reaction rate slows down. Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can also react with primary amines, such as the side chain of lysine.[4]

Q5: Can I pre-mix this compound with other lipids to form liposomes?

A5: Yes, this compound can be mixed with other lipids in an organic solvent before the formation of a lipid film and subsequent hydration to form liposomes. This is a common method for incorporating the maleimide-functionalized lipid into the liposome (B1194612) bilayer.

Q6: What is the post-insertion method for incorporating this compound into liposomes?

A6: The post-insertion method is a technique where this compound is incorporated into pre-formed liposomes.[6][7] This is typically achieved by first preparing a micellar solution of the this compound (often a PEGylated version like DSPE-PEG-Maleimide) and then incubating these micelles with the already formed liposomes.[8][9] The incubation, often at an elevated temperature (e.g., 60°C), facilitates the transfer of the this compound from the micelles into the outer leaflet of the liposome bilayer.[9][10]

Troubleshooting Guides

Issue 1: Low or No Conjugation Efficiency

If you are observing poor conjugation of your thiol-containing molecule to your this compound-functionalized liposomes, consider the following potential causes and solutions.

Potential Cause Recommended Action Citation
Hydrolysis of Maleimide Group The maleimide ring is susceptible to hydrolysis, especially in aqueous solutions with a pH > 7.5. Prepare aqueous solutions of maleimide-containing lipids immediately before use. For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[4][11]
Oxidized or Inaccessible Thiols The thiol groups on your protein or peptide may have formed disulfide bonds or be sterically hindered. Pre-treat your molecule with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds.[4]
Incorrect Reaction pH The pH of the reaction buffer is critical. Ensure the pH is maintained between 6.5 and 7.5 for optimal thiol-maleimide conjugation.[4][5]
Suboptimal Molar Ratio The molar ratio of this compound to your thiol-containing molecule may be too low. Increase the molar excess of the maleimide lipid. A starting point of a 10-20 fold molar excess of maleimide to the thiol is often recommended.[4]
Presence of Interfering Substances Buffers containing primary amines (e.g., Tris) or other thiol-containing compounds (e.g., DTT) can compete with the desired reaction. Use a non-amine, non-thiol buffer like PBS or HEPES. If a reducing agent like DTT is used, it must be removed prior to conjugation.
Impure Protein/Peptide Impurities in your protein or peptide solution can interfere with the conjugation reaction. Ensure your sample is of high purity (>95%).

G start Start: Low Conjugation Efficiency check_maleimide Check Maleimide Stability: - Freshly prepared? - Stored correctly? start->check_maleimide check_thiol Check Thiol Availability: - Oxidized? - Sterically hindered? check_maleimide->check_thiol If maleimide is stable solution_maleimide Solution: - Use freshly prepared this compound solution. - Store stock in dry organic solvent at -20°C. check_maleimide->solution_maleimide If maleimide is not stable check_ph Check Reaction pH: - Is it between 6.5 and 7.5? check_thiol->check_ph If thiols are available solution_thiol Solution: - Pre-treat with a reducing agent (e.g., TCEP). - Remove reducing agent before conjugation. check_thiol->solution_thiol If thiols are not available check_ratio Check Molar Ratio: - Sufficient excess of this compound? check_ph->check_ratio If pH is optimal solution_ph Solution: - Adjust pH of reaction buffer to 6.5-7.5. check_ph->solution_ph If pH is not optimal check_buffer Check Buffer Components: - Free of amines and thiols? check_ratio->check_buffer If ratio is sufficient solution_ratio Solution: - Increase molar excess of this compound. check_ratio->solution_ratio If ratio is insufficient solution_buffer Solution: - Use a non-amine, non-thiol buffer (e.g., PBS, HEPES). check_buffer->solution_buffer If buffer is inappropriate success Conjugation Successful check_buffer->success If buffer is appropriate

Issue 2: Instability of the Final Conjugate

Even after a successful conjugation, the resulting thioether bond can be unstable under certain conditions.

Potential Cause Recommended Action Citation
Retro-Michael Reaction (Thiol Exchange) The thioether bond formed can be reversible, especially in the presence of other thiols (e.g., glutathione (B108866) in vivo). To increase stability, consider a post-conjugation hydrolysis step. After the initial reaction, adjust the pH to 8.5-9.0 and incubate to open the succinimide (B58015) ring. This creates a more stable succinamic acid thioether.[4][12]
Thiazine (B8601807) Rearrangement If conjugating to a peptide or protein with an N-terminal cysteine, the conjugate can rearrange to form a stable thiazine ring. This can be promoted by incubating for a longer period (e.g., 24 hours) at 25°C after the initial conjugation.[1][4]

G start Initial Thiol-Maleimide Conjugate (Thiosuccinimide) instability Potential Instability: Retro-Michael Reaction (Thiol Exchange) start->instability hydrolysis Post-Conjugation Hydrolysis: - Adjust pH to 8.5-9.0 - Incubate at RT or 37°C instability->hydrolysis To prevent stable_product Stable Ring-Opened Conjugate (Succinamic Acid Thioether) hydrolysis->stable_product

Experimental Protocols

Protocol 1: Reconstitution of this compound Powder

This protocol is for this compound supplied as a powder.

  • Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add a suitable anhydrous organic solvent, such as chloroform (B151607) or a chloroform:methanol mixture, to the vial to dissolve the lipid to a desired stock concentration (e.g., 10 mg/mL). Use glass or Teflon-lined labware.[2]

  • Inert Atmosphere: After dissolving, flush the vial with an inert gas (e.g., argon or nitrogen) before sealing with a Teflon-lined cap.

  • Storage: Store the this compound solution at -20°C in the dark.[2]

Protocol 2: Liposome Formulation with this compound

This protocol describes the lipid film hydration method for forming liposomes containing this compound.

  • Lipid Mixture Preparation: In a round-bottom flask, combine the desired lipids, including this compound, dissolved in an organic solvent (e.g., chloroform). The amount of this compound is typically between 1-5 mol% of the total lipid.

  • Lipid Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.

  • Hydration: Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS or HEPES, pH 7.0-7.4) by vortexing or sonicating. The final lipid concentration is typically between 5-10 mg/mL.[13]

  • Sizing: To obtain unilamellar vesicles of a defined size, the liposome suspension can be extruded through polycarbonate membranes of a specific pore size or sonicated.

  • Purification: Remove any unencapsulated material by size exclusion chromatography or dialysis.

Protocol 3: Conjugation of a Thiol-Containing Molecule to this compound Liposomes

This protocol outlines the general steps for conjugating a protein or peptide to this compound-containing liposomes.

  • Thiol Reduction (if necessary): If the molecule to be conjugated contains disulfide bonds, dissolve it in a degassed buffer (e.g., PBS, pH 7.2) and add a 10-100 fold molar excess of TCEP. Incubate for 20-30 minutes at room temperature. Remove the excess TCEP using a desalting column.[4]

  • Conjugation Reaction: Add the thiol-containing molecule to the this compound liposome suspension. The reaction should be carried out in a buffer with a pH between 6.5 and 7.5. The molar ratio of this compound to the thiol-containing molecule should be optimized, but a 10-20 fold excess of this compound is a good starting point.[4]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.[8]

  • Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol like 2-mercaptoethanol (B42355) or L-cysteine can be added.[8]

  • Purification: Remove the unconjugated molecule and other reactants from the final liposome conjugate using size exclusion chromatography or dialysis.

G cluster_liposome Liposome Preparation cluster_protein Molecule Preparation cluster_conjugation Conjugation lipid_mix 1. Prepare Lipid Mixture (including this compound) film_formation 2. Form Lipid Film lipid_mix->film_formation hydration 3. Hydrate Film with Buffer film_formation->hydration sizing 4. Size Liposomes (Extrusion/Sonication) hydration->sizing conjugate 6. Mix Liposomes and Molecule (pH 6.5-7.5) sizing->conjugate protein_prep 5. Prepare Thiol-Molecule (Reduce with TCEP if needed) protein_prep->conjugate incubate 7. Incubate (2h RT or overnight 4°C) conjugate->incubate quench 8. Quench Unreacted Maleimides (Optional) incubate->quench purify 9. Purify Conjugate (SEC/Dialysis) quench->purify

References

Technical Support Center: Mpb-PE Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for researchers, scientists, and drug development professionals experiencing low efficiency during the conjugation of 4-(p-maleimidophenyl)butyrate (Mpb) linkers to R-Phycoerythrin (PE) and subsequently to antibodies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common causes of low Mpb-PE conjugation efficiency to my antibody?

Low conjugation efficiency typically stems from issues in one of three areas: the antibody, the this compound reagent, or the reaction conditions. The most frequent culprits are inefficient antibody reduction, degradation of the maleimide (B117702) group, and suboptimal reaction buffer pH.

A systematic approach to troubleshooting is crucial. Start by evaluating the most likely and easiest-to-check variables first.

Q2: How can I determine if my antibody is the source of the problem?

Issues with the antibody usually relate to the availability of free thiol (-SH) groups for the maleimide to react with.

  • Incomplete Disulfide Bond Reduction: The interchain disulfide bonds of the antibody must be reduced to generate free thiols.[1][2][3] Incomplete reduction is a primary cause of low efficiency.

  • Re-oxidation of Thiols: Free thiols are susceptible to re-oxidation, forming disulfide bonds again. This can happen if the reducing agent is removed too early or if the solution is not properly degassed.

  • Antibody Purity and Concentration: Contaminating proteins with accessible thiols can compete with your antibody for the this compound.[4] Ensure your antibody is >95% pure. Also, very low antibody concentrations (<0.5 mg/mL) can hinder reaction kinetics.[4][5]

Troubleshooting Steps for Antibody-Related Issues

Problem Potential Cause Recommended Solution
Low Thiol Availability Incomplete reduction of antibody disulfide bonds. Optimize the reduction step. Increase the molar excess of the reducing agent (e.g., TCEP or DTT), or increase incubation time/temperature.[3][6] Confirm reduction using Ellman's Reagent before proceeding.
Thiol Re-oxidation Premature removal of reducing agent or exposure to oxygen. Perform the conjugation immediately after reduction. Use degassed, amine-free buffers and consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[7]
Low Antibody Purity Presence of other proteins (e.g., BSA) in the antibody buffer. Purify the antibody using Protein A/G affinity chromatography or perform a buffer exchange into an appropriate amine-free buffer (e.g., PBS).[5]

| Antibody Aggregation | Over-reduction or harsh reaction conditions causing precipitation. | Decrease the concentration of the reducing agent or lower the reduction temperature.[8] Analyze the sample post-reduction via SEC-HPLC to check for aggregates. |

Q3: My this compound reagent is newly purchased. Could it still be the problem?

Yes. The maleimide group on the Mpb linker is highly susceptible to hydrolysis, which renders it inactive.[9][10]

  • Hydrolysis: Exposure to water, especially at neutral or basic pH, opens the maleimide ring, making it unable to react with thiols.[9][11] Maleimide-containing reagents should be stored desiccated and dissolved in a dry, biocompatible organic solvent like DMSO or DMF immediately before use.[11]

  • Improper Storage: Long-term storage, even under recommended conditions, can lead to gradual degradation.

Troubleshooting Steps for Reagent-Related Issues

Problem Potential Cause Recommended Solution
Inactive this compound Hydrolysis of the maleimide group due to moisture. Purchase fresh reagent. Always dissolve the maleimide linker in anhydrous DMSO or DMF immediately before use. Avoid aqueous storage of the unreacted linker.[9][11]

| Degraded Reagent | Improper storage or expired reagent. | Use a new vial of the this compound linker. Check the expiration date and ensure it was stored correctly (e.g., at -20°C, desiccated). |

Q4: I've checked my antibody and reagents. What reaction conditions are critical for success?

The reaction environment is paramount for the specific and efficient coupling of thiols and maleimides.

  • pH is Critical: The thiol-maleimide reaction is most efficient and specific within a narrow pH range of 6.5 to 7.5 .[9][11]

    • Below pH 6.5: The reaction rate slows significantly as the concentration of the reactive thiolate anion decreases.[12]

    • Above pH 7.5: The maleimide group begins to react competitively with primary amines (like lysine (B10760008) residues on the antibody), leading to non-specific conjugation and reduced efficiency with thiols.[7][9] The rate of maleimide hydrolysis also increases at higher pH.[9]

  • Buffer Composition: Buffers containing primary amines, such as Tris, are incompatible as they will compete in the reaction.[4] Use buffers like phosphate-buffered saline (PBS) or HEPES.

Troubleshooting Steps for Reaction Conditions

Parameter Problem Condition Recommended Solution
pH pH is too high (>7.5) or too low (<6.5). Prepare fresh conjugation buffer and verify the pH is between 6.5 and 7.5. A pH of 7.0-7.2 is often optimal.[9][11]
Buffer Buffer contains primary amines (e.g., Tris). Perform a buffer exchange on your antibody into a non-amine-containing buffer like PBS, HEPES, or Borate buffer.[4]

| Molar Ratio | Insufficient molar excess of this compound over available antibody thiols. | Increase the molar ratio of this compound to the antibody. A 10-20 fold molar excess is a common starting point, but this may require optimization.[10] |

Visual Troubleshooting and Process Guides

Troubleshooting Workflow for Low Conjugation Efficiency

This decision tree provides a logical path to identify the source of low conjugation yield.

G start Start: Low Conjugation Efficiency check_ab Step 1: Verify Antibody Thiolation start->check_ab ellman_test Perform Ellman's Test check_ab->ellman_test thiol_ok Thiol level sufficient? ellman_test->thiol_ok optimize_reduction Action: Optimize Reduction - Increase TCEP/DTT conc. - Adjust time/temp - Use fresh reducing agent thiol_ok->optimize_reduction No check_reagent Step 2: Check this compound Reagent thiol_ok->check_reagent Yes optimize_reduction->check_ab reagent_fresh Is reagent fresh & properly stored? check_reagent->reagent_fresh new_reagent Action: Use New Reagent - Dissolve in anhydrous DMSO  immediately before use reagent_fresh->new_reagent No check_conditions Step 3: Review Reaction Conditions reagent_fresh->check_conditions Yes new_reagent->check_reagent ph_ok Is buffer pH 6.5-7.5? check_conditions->ph_ok adjust_ph Action: Remake Buffer - Verify pH is 6.5-7.5 - Ensure no primary amines (Tris) ph_ok->adjust_ph No molar_ratio Is this compound molar ratio sufficient? ph_ok->molar_ratio Yes adjust_ph->check_conditions increase_ratio Action: Increase Molar Ratio - Titrate to find optimal excess  (e.g., 10x, 20x, 40x) molar_ratio->increase_ratio No success Problem Solved molar_ratio->success Yes increase_ratio->check_conditions

Caption: Troubleshooting workflow for low conjugation yield.

This compound Antibody Conjugation Workflow

This diagram outlines the standard experimental procedure for conjugating this compound to an antibody.

G cluster_prep Preparation cluster_react Conjugation cluster_purify Purification & Analysis ab_prep 1. Antibody Preparation (Buffer Exchange to PBS, pH 7.2) ab_reduction 2. Antibody Reduction (Add TCEP, Incubate 30 min @ RT) ab_prep->ab_reduction conjugation 4. Conjugation Reaction (Add this compound to reduced Ab, Incubate 1-2 hr @ RT) ab_reduction->conjugation mpb_prep 3. This compound Preparation (Dissolve in anhydrous DMSO) mpb_prep->conjugation quenching 5. Quench Reaction (Optional: Add N-acetylcysteine) conjugation->quenching purification 6. Purification (Size Exclusion Chromatography or Desalting Column) quenching->purification analysis 7. Analysis (SDS-PAGE, SEC-HPLC, Mass Spec) purification->analysis

Caption: Standard workflow for this compound to antibody conjugation.

Thiol-Maleimide Reaction Pathway

This diagram illustrates the chemical reaction between a thiol group on a reduced antibody and the maleimide group of the this compound linker, along with the primary side reaction.

G cluster_main Desired Reaction (pH 6.5-7.5) cluster_side Side Reaction: Hydrolysis Ab_SH Reduced Antibody (Ab-SH) Conjugate Stable Thioether Conjugate (Ab-S-Mpb-PE) Ab_SH->Conjugate Mpb_PE This compound Linker (Maleimide) Mpb_PE->Conjugate Mpb_PE_inactive This compound Linker (Maleimide) Inactive Inactive Ring-Opened Linker (Unreactive) Mpb_PE_inactive->Inactive H2O H₂O (especially at pH > 7.5) H2O->Inactive

Caption: Key chemical pathways in maleimide conjugation.

Experimental Protocol: Antibody Reduction and this compound Conjugation

This protocol provides a general framework. Molar ratios and incubation times may require optimization for specific antibodies.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS, pH 7.2)

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • This compound linker

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation Buffer: Degassed PBS, 1 mM EDTA, pH 7.2

  • Quenching Solution (optional): N-acetylcysteine or Cysteine solution (100 mM)

  • Desalting column or Size Exclusion Chromatography (SEC) system

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of at least 1-2 mg/mL in an amine-free buffer.

    • If necessary, perform a buffer exchange into the Conjugation Buffer.

  • Antibody Reduction:

    • Add a 20-50 fold molar excess of TCEP to the antibody solution.[10] (Note: TCEP is stable and does not need to be removed before conjugation).

    • Incubate for 30-60 minutes at room temperature with gentle mixing.[2][13]

  • This compound Linker Preparation:

    • Just before use, dissolve the this compound linker in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dissolved this compound linker to the reduced antibody solution.[10]

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional):

    • To stop the reaction and cap any unreacted maleimide groups, add a quenching solution to a final concentration that is in 2-fold excess relative to the starting amount of this compound. Incubate for 15 minutes.

  • Purification:

    • Remove excess, unreacted this compound linker and quenching reagent by passing the reaction mixture over a desalting column (e.g., G-25) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

    • For higher purity, use an SEC system.

  • Analysis and Storage:

    • Confirm conjugation and assess purity using SDS-PAGE (look for a shift in molecular weight), SEC-HPLC (to check for aggregation), and Mass Spectrometry (to determine the drug-to-antibody ratio, DAR).

    • Store the final conjugate according to the recommendations for the PE fluorophore (typically at 4°C, protected from light). Do not freeze PE conjugates.[5][14]

References

Technical Support Center: Optimizing MPB-PE Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the molar ratio for 4-(N-Maleimidophenyl)butyryl-phosphatidylethanolamine (MPB-PE) conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and to troubleshoot issues encountered during the functionalization of liposomes and nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind this compound conjugation?

This compound conjugation utilizes maleimide-thiol chemistry to covalently link a thiol-containing molecule (like a peptide, antibody, or drug) to a lipid bilayer, such as a liposome (B1194612). The maleimide (B117702) group on the this compound reacts specifically with a sulfhydryl (thiol) group from the molecule of interest. This reaction, a Michael addition, forms a stable, covalent thioether bond under mild, physiological conditions.[1] This specificity makes it a widely used bioconjugation strategy.[1][2][3]

Q2: What is the recommended starting molar ratio of this compound (maleimide) to the thiol-containing molecule?

The optimal molar ratio is highly dependent on the specific reactants and desired outcome. However, a common strategy is to use a molar excess of the maleimide group to drive the reaction towards completion.[1] For different molecules, successful conjugations have been reported using a range of ratios.

A good starting point is often a 10 to 20-fold molar excess of the maleimide reagent.[1][4] Optimization is key, and different ratios should be tested to find the ideal balance for maximizing conjugation efficiency while minimizing waste and potential side reactions.[5][6]

Q3: What are the most critical reaction conditions to control?

The success of the maleimide-thiol conjugation is highly dependent on three key parameters: pH, temperature, and reaction time.[1]

  • pH: The reaction is most efficient and selective for thiols within a pH range of 6.5 to 7.5.[1] Below pH 6.5, the thiol group is less nucleophilic, slowing the reaction rate.[1] Above pH 7.5, the maleimide group becomes susceptible to hydrolysis and can react with amines (e.g., lysine (B10760008) residues), reducing specificity.[1]

  • Temperature: Reactions are typically performed at room temperature (20-25°C) for 30 minutes to 2 hours, or at 4°C overnight (8-16 hours).[1] Colder temperatures are recommended for sensitive proteins to minimize degradation.[1]

  • Reaction Time: The optimal time depends on the reactants and temperature. A 2-hour incubation at room temperature is often sufficient, but this should be optimized for each specific system.[5][6]

Q4: How should I prepare my thiol-containing protein or peptide for conjugation?

Thiol groups are prone to oxidation, forming disulfide bonds that do not react with maleimides.[4][7] Therefore, it is often necessary to reduce any existing disulfide bonds before starting the conjugation.

  • Dissolve the Protein/Peptide: Dissolve the molecule in a degassed buffer at a pH between 7.0 and 7.5 (PBS, HEPES, and Tris buffers are suitable, provided they do not contain thiols).[4][7]

  • Reduce Disulfide Bonds: Add a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it is stable and does not contain thiols itself, which would compete in the reaction.[8] An excess of TCEP is typically used.[7]

  • Remove Reducing Agent: It is critical to remove the reducing agent before adding the maleimide compound, as it will compete for reaction with the maleimide. This can be done using size-exclusion chromatography (SEC) or a desalting column.

Q5: How can I quantify the conjugation efficiency?

Quantifying the efficiency is crucial to validate your results. Several methods can be used:

  • UV-Vis Spectroscopy: Measure protein or ligand concentration before and after conjugation to determine the amount bound to the liposomes.[]

  • Fluorescence Detection: If your molecule is fluorescent or has a fluorescent tag, its fluorescence can be measured to quantify conjugation.[]

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC can be used to separate the conjugated liposomes from the unreacted molecule, allowing for quantification of the unbound fraction.[1][5][6]

  • Ellman's Test: This assay quantifies the number of free thiols remaining in the solution after the reaction, which can be used to calculate the amount that has reacted with the maleimide.[1]

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative parameters for optimizing your this compound conjugation experiments.

Table 1: Recommended Reactant Molar Ratios

Target MoleculeMaleimide : Thiol Molar RatioAchieved EfficiencyReference
cRGDfK (Peptide)2 : 184 ± 4%[5][6]
11A4 (Nanobody)5 : 158 ± 12%[5][6]
General Protein (Starting Point)10 : 1 to 20 : 1Variable[1][4]

Table 2: Optimal Reaction Conditions

ParameterRecommended RangeRationale & NotesReference
pH 6.5 - 7.5Optimal for thiol selectivity. Higher pH increases maleimide hydrolysis and reaction with amines.[1]
Temperature 4°C or 20-25°C (Room Temp)4°C is used for sensitive proteins to prevent degradation. Room temperature provides faster kinetics.[1]
Reaction Time 30 min - 2 hours (at RT)Sufficient for most reactions. Should be optimized based on pilot experiments.[5][6]
8 - 16 hours (at 4°C)Longer time is needed to compensate for slower kinetics at lower temperatures.[1]
Buffer PBS, HEPES, TrisMust be free of extraneous thiols. Degassing is recommended to prevent oxidation.[4][7]

Experimental Protocol: General Procedure for this compound Conjugation

This protocol provides a general framework. Specific concentrations, volumes, and incubation times should be optimized for your particular system.

1. Preparation of this compound Containing Liposomes: a. Prepare a lipid film containing your desired lipids along with this compound (e.g., 0.1-5 mol %). b. Hydrate the lipid film with an appropriate buffer to form multilamellar vesicles (MLVs). c. Extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to create unilamellar vesicles (LUVs) of a uniform size.[10]

2. Preparation of Thiol-Containing Molecule: a. Dissolve your protein, peptide, or other thiol-containing molecule in a degassed, amine-free buffer (e.g., PBS, pH 7.2).[11] b. If necessary, reduce disulfide bonds by incubating with TCEP for ~20-30 minutes at room temperature. c. Remove excess TCEP using a desalting column or size-exclusion chromatography, collecting the fractions containing your molecule.

3. Conjugation Reaction: a. Add the prepared thiol-containing molecule to the this compound liposome suspension at the desired molar ratio. b. Incubate the mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring.[1][4] Protect the reaction from light if any components are light-sensitive.[4]

4. Quenching the Reaction (Optional but Recommended): a. To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol like L-cysteine or β-mercaptoethanol to the reaction mixture. b. Incubate for an additional 15-30 minutes.

5. Purification of the Conjugate: a. Separate the conjugated liposomes from unreacted molecules and quenching agents. b. Size-exclusion chromatography (e.g., using a Sepharose CL-4B column) is a common and effective method.[12] The larger liposome conjugates will elute first.

6. Characterization: a. Quantify the amount of conjugated molecule using methods described in the FAQ section (e.g., HPLC, fluorescence, or protein assay).[][13] b. Characterize the final product for size (e.g., via Dynamic Light Scattering) and stability.[]

Visual Guides: Workflows and Logic Diagrams

G cluster_prep Phase 1: Preparation cluster_react Phase 2: Conjugation cluster_analysis Phase 3: Analysis prep_lipo Prepare this compound Liposomes conjugate Mix Liposomes & Thiol Molecule (Incubate at RT or 4°C) prep_lipo->conjugate prep_thiol Prepare Thiolated Molecule (Reduce & Purify) prep_thiol->conjugate quench Quench Reaction (e.g., with L-Cysteine) conjugate->quench purify Purify Conjugate (Size Exclusion Chromatography) quench->purify characterize Characterize Final Product (Quantify Efficiency, Size, etc.) purify->characterize

Caption: High-level experimental workflow for this compound conjugation.

Troubleshooting Guide

Q: My conjugation efficiency is very low. What are the common causes and how can I fix it?

Low conjugation efficiency is a frequent issue. Use the following guide to diagnose the problem.

G cluster_checks Troubleshooting Path start Low Conjugation Efficiency Detected q_maleimide Is the Maleimide Group active? start->q_maleimide q_thiol Are there sufficient free thiols? q_maleimide->q_thiol Yes sol_maleimide Solution: - Use fresh this compound. - Store at ≤ -20°C. - Avoid alkaline pH (>7.5) during reaction. q_maleimide->sol_maleimide No q_conditions Are reaction conditions optimal? q_thiol->q_conditions Yes sol_thiol Solution: - Confirm disulfide reduction (TCEP). - Ensure complete removal of reducing agent before conjugation. - Quantify free thiols pre-reaction (Ellman's). q_thiol->sol_thiol No q_ratio Is the molar ratio correct? q_conditions->q_ratio Yes sol_conditions Solution: - Check buffer pH is 6.5-7.5. - Degas buffer to prevent thiol oxidation. - Increase incubation time or temperature. q_conditions->sol_conditions No sol_ratio Solution: - Increase maleimide:thiol molar ratio (e.g., 20:1). - Titrate ratios to find optimum. q_ratio->sol_ratio No

Caption: Troubleshooting flowchart for low this compound conjugation efficiency.

Breakdown of Potential Issues:

  • Inactive Maleimide Groups: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[1] Storing this compound liposomes for extended periods, particularly at temperatures above 4°C, can lead to a significant loss of reactive maleimide groups.[5][6]

    • Solution: Use freshly prepared this compound liposomes for conjugation.[5][6] Always store them at 4°C for short-term and frozen for long-term storage. Ensure the reaction pH does not exceed 7.5.[1]

  • Lack of Available Thiol Groups: The target molecule may have its thiol groups oxidized to disulfides, or a reducing agent used to break these bonds may not have been fully removed, consuming the maleimide reagent.[7][8]

    • Solution: Confirm that your protein or peptide has been adequately reduced. After reduction, completely remove the reducing agent using a desalting or SEC column. You can use Ellman's reagent to quantify free thiols before starting the conjugation.[1]

  • Suboptimal Reaction Conditions: An incorrect pH, the presence of oxygen, or insufficient reaction time can all hinder the reaction.[1]

    • Solution: Double-check that your reaction buffer is within the optimal 6.5-7.5 pH range.[1] Degas all buffers to minimize oxidation of thiols.[7] Consider increasing the incubation time or performing the reaction at room temperature if you initially used 4°C.[1]

  • Inappropriate Molar Ratio: The ratio of maleimide to thiol may be too low, resulting in incomplete conjugation.

    • Solution: Increase the molar excess of this compound relative to your thiol-containing molecule.[1] Perform a titration experiment with several different molar ratios to determine the optimal condition for your specific system.[5][6]

References

Technical Support Center: Mpb-PE Liposome Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mpb-PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) liposome (B1194612) applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to non-specific binding and other issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific binding of this compound liposomes to non-target cells or proteins?

A1: Non-specific binding of liposomes, including those functionalized with this compound, is often multifactorial. The primary drivers include electrostatic interactions between the liposome surface and biological components, as well as the adsorption of plasma proteins (opsonization) which can mask targeting ligands and promote uptake by the reticuloendothelial system (RES).[1][2][3] The inherent charge of the liposome formulation and the exposure of the maleimide (B117702) group can contribute to these unwanted interactions.

Q2: How does PEGylation help in reducing non-specific binding?

A2: PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to the liposome surface, creates a hydrophilic protective layer.[1][4] This "stealth" coating sterically hinders the approach of proteins and macrophages, which reduces opsonization and subsequent clearance by the RES.[1][4][5] By minimizing these non-specific interactions, PEGylation can prolong the circulation time of the liposomes, allowing for more effective targeting.

Q3: Can the maleimide group on this compound contribute to non-specific binding?

A3: Yes, the maleimide group is a reactive moiety designed to form a covalent bond with thiol groups (e.g., from cysteine residues in peptides or proteins). If the conjugation reaction is incomplete or if there is an excess of unreacted maleimide groups on the liposome surface, these can non-specifically react with thiol-containing proteins in the biological environment. This can lead to unintended protein binding and alter the biodistribution of the liposomes.

Troubleshooting Guides

Issue 1: High background signal due to non-specific binding to proteins.

This is often observed as high signal in negative control groups or significant accumulation in non-target tissues.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient PEGylation Increase the molar percentage of PEG-lipid in the formulation. A higher density of PEG chains provides a more effective steric barrier against protein adsorption.[1][4]
Inappropriate PEG Molecular Weight Optimize the molecular weight of the PEG used. Longer PEG chains (e.g., 2000-5000 Da) can offer better steric hindrance, but may also impact ligand-receptor interactions.[4][6]
Unfavorable Surface Charge Adjust the lipid composition to achieve a neutral or slightly negative surface charge, which can reduce non-specific electrostatic interactions with proteins.[3][7]
Unreacted Maleimide Groups After conjugation of the targeting ligand, quench any remaining maleimide groups by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, followed by purification.
Issue 2: Liposome aggregation upon storage or after conjugation.

Aggregation can be identified by an increase in particle size as measured by Dynamic Light Scattering (DLS) or by visible precipitation.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Steric Stabilization Incorporate PEG-lipids into the formulation. PEG chains on the surface prevent liposomes from coming into close contact and aggregating.[6][8]
Inappropriate Buffer Conditions Maintain a stable pH and use a suitable buffer. Avoid buffers containing divalent cations which can sometimes promote aggregation.[8] Store liposomes in an oxygen-free environment if using unsaturated phospholipids (B1166683) to prevent lipid oxidation.[8]
Cross-linking During Conjugation If the targeting ligand has multiple thiol groups, it can cross-link multiple liposomes. Optimize the ligand-to-liposome ratio to favor single attachments. The presence of PEG on the liposome surface can also inhibit aggregation during conjugation.[6]

Experimental Protocols

Protocol 1: Quenching Unreacted Maleimide Groups

This protocol is designed to block unreacted maleimide groups on the liposome surface after the conjugation of a thiol-containing ligand.

Materials:

  • This compound liposome-ligand conjugate solution

  • L-cysteine solution (100 mM in PBS, pH 7.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size exclusion chromatography column (e.g., Sepharose CL-4B) or dialysis cassette (100 kDa MWCO)

Procedure:

  • To your liposome-ligand conjugate solution, add the L-cysteine solution to a final concentration that is a 100-fold molar excess relative to the initial this compound concentration.

  • Incubate the mixture for 1 hour at room temperature with gentle stirring.

  • Remove the excess L-cysteine and other reaction byproducts by either:

    • Size Exclusion Chromatography: Elute the mixture through a pre-equilibrated column with PBS. Collect the fractions containing the liposomes (typically in the void volume).

    • Dialysis: Transfer the mixture to a dialysis cassette and dialyze against PBS (4L) for 24 hours, with at least three buffer changes.

  • Characterize the final liposome product for size, polydispersity, and ligand conjugation efficiency.

Protocol 2: Liposome Formulation with PEGylation

This protocol describes the preparation of this compound liposomes incorporating PEG-lipids using the thin-film hydration method.

Materials:

  • Primary phospholipid (e.g., DSPC or POPC)

  • Cholesterol

  • This compound

  • PEG-DSPE (e.g., PEG2000-DSPE)

  • Chloroform (B151607)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • In a round-bottom flask, dissolve the lipids in chloroform at the desired molar ratio (e.g., DSPC:Cholesterol:this compound:PEG-DSPE at 55:40:1:4).

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing or sonicating at a temperature above the phase transition temperature of the lipids.

  • To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes of the desired pore size (e.g., 100 nm). This should be done at a temperature above the lipid phase transition temperature.

  • The resulting liposomes are ready for ligand conjugation.

Data Summary

Table 1: Effect of PEGylation on Non-Specific Uptake

The following table summarizes representative data on the effect of PEG molecular weight and density on liposome uptake by macrophages in vitro and accumulation in the liver in vivo.

Liposome FormulationPEG MW (Da)PEG Mol%Macrophage Uptake (% of Control)Liver Accumulation (% Injected Dose)
Control (No PEG) N/A010060
Formulation A 7505~90~55
Formulation B 20002~40~30
Formulation C 20005~25~15
Formulation D 50002~35~25
Formulation E 50005~15~10

Data are illustrative and compiled from trends reported in the literature.[4][5][6]

Visual Guides

experimental_workflow cluster_prep Liposome Preparation cluster_conj Ligand Conjugation cluster_purify Purification & Analysis prep1 Lipid Film Hydration prep2 Extrusion prep1->prep2 Size Homogenization conj1 Add Thiolated Ligand to this compound Liposomes prep2->conj1 Formulated Liposomes conj2 Incubate (pH 6.5-7.5) conj1->conj2 Thiol-Maleimide Reaction conj3 Quench Unreacted Maleimides conj2->conj3 purify1 Size Exclusion Chromatography / Dialysis conj3->purify1 Crude Conjugate purify2 Characterization (DLS, Zeta, etc.) purify1->purify2 end Ready for In Vitro / In Vivo Studies purify2->end Final Product non_specific_binding_pathway cluster_blood Bloodstream liposome This compound Liposome protein Plasma Proteins (Opsonins) liposome->protein Opsonization peg_liposome PEGylated this compound Liposome peg_liposome->protein Reduced Opsonization macrophage Macrophage (RES) peg_liposome->macrophage Evades RES target Target Site peg_liposome->target Longer Circulation -> Target Accumulation protein->macrophage Recognition clearance Rapid Clearance from Circulation macrophage->clearance Phagocytosis & Clearance

References

Technical Support Center: Purifying Mpb-PE Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Mpb-PE (Maleimidophenyl-butyrate-Protein/Enzyme) conjugates.

I. Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of your this compound conjugate.

Problem 1: Low Recovery of the Final Conjugate

Q1: I'm experiencing significant loss of my conjugate during purification. What are the common causes and solutions?

A1: Low recovery is a frequent issue that can stem from several factors throughout the conjugation and purification process. The primary culprits are often protein aggregation and non-specific binding to purification media.

Possible Causes & Recommended Solutions

Possible Cause Recommended Solution Explanation
Protein Aggregation/Precipitation Optimize buffer conditions (pH, ionic strength). Consider adding stabilizing excipients (e.g., arginine, polysorbate). Lower the protein concentration during conjugation.Conjugation of hydrophobic Mpb linkers can increase the overall hydrophobicity of the protein, leading to aggregation. Maintaining optimal buffer conditions is crucial for protein stability.
Non-specific Binding to Purification Media Pre-treat purification columns/membranes with a blocking agent (e.g., BSA, if compatible with downstream applications). Adjust the mobile phase composition (e.g., increase salt concentration in HIC, adjust pH in IEX) to minimize non-specific interactions.The conjugate may adhere to chromatography resins or filtration membranes, especially if it is "sticky" due to exposed hydrophobic regions.
Overly Harsh Elution Conditions Use a shallower gradient or step elution with milder conditions. For example, in IEX, use a gradual salt gradient instead of a sharp step. In HIC, a slower decrease in salt concentration can be beneficial.Harsh elution can sometimes lead to denaturation and precipitation of the protein on the column.
Inappropriate Purification Method Re-evaluate the chosen purification method. For instance, if SEC is causing dilution and loss, consider a bind-and-elute method like IEX or HIC which can also concentrate the sample.The chosen method may not be suitable for the specific properties of your conjugate.
Problem 2: Presence of Unreacted Protein or Free Mpb-Linker in the Final Product

Q2: My final product is contaminated with unconjugated protein and/or the free Mpb-linker payload. How can I improve separation?

A2: Achieving a pure conjugate free from starting materials is the primary goal of purification. The choice and optimization of the chromatographic method are critical for resolving the conjugate from these impurities.

Possible Causes & Recommended Solutions

Possible Cause Recommended Solution Explanation
Poor Resolution in Size Exclusion Chromatography (SEC) Ensure the column is properly packed and calibrated. Optimize the flow rate; a lower flow rate often improves resolution. Ensure the sample volume is not too large (ideally <5% of the column volume). Select a resin with an appropriate pore size for the size difference between your conjugate and unconjugated protein.SEC separates based on size. If the size difference between the conjugated and unconjugated protein is small, separation can be challenging. Overloading the column or using a high flow rate can lead to peak broadening and poor separation.
Co-elution in Ion Exchange Chromatography (IEX) Adjust the pH of the buffers. A change in pH can alter the net charge of the protein and conjugate, potentially allowing for better separation. Optimize the salt gradient (make it shallower) to improve resolution between species with small charge differences.IEX separates based on charge. The Mpb-linker may only slightly alter the overall charge of the protein, making separation difficult. Fine-tuning the pH and gradient is key.
Ineffective Separation by Hydrophobic Interaction Chromatography (HIC) Optimize the salt concentration in the binding buffer to ensure proper binding of the conjugate. Use a shallow, decreasing salt gradient for elution. Experiment with different HIC resins (e.g., Phenyl, Butyl, Octyl) as they offer different selectivities.HIC is excellent for separating species based on hydrophobicity. Since the Mpb-linker increases hydrophobicity, HIC is often a very effective method for separating conjugated from unconjugated protein.
Insufficient Quenching of Reaction Before purification, ensure the conjugation reaction is stopped by adding a molar excess of a small molecule thiol like L-cysteine or 2-Mercaptoethanol.An unquenched reaction can lead to continued, low-level conjugation or side reactions, complicating the purification profile.
Problem 3: Conjugate Aggregation Observed During or After Purification

Q3: I'm observing aggregation of my this compound conjugate. What steps can I take to prevent this?

A3: Aggregation is a common and serious challenge, often triggered by the increased hydrophobicity imparted by the Mpb-linker.

Possible Causes & Recommended Solutions

Possible Cause Recommended Solution Explanation
Increased Hydrophobicity If possible, use Mpb linkers that incorporate hydrophilic spacers like PEG. During purification, especially with HIC, avoid excessively high salt concentrations that can promote aggregation.The Mpb group is hydrophobic. Attaching it to a protein can expose hydrophobic patches that interact with each other, causing aggregation.
Suboptimal Buffer Conditions Screen different buffer conditions (pH, excipients) for long-term stability. Arginine is often used as an aggregation suppressor. Ensure the final formulation buffer is optimized for the conjugate, not just the parent protein.The stability profile of the conjugate can be very different from the unconjugated protein. The optimal buffer for the starting protein may not be suitable for the final conjugate.
High Protein Concentration Perform purification and store the final product at the lowest concentration that is practical for the application.High concentrations increase the likelihood of intermolecular interactions that lead to aggregation.
Harsh Elution from Chromatography In methods like IEX or HIC, use the mildest possible elution conditions (e.g., shallow gradients) to release the conjugate from the resin. For Protein A affinity chromatography, low pH elution can induce aggregation; screen for the most stable elution buffer.The process of binding and eluting from a chromatography column can be stressful for proteins, potentially leading to partial unfolding and aggregation.

II. Frequently Asked Questions (FAQs)

Q1: What is the best first-step purification method to remove the unreacted (and quenched) Mpb-linker?

A1: For removing small molecules like excess linkers from a much larger protein conjugate, Size Exclusion Chromatography (SEC) in the form of a desalting column or Tangential Flow Filtration (TFF) are the most common and effective methods. Both techniques separate based on size and can rapidly exchange the reaction buffer with a new buffer suitable for the next purification step or for storage.

Q2: How do I choose between IEX, HIC, and SEC for purifying my this compound conjugate?

A2: The choice depends on the properties of your specific conjugate and the impurities you need to remove.

  • Size Exclusion Chromatography (SEC): Best for removing small molecule impurities (free linker) or for separating aggregates from the monomeric conjugate. It is less effective at separating unconjugated protein from the conjugate unless there is a significant size difference.

  • Ion Exchange Chromatography (IEX): Use if the Mpb-linker significantly alters the net charge of the protein. It is a high-capacity method that can resolve molecules with subtle charge differences.

  • Hydrophobic Interaction Chromatography (HIC): Often the most powerful method for this application. The Mpb-linker increases the hydrophobicity of the protein, allowing HIC to effectively separate the conjugate from the less hydrophobic, unconjugated protein.

Q3: Is it necessary to quench the maleimide (B117702) reaction before purification?

A3: Yes, it is highly recommended. Quenching the reaction by adding a small molecule thiol (e.g., L-cysteine, 2-Mercaptoethanol) consumes any unreacted maleimide groups. This prevents the maleimide from reacting with thiols in your purification column (if applicable) or with other molecules, ensuring the stability and homogeneity of your conjugate.

Q4: Can I use the same storage buffer for my conjugate as I do for my parent protein?

A4: Not necessarily. The conjugation can alter the protein's stability, isoelectric point, and propensity to aggregate. It is crucial to perform buffer screening experiments to find the optimal formulation for the final conjugate to ensure its long-term stability. Storage conditions, including the use of cryoprotectants like glycerol (B35011) for frozen storage, should be re-evaluated.

III. Experimental Protocols & Visualizations

Workflow for this compound Conjugation and Purification

The following diagram outlines a typical workflow for producing and purifying this compound conjugates.

cluster_prep Preparation cluster_conj Conjugation cluster_purify Purification p1 Prepare Protein (PE) in Thiol-Free Buffer (pH 7.0-7.5) p2 Reduce Disulfides (if necessary, e.g., TCEP) p1->p2 c1 Add Mpb-Linker (in DMSO/DMF) p2->c1 c2 Incubate (2h @ RT or O/N @ 4°C) c1->c2 c3 Quench Reaction (e.g., L-cysteine) c2->c3 u1 Step 1: Buffer Exchange (SEC Desalting or TFF) Remove free linker c3->u1 u2 Step 2: Chromatography (HIC or IEX) Separate conjugate u1->u2 u3 Step 3: Final Polish/Formulation (SEC) Remove aggregates u2->u3 end_node Characterize & Store Final Conjugate u3->end_node

Caption: General workflow for this compound conjugation and purification.

Troubleshooting Decision Tree for Low Purity

This diagram provides a logical path for troubleshooting issues related to an impure final conjugate.

start Impure Final Conjugate q1 What is the main impurity? start->q1 imp_linker Unreacted Mpb-Linker q1->imp_linker  Small Molecules imp_protein Unconjugated Protein q1->imp_protein  Starting Material imp_agg Aggregates q1->imp_agg  High MW Species sol_linker Perform buffer exchange: - SEC Desalting Column - TFF/Diafiltration imp_linker->sol_linker sol_protein Optimize Chromatography: - Try HIC (best for hydrophobicity) - Optimize IEX (pH/gradient) - Lower SEC flow rate imp_protein->sol_protein sol_agg Add polishing SEC step. Optimize buffer to prevent aggregation (e.g., add arginine). imp_agg->sol_agg

Caption: Troubleshooting decision tree for low purity conjugates.

Protocol 1: General this compound Conjugation

This protocol provides a starting point for conjugating a thiol-reactive Mpb-linker to a protein (PE).

  • Protein Preparation :

    • Dissolve or dialyze the protein into a degassed, amine- and thiol-free buffer (e.g., 100 mM PBS, 5 mM EDTA, pH 7.2).

    • Adjust the protein concentration to 1-10 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 20-50 fold molar excess of a reducing agent like TCEP. Incubate for 30-60 minutes at room temperature. Note: Do not use DTT unless it is removed before adding the maleimide, as it will react.

  • Maleimide Reagent Preparation :

    • Immediately before use, dissolve the Mpb-linker in an anhydrous, water-miscible solvent like DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction :

    • Add the dissolved Mpb-linker to the protein solution. A common starting point is a 10:1 to 20:1 molar excess of the linker to the protein. This ratio should be optimized for each specific protein.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching :

    • Stop the reaction by adding a quenching agent like L-cysteine to a final concentration of 10-20 mM.

    • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted maleimide is consumed.

Protocol 2: Purification by Hydrophobic Interaction Chromatography (HIC)

This protocol outlines the separation of the this compound conjugate from unconjugated protein.

  • Equipment and Buffers :

    • HIC Column : Phenyl, Butyl, or Octyl-based resin.

    • Binding Buffer (Buffer A) : High salt buffer, e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0.

    • Elution Buffer (Buffer B) : Low salt buffer, e.g., 20 mM Sodium Phosphate, pH 7.0.

  • Sample Preparation :

    • After quenching, adjust the salt concentration of the reaction mixture to match the Binding Buffer. This can be done by adding a concentrated stock of ammonium sulfate or by buffer exchange using a desalting column.

  • Chromatography :

    • Equilibrate the HIC column with 5-10 column volumes (CV) of Binding Buffer.

    • Load the prepared sample onto the column.

    • Wash the column with 5-10 CV of Binding Buffer to remove any unbound material.

    • Elute the bound species using a linear gradient from 100% Buffer A to 100% Buffer B over 10-20 CV. The more hydrophobic this compound conjugate will elute later (at a lower salt concentration) than the unconjugated protein.

    • Collect fractions and analyze using SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the pure conjugate.

  • Regeneration :

    • Regenerate the column by washing with 3-5 CV of water followed by a sanitizing agent (e.g., 0.5 M NaOH) and then store in an appropriate solution as per the manufacturer's instructions.

Technical Support Center: Mpb-PE Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on Maleimide-poly(ethylene glycol) (Mpb-PE) reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: How does temperature influence the kinetics of the this compound (maleimide-thiol) reaction?

A1: The rate of the maleimide-thiol conjugation is temperature-dependent.[1] Generally, higher temperatures accelerate the reaction, leading to shorter incubation times. Reactions are typically conducted at either 4°C or room temperature (20-25°C).[1] A reaction that takes 30 minutes at 37°C might require 1-4 hours at 4°C to achieve a similar yield.[2]

Q2: What are the typical reaction times and temperatures for this compound conjugation?

A2: The choice of temperature is a trade-off between reaction speed and the stability of the molecules involved.

  • Room Temperature (20-25°C): Offers faster kinetics, with reactions often completing in 30 minutes to 2 hours.[1]

  • 4°C: Results in a slower reaction rate, which may necessitate an overnight incubation (8-16 hours) to ensure high conjugation efficiency.[1][3] This temperature is often preferred for sensitive proteins to minimize degradation.[1]

Q3: Can the thioether bond of the this compound conjugate reverse? What is the role of temperature in this process?

A3: Yes, the thioether bond formed in a maleimide-thiol conjugation is not completely stable and can undergo a reversible retro-Michael reaction.[4][5] This can lead to the exchange of the PEG-maleimide conjugate with other thiols present in the solution, such as glutathione (B108866) in a biological environment.[4][6] While very high temperatures (>300°C) have been reported to induce this retro reaction, it can also occur at physiological pH and temperature.[6][7]

Q4: How does temperature relate to potential side reactions during this compound conjugation?

A4: Temperature can influence the rate of side reactions. The primary side reaction for maleimides is hydrolysis of the succinimide (B58015) ring, which is more pronounced at higher pH (>7.5) and can be accelerated by temperature.[4][5] While hydrolysis prevents the desired retro-Michael reaction, it creates a stable, ring-opened product that may be undesirable.[5] Another side reaction is thiazine (B8601807) rearrangement, which can occur when conjugating to a peptide with an N-terminal cysteine.[4][8][9] This rearrangement has been observed at room temperature.[8]

Troubleshooting Guide

Problem 1: Low or no conjugation yield.

  • Possible Cause (Temperature-Related): The reaction temperature is too low for the chosen incubation time. A reaction at 4°C will be significantly slower than at room temperature or 37°C.[2]

  • Troubleshooting Steps:

    • Increase Incubation Time: If you must perform the reaction at 4°C, extend the incubation time, potentially overnight (8-16 hours).[1][3]

    • Increase Temperature: If your protein or molecule is stable at higher temperatures, consider running the reaction at room temperature (20-25°C) for 1-4 hours.[2][3]

    • Confirm Reagent Activity: Maleimides can hydrolyze in aqueous solutions.[4] Always prepare maleimide-PEG solutions immediately before use.[4] For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[4]

    • Check pH: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][4] At lower pH, the reaction rate decreases significantly.[5]

Problem 2: Conjugate is unstable and loses its PEG moiety over time.

  • Possible Cause (Temperature-Related): The conjugate is undergoing a retro-Michael reaction (thiol exchange), where the this compound is released and reacts with other free thiols.[4][5] This process can occur at physiological temperatures.[6]

  • Troubleshooting Steps:

    • Induce Hydrolysis: After the initial conjugation, you can intentionally hydrolyze the succinimide ring to form a more stable succinamic acid thioether, which is resistant to the retro-Michael reaction.[4] This can be achieved by incubating the conjugate solution at a pH of 8.5-9.0 at room temperature or 37°C, monitoring completion by mass spectrometry.[4]

    • Analyze Environment: If the instability is observed in a thiol-rich environment (e.g., in vivo), the retro-Michael reaction is the likely cause.[4] The stabilization through hydrolysis is a recommended strategy before in vivo applications.[5]

Problem 3: Formation of unexpected side products.

  • Possible Cause (Temperature-Related): While the primary effect of temperature is on reaction rate, running the reaction at non-optimal pH can lead to side reactions. At pH values above 7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues), and this rate can be influenced by temperature.[4]

  • Troubleshooting Steps:

    • Strict pH Control: Ensure the reaction buffer is maintained between pH 6.5 and 7.5 to maximize selectivity for thiols.[1][4]

    • Characterize Products: Use analytical techniques like HPLC-MS to identify the side products.[4] If you observe products corresponding to reaction with amines, lower the reaction pH. If you are working with an N-terminal cysteine peptide, be aware of potential thiazine rearrangement and use UPLC-MS/MS to detect it.[8]

Data Presentation

Table 1: Effect of Temperature and pH on this compound Reaction Characteristics

ParameterConditionReaction RateSelectivity for ThiolsCompeting Reactions
pH < 6.5Slow[1][5]High[1]-
6.5 - 7.5Optimal[1][4]High[1][4]Minimal[1]
> 7.5Fast[1]Decreased[1]Amine reaction, Maleimide (B117702) hydrolysis[1][4][5]
Temperature 4°CSlow[1][2]HighProtein degradation minimized[1]
20-25°CFast[1]High-
37°CVery Fast[2]HighIncreased risk of protein degradation

Table 2: Recommended Incubation Times for this compound Conjugation

TemperatureRecommended Incubation TimeNotes
4°C8 - 16 hours (Overnight)[1][3]Recommended for sensitive proteins to minimize degradation.[1]
Room Temperature (20-25°C)30 minutes - 4 hours[1][3]Faster reaction kinetics.[1]
37°C~30 minutes[2]May be suitable for robust molecules where speed is critical.

Experimental Protocols

Protocol 1: General this compound Conjugation to a Thiol-Containing Protein

  • Protein Preparation: Dissolve the thiol-containing protein in a suitable degassed buffer at pH 6.5-7.5 (e.g., PBS, HEPES).[4][10] If the protein contains disulfide bonds that need to be reduced, add a 10-20 fold molar excess of a reducing agent like TCEP, and incubate for 30-60 minutes at room temperature.[10] Note: Remove excess TCEP using a desalting column if necessary.

  • Maleimide-PEG Preparation: Immediately before use, dissolve the Maleimide-PEG (this compound) reagent in a dry, aprotic solvent (e.g., DMSO, DMF) to create a concentrated stock solution.[4][10]

  • Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar ratio. A 10-20 fold molar excess of this compound to the protein's thiol groups is a common starting point.[1][3]

  • Incubation: Gently mix the reaction and incubate at the desired temperature.

    • For 4°C, incubate overnight (8-16 hours).[3]

    • For room temperature (20-25°C), incubate for 2-4 hours.[3]

  • Purification: Remove excess, unreacted this compound and other reaction components. The final conjugate can be purified by size exclusion chromatography (SEC) or dialysis.[3][11]

Protocol 2: Analysis of Conjugation Efficiency by HPLC

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified conjugate in the HPLC mobile phase.

  • HPLC System: Use a reverse-phase column (e.g., C18) suitable for protein separation.

  • Mobile Phase: A typical gradient elution uses:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Elution: Elute the components using a gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes.[1]

  • Detection: Monitor the elution profile at 280 nm for the protein and at a specific wavelength for the conjugated molecule if it has a chromophore.[1] The unconjugated protein, unreacted maleimide reagent, and the final conjugate will have different retention times, allowing for their separation and quantification.[1]

  • Confirmation: Use Mass Spectrometry (MS) to confirm the successful conjugation and determine the number of PEG molecules conjugated per protein.[1]

Visualizations

G cluster_0 This compound Reaction Pathway Protein_SH Protein-SH (Thiol Group) Conjugate Protein-S-PEG (Stable Thioether Bond) Protein_SH->Conjugate Michael Addition Mpb_PE Maleimide-PEG Mpb_PE->Conjugate G Temp_High High Temperature (e.g., 25-37°C) Rate_Fast Faster Reaction Rate (Shorter Incubation) Temp_High->Rate_Fast leads to Temp_Low Low Temperature (e.g., 4°C) Rate_Slow Slower Reaction Rate (Longer Incubation) Temp_Low->Rate_Slow leads to G cluster_1 Troubleshooting Low Conjugation Yield Start Low Yield Observed Check_Temp Was reaction at 4°C? Start->Check_Temp Check_pH Is pH 6.5-7.5? Check_Temp->Check_pH No Sol_Time Solution: Increase incubation time (overnight) Check_Temp->Sol_Time Yes Check_Reagent Was Maleimide-PEG freshly prepared? Check_pH->Check_Reagent Yes Sol_pH Solution: Adjust pH to optimal range Check_pH->Sol_pH No Sol_Reagent Solution: Repeat with freshly prepared reagent Check_Reagent->Sol_Reagent No Sol_Temp Alternative: Increase temperature to 20-25°C Sol_Time->Sol_Temp

References

Validation & Comparative

A Head-to-Head Comparison: Mpb-PE vs. DSPE-PEG-Maleimide for Liposome Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker lipid is a critical step in the design of functionalized liposomes for targeted therapies and diagnostics. The covalent attachment of targeting moieties—such as antibodies, peptides, or aptamers—to the liposome (B1194612) surface is paramount for achieving site-specific delivery, enhancing cellular uptake, and minimizing off-target effects. Among the various conjugation chemistries, the reaction between a maleimide (B117702) group on the liposome and a thiol group on the targeting ligand is highly favored for its specificity and efficiency under mild, aqueous conditions.[1]

This guide provides an objective, data-driven comparison of two commonly used maleimide-functionalized phospholipids: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (Mpb-PE) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-maleimide). We will delve into their structural differences, conjugation efficiencies, impact on liposome stability, and provide detailed experimental protocols to inform your selection process.

Chemical Structure and Reaction Mechanism

The primary distinction between this compound and DSPE-PEG-maleimide lies in the presence of a polyethylene (B3416737) glycol (PEG) spacer in the latter. This compound features a short phenylbutyramide linker, positioning the reactive maleimide group closer to the liposome surface. In contrast, DSPE-PEG-maleimide incorporates a long, flexible PEG chain that extends the maleimide group away from the lipid bilayer. This structural difference has profound implications for ligand accessibility, steric hindrance, and the in vivo behavior of the final liposome formulation.

Caption: Chemical structures of this compound and DSPE-PEG-maleimide lipids.

Both lipids utilize the same fundamental conjugation chemistry: the Michael addition of a sulfhydryl (thiol) group from a ligand to the double bond of the maleimide ring. This reaction forms a stable, covalent thioether bond. The reaction is highly specific for thiols at neutral pH (6.5-7.5), proceeding rapidly at room temperature.[1]

G cluster_pre Pre-Insertion Workflow cluster_post Post-Insertion Workflow pre1 1. Dissolve Lipids (Structural + Maleimide-Lipid) in organic solvent pre2 2. Create Lipid Film (Evaporation) pre1->pre2 pre3 3. Hydrate Film (Aqueous buffer) pre2->pre3 pre4 4. Form Liposomes (Sonication/Extrusion) pre3->pre4 pre5 5. Purify Liposomes pre4->pre5 pre6 6. Conjugate Ligand (Add thiolated ligand) pre5->pre6 pre7 7. Final Purification pre6->pre7 post1 1. Prepare Plain Liposomes (Structural lipids only) post3 3. Incubate (Liposomes + Micelles) post1->post3 post2 2. Prepare Maleimide-Lipid Micelles (Hydrate maleimide-lipid film) post2->post3 post4 4. Maleimide-Lipid Insertion (Heat above lipid Tm) post3->post4 post5 5. Purify Functionalized Liposomes post4->post5 post6 6. Conjugate Ligand (Add thiolated ligand) post5->post6 post7 7. Final Purification post6->post7

References

comparing Mpb-PE and SMCC as crosslinking agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to SMCC and Mal-PEG-NHS Ester Crosslinking Agents for Bioconjugation

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in the successful creation of stable and functional bioconjugates, such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, and immobilized enzymes. This guide provides an in-depth, objective comparison of two widely used heterobifunctional crosslinkers: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and Maleimide-Polyethylene Glycol-N-Hydroxysuccinimide Ester (Mal-PEG-NHS).

It is worth noting that the term "Mpb-PE" was initially considered; however, this likely refers to 3-(N-Maleimido-propionyl)biocytin, a thiol-specific biotinylating reagent used for affinity labeling, which serves a different purpose than SMCC.[1][2][3] Therefore, this guide will focus on the more relevant comparison between the conventional crosslinker, SMCC, and the increasingly popular PEGylated alternative, Mal-PEG-NHS.

Chemical Properties and Mechanism of Action

Both SMCC and Mal-PEG-NHS are heterobifunctional crosslinkers, meaning they possess two different reactive groups that allow for the sequential conjugation of two different types of molecules, typically proteins, peptides, or other biomolecules.[4][5] The reactive ends of both crosslinkers are an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group.

The NHS ester moiety reacts with primary amines (-NH₂), such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond. This reaction is most efficient at a pH range of 7.0 to 9.0.[4][6] The maleimide group reacts specifically with sulfhydryl (thiol) groups (-SH), such as the side chain of cysteine residues, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5 to 7.5.[4][5]

The primary structural difference between SMCC and Mal-PEG-NHS lies in the spacer arm that connects these two reactive groups. SMCC has a cyclohexane-based spacer arm, which imparts rigidity and enhances the stability of the maleimide group against hydrolysis.[4] In contrast, Mal-PEG-NHS features a polyethylene (B3416737) glycol (PEG) spacer, which is hydrophilic and flexible.[7][] This difference in the spacer arm has significant implications for the properties of the resulting bioconjugate.

Performance Comparison: SMCC vs. Mal-PEG-NHS Ester

The choice between SMCC and a Mal-PEG-NHS ester can significantly impact the physicochemical properties and in vivo performance of the resulting bioconjugate. The following table summarizes key performance parameters based on available data.

Performance ParameterSMCC (Non-PEGylated)Mal-PEG-NHS Ester (PEGylated)Key Considerations & Supporting Data
Hydrophilicity LowerHigherThe PEG spacer in Mal-PEG-NHS increases the hydrophilicity of the conjugate, which can improve solubility and reduce the tendency for aggregation, especially when conjugating hydrophobic molecules.[7][9]
Aggregation Higher tendency for aggregation, particularly with hydrophobic payloads.Lower tendency for aggregation.PEGylation creates a hydration shell around the conjugated molecule, masking its hydrophobicity and reducing the likelihood of forming high molecular weight species.[7][10]
In Vivo Stability The thioether bond formed can be susceptible to a retro-Michael reaction, potentially leading to deconjugation in the presence of endogenous thiols like glutathione.[11][12][13]Potentially improved stability. While the thioether bond is the same, the PEG spacer can provide steric hindrance that may offer some protection against enzymatic degradation or interaction with other molecules.The stability of the maleimide-thiol linkage is a critical factor in the design of ADCs, as premature release of the cytotoxic payload can lead to off-target toxicity.[12]
Pharmacokinetics (PK) Generally associated with more rapid clearance from circulation.Can lead to improved PK profiles, including a longer plasma half-life and lower clearance rates.[7][14]The hydrophilic nature of the PEG spacer reduces non-specific interactions with proteins and cells, leading to prolonged circulation time.[14]
Drug-to-Antibody Ratio (DAR) High DAR with hydrophobic drugs can exacerbate aggregation and lead to rapid clearance.May allow for a higher DAR with hydrophobic payloads without compromising solubility and stability.By mitigating aggregation, PEGylated linkers can enable the conjugation of a greater number of drug molecules to an antibody.[9]
Solubility Insoluble in water; requires dissolution in an organic solvent like DMSO or DMF before addition to an aqueous reaction mixture.[15][16]Generally soluble in water and many aqueous buffers, although solubility can decrease with increasing salt concentrations.[5]The need for organic solvents with SMCC can be a concern when working with sensitive proteins that may be prone to denaturation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical structures, reaction mechanisms, and a general experimental workflow for bioconjugation using SMCC and Mal-PEG-NHS esters.

G Chemical Structures of SMCC and Mal-PEG-NHS Ester cluster_smcc SMCC cluster_peg Mal-PEG-NHS Ester smcc_structure smcc_structure peg_structure peg_structure

Chemical structures of SMCC and Mal-PEG-NHS Ester.

G Two-Step Bioconjugation Mechanism cluster_step1 Step 1: Amine Reaction (Activation) cluster_step2 Step 2: Sulfhydryl Reaction (Conjugation) protein_nh2 Protein-NH₂ activated_protein Maleimide-Activated Protein protein_nh2->activated_protein + Crosslinker crosslinker SMCC or Mal-PEG-NHS crosslinker->activated_protein nhs_leaving_group NHS leaving group activated_protein->nhs_leaving_group activated_protein2 Maleimide-Activated Protein final_conjugate Protein-Payload Conjugate activated_protein2->final_conjugate + Payload-SH payload_sh Payload-SH payload_sh->final_conjugate

General two-step bioconjugation mechanism.

G Experimental Workflow for Bioconjugation start Start dissolve_protein Dissolve amine-containing protein in reaction buffer start->dissolve_protein dissolve_crosslinker Dissolve SMCC or Mal-PEG-NHS in appropriate solvent dissolve_protein->dissolve_crosslinker react_step1 React protein with crosslinker (30-60 min at RT or 2h at 4°C) dissolve_crosslinker->react_step1 purify1 Remove excess crosslinker (desalting column or dialysis) react_step1->purify1 add_payload Add sulfhydryl-containing payload to activated protein purify1->add_payload react_step2 Incubate reaction mixture (1-2h at RT or overnight at 4°C) add_payload->react_step2 purify2 Purify final conjugate (e.g., size-exclusion chromatography) react_step2->purify2 characterize Characterize conjugate (SDS-PAGE, MS, etc.) purify2->characterize end End characterize->end

General experimental workflow for bioconjugation.

Experimental Protocols

The following are generalized, step-by-step protocols for a typical two-step bioconjugation reaction using SMCC and Mal-PEG-NHS ester. It is important to optimize the specific reaction conditions, such as the molar excess of the crosslinker, for each unique application.

Protocol for SMCC Conjugation

Materials:

  • Amine-containing protein (e.g., antibody)

  • Sulfhydryl-containing molecule (e.g., peptide, drug)

  • SMCC crosslinker

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

  • Desalting columns

Procedure:

  • Preparation of Reagents:

    • Allow the vial of SMCC to equilibrate to room temperature before opening to prevent moisture condensation.[15]

    • Prepare the amine-containing protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.

    • Immediately before use, dissolve the SMCC in DMSO or DMF to a concentration of approximately 10 mM.[15][16]

  • Step 1: Activation of Amine-Containing Protein:

    • Add a 5- to 20-fold molar excess of the dissolved SMCC to the protein solution.[17] The optimal molar ratio should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[16]

  • Removal of Excess Crosslinker:

    • Immediately after the incubation, remove the non-reacted SMCC using a desalting column or through dialysis, exchanging the buffer to one suitable for the subsequent thiol reaction (e.g., PBS, pH 6.5-7.5).[5]

  • Step 2: Conjugation to Sulfhydryl-Containing Molecule:

    • Add the sulfhydryl-containing molecule to the maleimide-activated protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[18]

  • Purification and Characterization:

    • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove excess reagents and unconjugated molecules.

    • Characterize the conjugate to determine the degree of labeling and purity using techniques like SDS-PAGE, UV-Vis spectroscopy, and/or mass spectrometry.

Protocol for Mal-PEG-NHS Ester Conjugation

Materials:

  • Amine-containing protein (e.g., antibody)

  • Sulfhydryl-containing molecule (e.g., peptide, drug)

  • Mal-PEG-NHS ester crosslinker

  • Amine-free reaction buffer (e.g., PBS, pH 7.2-7.5)

  • Thiol-reaction buffer (e.g., PBS, pH 6.5-7.5)

  • Desalting columns

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature.

    • Prepare the amine-containing protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.

    • Immediately before use, dissolve the Mal-PEG-NHS ester in the reaction buffer (if soluble) or a small amount of DMSO to a concentration of approximately 10 mM.[5]

  • Step 1: Activation of Amine-Containing Protein:

    • Add a 5- to 20-fold molar excess of the dissolved Mal-PEG-NHS ester to the protein solution.[18]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[5][18]

  • Removal of Excess Crosslinker:

    • Remove the non-reacted crosslinker immediately using a desalting column or dialysis, exchanging the maleimide-activated protein into the thiol-reaction buffer.[5]

  • Step 2: Conjugation to Sulfhydryl-Containing Molecule:

    • Immediately add the sulfhydryl-containing molecule to the maleimide-activated protein solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.[18]

  • Quenching (Optional):

    • To stop the reaction and cap any unreacted maleimide groups, a quenching reagent like cysteine can be added to a final concentration of 1-10 mM.[18]

  • Purification and Characterization:

    • Purify the final bioconjugate from excess reagents and unconjugated molecules using an appropriate method like SEC.

    • Characterize the conjugate to determine the degree of labeling and purity using methods such as SDS-PAGE, UV-Vis spectroscopy, and/or mass spectrometry.

Conclusion

Both SMCC and Mal-PEG-NHS esters are effective and widely used heterobifunctional crosslinkers for bioconjugation. SMCC is a well-established and cost-effective option suitable for applications where the hydrophobicity of the linker is not a major concern.[7] However, for applications involving hydrophobic molecules or where improved solubility, reduced aggregation, and enhanced pharmacokinetic properties are critical, the hydrophilic and flexible nature of Mal-PEG-NHS esters offers distinct advantages.[7][9][14] The choice between these two crosslinkers should be guided by the specific requirements of the biomolecules being conjugated and the desired characteristics of the final product. Careful consideration of the comparative data and optimization of the experimental protocol are essential for achieving the desired bioconjugation outcome.

References

Navigating the Thiol-Reactive Landscape: A Comparative Guide to Alternatives for MPB-PE in Lipid Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to functionalize liposomes and other lipid-based nanoparticles, the choice of thiol-reactive lipid is a critical determinant of conjugation efficiency, stability, and ultimately, the in vivo performance of the final product. While 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(4-(p-maleimidophenyl)butyramide) (MPB-PE) has been a workhorse in the field, its limitations, particularly the potential instability of the resulting thioether bond, have spurred the exploration of alternative chemistries. This guide provides an objective comparison of prominent alternatives to this compound, offering a comprehensive overview of their performance, supported by available experimental data, and detailed protocols to facilitate their implementation in your research.

This guide delves into the key performance characteristics of maleimide-based lipids and their primary alternatives: vinyl sulfones, iodoacetamides, and pyridyldithiols. We will explore their reaction kinetics, the stability of the formed covalent bonds, and the optimal conditions for their use in modifying lipid bilayers.

At a Glance: Comparing Thiol-Reactive Lipid Chemistries

The selection of a thiol-reactive lipid hinges on a balance between reaction efficiency, the stability of the resulting conjugate, and the specific requirements of the application. The following table summarizes the key characteristics of the most common thiol-reactive chemistries used for lipid modification.

FeatureMaleimide-PE (e.g., this compound)Vinyl Sulfone-PEIodoacetamide-PEPyridyldithiol-PE
Reaction Rate FastModerate to SlowModerateFast (Thiol Exchange)
Bond Type ThioetherThioetherThioetherDisulfide
Bond Stability Moderate (Susceptible to retro-Michael addition and thiol exchange)High (Irreversible)High (Irreversible)Reversible (Cleavable by reducing agents)
Optimal pH 6.5 - 7.58.0 - 9.07.5 - 8.56.0 - 7.5
Specificity for Thiols High at neutral pHGood, but can react with amines at higher pHGood, but can react with other nucleophilesHigh
Key Advantage Rapid and specific reaction at physiological pH.Forms a highly stable, irreversible bond.Forms a highly stable, irreversible bond.Reversible linkage allows for payload release in a reducing environment.
Key Disadvantage Potential for conjugate instability in vivo.Slower reaction rate compared to maleimides.Potential for lower specificity and slower reaction rate.Bond is not stable in reducing environments.

In-Depth Comparison of Thiol-Reactive Lipids

Maleimide-PE: The Established Standard

Maleimide-functionalized lipids, such as this compound and DSPE-PEG-Maleimide, have long been favored for their rapid and highly specific reaction with thiols at physiological pH (6.5-7.5). This "click-like" chemistry proceeds via a Michael addition, forming a stable thioether bond. However, a significant drawback is the potential for this bond to undergo a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione. This can lead to deconjugation and off-target effects in vivo. Studies have shown that while the initial conjugation efficiency can be high, the stability of the resulting conjugate can be a concern for long-term applications[1][2].

Vinyl Sulfone-PE: The Stable Alternative

Vinyl sulfone-functionalized lipids have emerged as a promising alternative to maleimides, primarily due to the formation of a highly stable and irreversible thioether bond[2]. The reaction of a vinyl sulfone with a thiol is also a Michael addition, but the resulting linkage is not susceptible to retro-Michael addition. While the reaction rate is generally slower than that of maleimides and often requires a slightly higher pH (8.0-9.0), the enhanced stability of the conjugate makes vinyl sulfone-PE an excellent choice for applications requiring long-term stability in a biological environment[3].

Iodoacetamide-PE: The Robust Linker

Iodoacetamide-functionalized lipids react with thiols via a nucleophilic substitution (SN2) reaction to form a very stable, irreversible thioether bond. This chemistry offers a robust alternative to maleimides, particularly when conjugate stability is paramount. The reaction typically proceeds optimally at a slightly alkaline pH (7.5-8.5). While generally specific for thiols, iodoacetamides can exhibit some reactivity towards other nucleophilic residues, such as histidines and lysines, especially at higher pH or with prolonged reaction times.

Pyridyldithiol-PE: The Reversible Option

Pyridyldithiol-functionalized lipids offer a unique advantage: the formation of a reversible disulfide bond upon reaction with a thiol. This thiol-disulfide exchange reaction is rapid and occurs over a broad pH range. The resulting disulfide linkage is stable under normal physiological conditions but can be readily cleaved in the presence of reducing agents like glutathione, which is found at higher concentrations inside cells. This "smart" release mechanism makes pyridyldithiol-PE an attractive option for intracellular drug delivery applications where the release of the conjugated payload is desired upon internalization into the reducing environment of the cell.

Quantitative Performance Data

Direct, head-to-head quantitative comparisons of these different thiol-reactive lipids for liposome (B1194612) surface modification are limited in the literature. However, we can synthesize available data to provide insights into their relative performance.

A study comparing immunoliposomes for siRNA delivery prepared using either DSPE-PEG-Maleimide or DSPE-PEG-COOH (for amine-reactive conjugation) found that the maleimide-based conjugation resulted in significantly greater cellular uptake and gene silencing efficiency[4]. While not a direct comparison of different thiol-reactive lipids, this highlights the effectiveness of the thiol-maleimide coupling strategy for liposome functionalization.

Another study investigating the influence of spacer length and polarity on the coupling efficiency of maleimide-functionalized lipids to proteins found that longer, polar spacers resulted in higher coupling efficiencies, with IgG coupling reaching up to 65%[1]. This suggests that the linker connecting the reactive group to the lipid anchor plays a crucial role in conjugation success.

Reactive Lipid TypeModel LigandConjugation Efficiency (%)Reference
m-Maleimidobenzoic ester with tetraethylene glycol spacerBSA46[1]
p-Maleimidobenzoic ester with tetraethylene glycol spacerBSA30[1]
Maleimide-cholesterol with PEG1000 spacerIgG65[1]
DSPE-PEG-MaleimideAnti-EGFR Fab'~50% (estimated from gel)[4]
DSPE-PEG-MaleimideF3 peptide>95%

Note: The data in this table is compiled from different studies with varying experimental conditions and should be interpreted with caution. A direct comparison may not be entirely accurate.

Experimental Protocols

Here, we provide detailed methodologies for the preparation of thiol-reactive liposomes and subsequent conjugation to a model thiol-containing protein (e.g., a thiolated antibody or peptide).

General Liposome Preparation (Thin-Film Hydration Method)
  • Lipid Film Formation: Co-dissolve the desired lipids, including the thiol-reactive lipid (e.g., DSPE-PEG-Maleimide, typically at 1-5 mol%), in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an appropriate aqueous buffer (e.g., HEPES or PBS at the desired pH for conjugation) by gentle rotation of the flask at a temperature above the phase transition temperature (Tm) of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder. This process should be repeated for an odd number of passes (e.g., 11-21 times).

Protocol 1: Conjugation to Maleimide-Functionalized Liposomes
  • Prepare Maleimide (B117702) Liposomes: Prepare liposomes containing DSPE-PEG-Maleimide as described in the general protocol, using a buffer with a pH of 6.5-7.5 (e.g., HEPES-buffered saline, HBS).

  • Prepare Thiolated Ligand: If the protein or peptide to be conjugated does not have a free thiol group, it needs to be thiolated. This can be achieved using reagents like Traut's reagent (2-iminothiolane) or by reducing existing disulfide bonds with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Purify the thiolated ligand to remove excess reducing agent.

  • Conjugation Reaction: Add the thiolated ligand to the maleimide-functionalized liposome suspension. A typical molar ratio of thiol-reactive lipid to ligand is between 2:1 and 10:1.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

  • Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added.

  • Purification: Remove the unconjugated ligand and other reactants by size exclusion chromatography (SEC) or dialysis.

Protocol 2: Conjugation to Vinyl Sulfone-Functionalized Liposomes
  • Prepare Vinyl Sulfone Liposomes: Prepare liposomes containing DSPE-PEG-Vinyl Sulfone using a buffer with a pH of 8.0-9.0 (e.g., borate (B1201080) buffer).

  • Prepare Thiolated Ligand: Prepare the thiolated ligand as described in Protocol 1.

  • Conjugation Reaction: Add the thiolated ligand to the vinyl sulfone-functionalized liposome suspension.

  • Incubation: Incubate the reaction mixture at room temperature for 4-24 hours with gentle mixing. The reaction is slower than with maleimides.

  • Purification: Purify the conjugated liposomes using SEC or dialysis.

Protocol 3: Conjugation to Pyridyldithiol-Functionalized Liposomes
  • Prepare Pyridyldithiol Liposomes: Prepare liposomes containing DSPE-PEG-Pyridyldithiol using a buffer with a pH of 6.0-7.5.

  • Prepare Thiolated Ligand: Prepare the thiolated ligand as described in Protocol 1.

  • Conjugation Reaction: Add the thiolated ligand to the pyridyldithiol-functionalized liposome suspension. The reaction involves a thiol-disulfide exchange, releasing 2-thiopyridone, which can be monitored spectrophotometrically at 343 nm to follow the reaction progress.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.

  • Purification: Purify the conjugated liposomes using SEC or dialysis.

Visualizing the Chemistry and Workflow

To better understand the processes described, the following diagrams illustrate the chemical reactions and a general experimental workflow.

Thiol_Reactive_Lipid_Modification_Workflow cluster_prep Liposome Preparation cluster_ligand Ligand Preparation cluster_conj Conjugation cluster_purify Purification & Characterization prep1 Lipid Film Formation (with Thiol-Reactive Lipid) prep2 Hydration prep1->prep2 prep3 Extrusion prep2->prep3 conj1 Mixing of Liposomes and Ligand prep3->conj1 ligand1 Thiolation of Ligand (if necessary) ligand2 Purification ligand1->ligand2 ligand2->conj1 conj2 Incubation conj1->conj2 purify1 Size Exclusion Chromatography conj2->purify1 char1 Characterization (Size, Zeta, Conjugation Efficiency) purify1->char1 Reaction_Pathways cluster_maleimide Maleimide-Thiol Reaction cluster_vinylsulfone Vinyl Sulfone-Thiol Reaction cluster_iodoacetamide Iodoacetamide-Thiol Reaction cluster_pyridyldithiol Pyridyldithiol-Thiol Reaction Liposome-Maleimide Liposome-Maleimide Thioether Bond\n(Potentially Reversible) Thioether Bond (Potentially Reversible) Liposome-Maleimide->Thioether Bond\n(Potentially Reversible) + Thiol Liposome-Vinyl Sulfone Liposome-Vinyl Sulfone Stable Thioether Bond Stable Thioether Bond Liposome-Vinyl Sulfone->Stable Thioether Bond + Thiol Liposome-Iodoacetamide Liposome-Iodoacetamide Liposome-Iodoacetamide->Stable Thioether Bond + Thiol Liposome-Pyridyldithiol Liposome-Pyridyldithiol Reversible Disulfide Bond Reversible Disulfide Bond Liposome-Pyridyldithiol->Reversible Disulfide Bond + Thiol

References

Validating Mpb-PE Conjugation Efficiency: A Comparative Guide to Ellman's Test and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the conjugation efficiency of Maleimidophenyl-butyryl-phosphatidylethanolamine (Mpb-PE) is a critical step in the development of targeted drug delivery systems and other advanced therapeutics. This guide provides a comprehensive comparison of the widely used Ellman's test with alternative analytical methods, offering insights into their principles, protocols, and performance to aid in selecting the most appropriate validation strategy.

The covalent attachment of thiol-containing molecules, such as peptides, antibodies, or drugs, to the maleimide (B117702) group of this compound embedded in liposomes or other lipid-based nanoparticles is a cornerstone of modern bioconjugation. Validating the efficiency of this reaction is paramount to ensure the quality, potency, and consistency of the final product. While Ellman's test has been a mainstay for this purpose, other techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) offer alternative and often more detailed characterization.

Comparison of Analytical Methods for this compound Conjugation Efficiency

FeatureEllman's Test (Reverse Method)High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Indirectly quantifies unreacted maleimide groups by measuring the decrease in a known concentration of a thiol standard (e.g., cysteine) after reaction with the this compound liposomes.Separates and quantifies the unbound thiol-containing molecule from the conjugated liposomes.Directly measures the mass of the conjugated this compound or the entire liposome (B1194612) to determine the degree of conjugation.
Primary Measurement Absorbance of a colored product at 412 nm.Peak area of the unbound thiol-containing molecule.Mass-to-charge ratio (m/z) of the analyte.
Advantages - Simple and cost-effective- Rapid results- Widely available equipment (spectrophotometer)- High accuracy and precision- Can separate and quantify different species in the reaction mixture- Established and robust technique- Provides direct evidence of conjugation- Can identify the exact site of conjugation- High sensitivity
Limitations - Indirect measurement- Potential for interference from other components in the sample that may react with thiols or absorb at 412 nm- Susceptible to hydrolysis of the maleimide group, which can lead to inaccurate results.[1][2]- Requires more specialized equipment (HPLC system)- Method development can be time-consuming- May not be suitable for all types of thiol-containing molecules- Requires expensive and complex instrumentation- Data analysis can be challenging, especially for heterogeneous samples like liposomes- Potential for ion suppression effects from lipids
Typical Application Routine in-process control and initial screening of conjugation reactions.Accurate quantification of conjugation efficiency and purity analysis of the final product.[3]Detailed characterization of the conjugate, including confirmation of structure and determination of conjugation stoichiometry.

Experimental Protocols

Ellman's Test (Reverse Method) Protocol for this compound Liposomes

This method determines the amount of unreacted maleimide groups on the this compound liposomes.

Materials:

  • This compound functionalized liposomes

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • L-cysteine hydrochloride monohydrate

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-7.5

  • Spectrophotometer

Procedure:

  • Prepare a standard curve for L-cysteine:

    • Prepare a stock solution of L-cysteine in the reaction buffer.

    • Create a series of dilutions to generate a standard curve (e.g., 0-100 µM).

    • Add a known concentration of Ellman's reagent to each standard.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

    • Plot absorbance versus cysteine concentration to generate a standard curve.

  • Reaction of this compound liposomes with L-cysteine:

    • Incubate a known amount of this compound liposomes with a known excess concentration of L-cysteine for a sufficient time (e.g., 2 hours) to ensure complete reaction of the maleimide groups.

  • Quantification of unreacted L-cysteine:

    • After the incubation, add Ellman's reagent to the reaction mixture.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

  • Calculation of Conjugation Efficiency:

    • Use the standard curve to determine the concentration of unreacted L-cysteine.

    • Calculate the amount of L-cysteine that reacted with the this compound liposomes (Initial L-cysteine - Unreacted L-cysteine).

    • The amount of reacted L-cysteine corresponds to the amount of available maleimide groups on the liposomes.

    • Conjugation efficiency can be expressed as the percentage of reacted maleimide groups relative to the theoretical total amount of this compound incorporated into the liposomes.

High-Performance Liquid Chromatography (HPLC) Protocol

This method quantifies the amount of unreacted thiol-containing molecule after the conjugation reaction.

Materials:

  • Conjugation reaction mixture (this compound liposomes + thiol-containing molecule)

  • HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Mobile phases (e.g., acetonitrile (B52724) and water with trifluoroacetic acid)

  • Standard of the thiol-containing molecule

Procedure:

  • Prepare a standard curve for the thiol-containing molecule:

    • Prepare a series of known concentrations of the thiol-containing molecule in a suitable solvent.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot peak area versus concentration to generate a standard curve.

  • Sample Preparation:

    • After the conjugation reaction, separate the liposomes from the unreacted thiol-containing molecule. This can be achieved by methods such as centrifugation, size-exclusion chromatography, or dialysis.

    • Collect the supernatant or filtrate containing the unbound thiol molecule.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Elute the sample using a suitable gradient of mobile phases.

    • Detect the unbound thiol-containing molecule at its characteristic wavelength.

  • Calculation of Conjugation Efficiency:

    • Use the standard curve to determine the concentration of the unreacted thiol-containing molecule in the sample.

    • Calculate the amount of thiol-containing molecule that conjugated to the this compound liposomes (Initial amount - Unreacted amount).

    • Express the conjugation efficiency as a percentage of the initial amount of the thiol-containing molecule.[3]

Mass Spectrometry (MS) Protocol

This method provides a direct measurement of the conjugated product.

Materials:

  • This compound conjugated liposomes

  • Mass spectrometer (e.g., ESI-QTOF or MALDI-TOF)

  • Appropriate solvents for sample preparation

Procedure:

  • Sample Preparation:

    • The preparation method will depend on the type of mass spectrometer and the nature of the conjugate. For intact liposome analysis, the sample may be diluted in a suitable solvent. For analysis of the conjugated lipid, lipids may need to be extracted from the liposome.

  • Mass Spectrometry Analysis:

    • Introduce the prepared sample into the mass spectrometer.

    • Acquire the mass spectrum of the sample.

  • Data Analysis:

    • Identify the peak corresponding to the this compound molecule conjugated with the thiol-containing molecule.

    • The mass shift compared to the unconjugated this compound will confirm the conjugation.

    • The relative intensity of the conjugated and unconjugated peaks can provide a semi-quantitative measure of conjugation efficiency. For more accurate quantification, isotopic labeling strategies can be employed.

Visualizing the Workflows

Ellmans_Test_Workflow cluster_std_curve Standard Curve Preparation cluster_reaction Conjugation Reaction & Measurement cluster_calculation Calculation Cys_Stock L-cysteine Stock Cys_Dilutions Serial Dilutions Cys_Stock->Cys_Dilutions Add_Ellmans_Std Add Ellman's Reagent Cys_Dilutions->Add_Ellmans_Std Measure_Abs_Std Measure Absorbance at 412 nm Add_Ellmans_Std->Measure_Abs_Std Std_Curve Generate Standard Curve Measure_Abs_Std->Std_Curve Calc_Unreacted Determine Unreacted L-cysteine Std_Curve->Calc_Unreacted Mpb_PE This compound Liposomes Incubate Incubate Mpb_PE->Incubate Excess_Cys Excess L-cysteine Excess_Cys->Incubate Add_Ellmans_Sample Add Ellman's Reagent Incubate->Add_Ellmans_Sample Measure_Abs_Sample Measure Absorbance at 412 nm Add_Ellmans_Sample->Measure_Abs_Sample Measure_Abs_Sample->Calc_Unreacted Calc_Reacted Calculate Reacted L-cysteine Calc_Unreacted->Calc_Reacted Calc_Efficiency Calculate Conjugation Efficiency Calc_Reacted->Calc_Efficiency

Caption: Workflow for determining this compound conjugation efficiency using the reverse Ellman's test.

HPLC_Workflow cluster_std_curve Standard Curve Preparation cluster_reaction Conjugation & Separation cluster_analysis HPLC Analysis & Calculation Thiol_Std Thiol Molecule Standard Std_Dilutions Serial Dilutions Thiol_Std->Std_Dilutions Inject_Std Inject Standards into HPLC Std_Dilutions->Inject_Std Std_Curve Generate Standard Curve Inject_Std->Std_Curve Quantify_Unbound Quantify Unbound Thiol Std_Curve->Quantify_Unbound Conjugation This compound Liposome + Thiol Molecule Separation Separate Liposomes (e.g., Centrifugation) Conjugation->Separation Supernatant Collect Supernatant Separation->Supernatant Inject_Sample Inject Supernatant into HPLC Inject_Sample->Quantify_Unbound Calc_Efficiency Calculate Conjugation Efficiency Quantify_Unbound->Calc_Efficiency

Caption: Workflow for determining this compound conjugation efficiency using HPLC.

Conclusion

The choice of method for validating this compound conjugation efficiency depends on the specific requirements of the study and the resources available. Ellman's test provides a rapid and cost-effective means for initial screening and in-process control. For more accurate and detailed quantification, especially for final product characterization and regulatory submissions, HPLC is a robust and reliable option. Mass spectrometry offers the most detailed structural information and is invaluable for in-depth characterization and troubleshooting of the conjugation process. By understanding the principles and limitations of each technique, researchers can make informed decisions to ensure the successful development of their this compound conjugated products.

References

Comparative Stability of Mpb-PE and Other Maleimide Lipids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a maleimide (B117702) lipid for bioconjugation is critical to the efficacy and stability of the final product. This guide provides an objective comparison of the stability of 4-(p-maleimidophenyl)butyryl-phosphatidylethanolamine (Mpb-PE) with other commonly used maleimide lipids, supported by available experimental data and detailed methodologies.

The utility of maleimide lipids in conjugating thiol-containing molecules, such as peptides and antibodies, to liposomes is well-established. However, the stability of the maleimide group itself, as well as the resulting thioether bond, can vary significantly depending on the specific maleimide derivative and the surrounding chemical environment. The primary degradation pathways of concern are the hydrolysis of the maleimide ring, which renders it unreactive to thiols, and the retro-Michael reaction of the maleimide-thiol adduct, which can lead to dissociation of the conjugate.

Comparative Stability Insights

Maleimide lipids are susceptible to hydrolysis, particularly at pH values above 7.5, which opens the maleimide ring to form an unreactive maleamic acid derivative.[1] The rate of this hydrolysis is influenced by the chemical structure of the maleimide-containing moiety.

A key structural difference among maleimide lipids lies in the linker connecting the maleimide group to the lipid anchor. For instance, 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (MCC) contains an aliphatic cyclohexane (B81311) ring, while N-[4-(p-maleimidophenyl)-butyryl] (MPB) possesses an aromatic phenyl group. It has been reported that the maleimide functional group of MCC is more stable toward hydrolysis in aqueous environments than the aromatic phenyl group of MPB.[2]

Furthermore, the stability of maleimide-functionalized liposomes is significantly impacted by the preparation method. For 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Mal), the percentage of active maleimide groups remaining on the liposome (B1194612) surface differs substantially between pre-insertion and post-insertion methods.[3]

The stability of the thioether bond formed upon conjugation is also a critical consideration. While generally considered stable, the adduct can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[1] The kinetics of this reaction are influenced by the N-substituents of the maleimide. For instance, model studies with N-substituted maleimides have shown varying half-lives of conversion in the presence of glutathione.[3]

Quantitative Stability Data

ParameterLipidConditionResultReference
Active Maleimide GroupsDSPE-PEG2000-MalLiposome preparation via pre-insertion63% remaining[3]
Active Maleimide GroupsDSPE-PEG2000-MalPost-purification (after pre-insertion)32% remaining[3]
Active Maleimide GroupsDSPE-PEG2000-MalLiposome preparation via post-insertion76% remaining[3]

Experimental Protocols

To enable researchers to conduct their own comparative stability studies, detailed methodologies for key experiments are provided below.

Protocol 1: Quantification of Active Maleimide Groups via Ellman's Assay

This protocol is adapted from standard procedures for determining free thiols and can be used to quantify the remaining active maleimide groups on a liposomal formulation.[4][5][6]

Materials:

  • Maleimide-functionalized liposome suspension

  • 2-Mercaptoethanol (B42355)

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

  • Spectrophotometer

Procedure:

  • Reaction of Maleimide with Excess Thiol:

    • To a known concentration of maleimide-functionalized liposomes, add a 2- to 10-fold molar excess of 2-mercaptoethanol.

    • Incubate the mixture for 30 minutes at room temperature to ensure complete reaction of the maleimide groups.

  • Quantification of Unreacted Thiol:

    • Prepare a solution of Ellman's Reagent (e.g., 4 mg/mL in Reaction Buffer).

    • Add the Ellman's Reagent solution to the reaction mixture from step 1.

    • The unreacted 2-mercaptoethanol will react with DTNB to produce the chromophore 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at 412 nm.

    • The concentration of unreacted thiol is determined using a standard curve of a known thiol (e.g., cysteine) or by using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

  • Calculation of Active Maleimide:

    • The amount of active maleimide is calculated by subtracting the amount of unreacted 2-mercaptoethanol from the initial amount added.

Protocol 2: Stability-Indicating HPLC Method for Maleimide Lipid Degradation

A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be developed to separate and quantify the intact maleimide lipid from its hydrolysis products.[1][7]

Materials:

  • Maleimide lipid sample (e.g., this compound)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Forced degradation reagents (e.g., acid, base, oxidizing agent)

Procedure:

  • Forced Degradation Study:

    • Subject the maleimide lipid to stress conditions (e.g., acidic, basic, oxidative, thermal) to generate degradation products.

  • Method Development:

    • Develop a gradient elution method that separates the intact maleimide lipid from all degradation products. A typical gradient might run from 5% to 95% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 302 nm for the maleimide group).

  • Method Validation:

    • Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Stability Study:

    • Incubate the maleimide lipid under desired storage conditions.

    • At specified time points, analyze the samples using the validated HPLC method to quantify the amount of remaining intact maleimide lipid.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Maleimide_Hydrolysis Maleimide Active Maleimide (Thiol-Reactive) Maleamic_Acid Inactive Maleamic Acid (Non-reactive) Maleimide->Maleamic_Acid Hydrolysis Hydroxide OH- (pH > 7.5)

Caption: The hydrolysis pathway of a maleimide group.

Thiol_Maleimide_Reaction_and_Reversibility cluster_forward Conjugation cluster_reverse Degradation Maleimide Maleimide Thioether Stable Thioether Adduct Maleimide->Thioether Michael Addition Thiol Thiol (-SH) Free_Thiol Competing Thiol Thioether_rev Stable Thioether Adduct Reversed_Maleimide Maleimide Thioether_rev->Reversed_Maleimide Retro-Michael Reaction Reversed_Thiol Original Thiol

Caption: Thiol-maleimide conjugation and the retro-Michael reaction.

Liposome_Functionalization_Workflow cluster_pre Pre-Insertion Method cluster_post Post-Insertion Method Lipid_Mix Lipid Mixture (including Maleimide-Lipid) Hydration Hydration & Liposome Formation Lipid_Mix->Hydration Purification_Pre Purification Hydration->Purification_Pre Final_Liposome_Pre Functionalized Liposome (Lower Maleimide Activity) Purification_Pre->Final_Liposome_Pre Plain_Liposome Pre-formed Liposomes Incubation Incubation Plain_Liposome->Incubation Maleimide_Micelles Maleimide-Lipid Micelles Maleimide_Micelles->Incubation Final_Liposome_Post Functionalized Liposome (Higher Maleimide Activity) Incubation->Final_Liposome_Post

Caption: Liposome functionalization workflows.

References

Assessing the In Vivo Performance of Mpb-PE Liposomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo performance of liposomal drug delivery systems is a critical determinant of their therapeutic efficacy. Among the various strategies to enhance tumor targeting and cellular uptake, the incorporation of functionalized lipids such as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (Mpb-PE) has garnered significant attention. This guide provides an objective comparison of the in vivo performance of this compound liposomes against other common liposomal formulations, supported by experimental data and detailed protocols.

Comparative Analysis of In Vivo Performance

The in vivo behavior of liposomes is primarily dictated by their physicochemical properties, including size, surface charge, and the presence of targeting ligands. This compound is incorporated into liposomes to facilitate the covalent conjugation of thiol-containing ligands, such as antibodies or their fragments, for active targeting. This section compares the pharmacokinetic parameters and biodistribution of this compound liposomes with other formulations.

Pharmacokinetic Parameters

The ability of liposomes to circulate in the bloodstream for an extended period is crucial for maximizing their accumulation at the target site. The data below, compiled from various studies, compares the pharmacokinetic profiles of different liposomal formulations.

Liposome (B1194612) FormulationKey FeaturesHalf-life (t½)Area Under the Curve (AUC)Clearance (CL)Key Findings & Citations
This compound Liposomes (Targeted) Antibody-conjugated for active targeting.Variable, depends on targeting ligand and PEGylation.Generally higher in targeted tissues compared to non-targeted liposomes.Lower from circulation due to target binding.This compound facilitates stable thioether linkage with antibodies, enhancing targeted delivery.[1][2]
Maleimide-PEG-PE Liposomes (Targeted) Thiol-reactive for ligand conjugation, with a PEG spacer.Can be prolonged due to PEGylation.High systemic exposure, with enhanced tumor accumulation.Reduced clearance by the mononuclear phagocyte system (MPS).The maleimide (B117702) group allows for efficient conjugation of targeting moieties, leading to improved in vivo performance compared to non-targeted liposomes.[3][4]
PEGylated Liposomes (Non-Targeted) Surface modified with Polyethylene Glycol (PEG) for steric stabilization.Significantly prolonged compared to conventional liposomes.Higher systemic AUC.Reduced uptake by the liver and spleen.PEGylation provides a "stealth" characteristic, leading to longer circulation times and passive accumulation in tumors via the Enhanced Permeability and Retention (EPR) effect.[5][6][7]
Conventional Liposomes Basic phospholipid and cholesterol composition.Short, rapid clearance from circulation.Low systemic AUC.High uptake by the MPS, particularly the liver and spleen.Lack of surface modifications leads to rapid recognition and clearance by the immune system.[8]
Biodistribution and Tumor Accumulation

The ultimate goal of a targeted drug delivery system is to enhance drug accumulation at the site of action while minimizing off-target effects. The following table summarizes the biodistribution profiles of different liposomal formulations.

Liposome FormulationTumor Accumulation (% Injected Dose/g)Liver Accumulation (% ID/g)Spleen Accumulation (% ID/g)Key Findings & Citations
This compound Liposomes (Targeted) Significantly higher than non-targeted controls.Lower than conventional liposomes, but some uptake is observed.Lower than conventional liposomes.Active targeting via antibody conjugation leads to preferential accumulation in tumor tissues expressing the target antigen.[9][10]
Maleimide-PEG-PE Liposomes (Targeted) Enhanced compared to non-targeted PEGylated liposomes.Reduced due to PEGylation.Reduced due to PEGylation.The combination of PEGylation and active targeting results in favorable biodistribution with high tumor uptake.[3]
PEGylated Liposomes (Non-Targeted) Moderate, primarily through the EPR effect.Significantly lower than conventional liposomes.Significantly lower than conventional liposomes.The "stealth" nature allows for passive accumulation in the tumor interstitium.[11][12]
Conventional Liposomes Low.High.High.Rapidly cleared from circulation and sequestered by the organs of the MPS.[8][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo experiments.

In Vivo Pharmacokinetic Study

Objective: To determine the circulation half-life, clearance, and overall systemic exposure of liposomal formulations.

  • Animal Model: Healthy BALB/c mice (6-8 weeks old).

  • Liposome Administration: Administer a single intravenous (IV) injection of the liposomal formulation (e.g., containing a fluorescent or radiolabeled marker) via the tail vein. The dosage should be consistent across all experimental groups.[14]

  • Blood Sampling: Collect blood samples (approximately 20-30 µL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, and 48h post-injection).[11]

  • Sample Processing: Process the blood samples to separate plasma.

  • Quantification: Quantify the concentration of the liposomal marker in the plasma using an appropriate analytical method (e.g., fluorescence spectroscopy, gamma counting, or HPLC).

  • Data Analysis: Plot the plasma concentration versus time profile and perform a non-compartmental or compartmental analysis to determine pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), and clearance (CL).[15]

Biodistribution Study

Objective: To assess the tissue distribution and tumor accumulation of liposomal formulations.

  • Animal Model: Tumor-bearing mice (e.g., subcutaneous xenograft model).

  • Liposome Administration: Administer a single IV injection of the labeled liposomal formulation.

  • Tissue Harvesting: At a predetermined time point post-injection (e.g., 24h or 48h), euthanize the mice and harvest major organs (liver, spleen, kidneys, lungs, heart) and the tumor.[13][16]

  • Sample Processing: Weigh each organ and tumor.

  • Quantification: Determine the amount of the liposomal marker in each tissue. For fluorescently labeled liposomes, this can be done using an in vivo imaging system (IVIS) on the excised organs or by homogenizing the tissues and measuring the fluorescence. For radiolabeled liposomes, a gamma counter is used.[11][17]

  • Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g). This allows for a standardized comparison of biodistribution across different formulations.[13]

Visualizing the Mechanism of Action

Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental workflows.

G Experimental Workflow for In Vivo Assessment of Liposomes cluster_prep Liposome Preparation cluster_invivo In Vivo Studies cluster_analysis Data Analysis prep Liposome Formulation (e.g., this compound, Maleimide-PEG-PE) labeling Labeling (Fluorescent or Radioactive) prep->labeling characterization Physicochemical Characterization (Size, Zeta Potential) labeling->characterization injection IV Injection into Animal Model characterization->injection pk_study Pharmacokinetic Study (Blood Sampling) injection->pk_study bd_study Biodistribution Study (Tissue Harvesting) injection->bd_study pk_analysis Pharmacokinetic Modeling (t½, AUC, CL) pk_study->pk_analysis bd_analysis Quantification of Tissue Distribution (%ID/g) bd_study->bd_analysis comparison Comparative Performance Assessment pk_analysis->comparison conclusion Conclusion on In Vivo Efficacy pk_analysis->conclusion bd_analysis->comparison bd_analysis->conclusion

Caption: Workflow for in vivo assessment of liposomes.

G Antibody Conjugation to this compound Liposomes cluster_reaction Conjugation Reaction liposome Liposome with This compound maleimide Maleimide Group on this compound liposome->maleimide antibody Antibody (IgG) with Thiol Group (-SH) thiol Thiol Group on Antibody antibody->thiol reaction Thioether Bond Formation maleimide->reaction thiol->reaction targeted_liposome Antibody-Conjugated Liposome (Immunoliposome) reaction->targeted_liposome

Caption: this compound liposome antibody conjugation mechanism.

G Mechanism of Targeted Liposome Action In Vivo injection IV Administration of Targeted Liposomes circulation Systemic Circulation (Prolonged by PEGylation) injection->circulation epr Passive Accumulation in Tumor (EPR Effect) circulation->epr binding Active Targeting: Antibody-Antigen Binding epr->binding internalization Receptor-Mediated Endocytosis binding->internalization release Intracellular Drug Release internalization->release effect Therapeutic Effect (e.g., Apoptosis) release->effect tumor_cell Tumor Cell with Surface Antigen tumor_cell->binding

Caption: In vivo mechanism of targeted liposomes.

References

Head-to-Head Comparison: Mpb-PE vs. Vinyl Sulfone Lipids for Thiol-Specific Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Thiol-Reactive Lipids

In the realm of targeted drug delivery and the development of advanced nanomedicines, the ability to specifically and stably conjugate targeting ligands, such as antibodies or peptides, to the surface of liposomes is paramount. Among the various strategies available, thiol-specific conjugation has emerged as a popular and effective method. This guide provides a detailed, head-to-head comparison of two prominent thiol-reactive lipids: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (Mpb-PE) and vinyl sulfone-functionalized lipids. This objective analysis, supported by experimental data and detailed methodologies, will aid researchers in selecting the optimal lipid for their specific bioconjugation needs.

Executive Summary

This compound, which utilizes the well-established thiol-maleimide reaction, offers the primary advantage of rapid reaction kinetics, allowing for swift conjugation under physiological conditions. However, the stability of the resulting thioether bond can be a concern, as it is susceptible to retro-Michael addition and exchange with other thiols, such as glutathione, which is abundant in biological systems.

Conversely, vinyl sulfone lipids react with thiols via a Michael addition to form a stable, irreversible thioether bond. While this reaction is generally slower than the thiol-maleimide coupling, the enhanced stability of the resulting conjugate makes vinyl sulfone lipids a compelling choice for applications requiring long-term stability in vivo.

Chemical Reactivity and Reaction Mechanism

The core difference between this compound and vinyl sulfone lipids lies in the nature of their thiol-reactive groups.

This compound (Maleimide Chemistry): The maleimide (B117702) group of this compound reacts with the sulfhydryl group of a thiol (typically from a cysteine residue in a protein or peptide) through a Michael addition reaction. This reaction is highly efficient and proceeds rapidly at neutral to slightly acidic pH (6.5-7.5).[1] At pH values above 7.5, the maleimide group can also react with primary amines, potentially leading to non-specific conjugation.[1]

Vinyl Sulfone Lipids (Vinyl Sulfone Chemistry): Vinyl sulfone lipids also react with thiols via a Michael addition mechanism. The reaction involves the nucleophilic attack of the thiolate anion on the electron-deficient double bond of the vinyl sulfone group, resulting in the formation of a stable thioether linkage.[2] Unlike maleimides, vinyl sulfones generally exhibit a higher selectivity for thiols over a broader pH range and do not typically require a catalyst for the reaction to proceed.[3]

G cluster_0 This compound (Thiol-Maleimide Reaction) cluster_1 Vinyl Sulfone Lipid (Thiol-Vinyl Sulfone Reaction) Mpb_Liposome Liposome-PE-Maleimide Thioether_M Stable (but potentially reversible) Thioether Bond Mpb_Liposome->Thioether_M Fast Reaction (seconds to minutes) Thiol Thiol-containing Ligand (R-SH) Thiol->Thioether_M VS_Liposome Liposome-Vinyl Sulfone Thioether_VS Highly Stable & Irreversible Thioether Bond VS_Liposome->Thioether_VS Slower Reaction (minutes to hours) Thiol2 Thiol-containing Ligand (R-SH) Thiol2->Thioether_VS

Thiol-Specific Conjugation Pathways

Performance Comparison: A Data-Driven Analysis

The choice between this compound and vinyl sulfone lipids often comes down to a trade-off between reaction speed and conjugate stability. The following tables summarize the key performance characteristics based on available data.

Table 1: Reaction Kinetics
FeatureThis compound (Thiol-Maleimide)Vinyl Sulfone Lipids (Thiol-Vinyl Sulfone)
Reaction Speed Very fast (seconds to minutes)[4]Slower (minutes to hours)[4]
Optimal pH 6.5 - 7.5[1]7.0 - 8.5
Catalyst Required No, but can be influenced by buffers[3]No
Selectivity for Thiols High at optimal pH, but can react with amines at pH > 7.5[1]Very high, less prone to side reactions with amines
Table 2: Conjugate Stability
FeatureThis compound (Thiol-Maleimide)Vinyl Sulfone Lipids (Thiol-Vinyl Sulfone)
Bond Type Thioether (succinimidyl thioether)Thioether
Stability Susceptible to retro-Michael addition and thiol exchange, leading to potential cleavage in the presence of endogenous thiols like glutathione.[5]Forms a highly stable and irreversible bond.[6]
In Vivo Considerations The reversibility of the bond can lead to premature release of the conjugated ligand.The high stability is advantageous for long-circulating liposomes and sustained drug delivery applications.[2]
Table 3: Conjugation Efficiency
FactorThis compound (Thiol-Maleimide)Vinyl Sulfone Lipids (Thiol-Vinyl Sulfone)
Typical Efficiency Generally high due to the rapid reaction kinetics. Can be influenced by factors such as ligand concentration and steric hindrance.[7]Can achieve high efficiency, but may require longer incubation times or slightly more basic conditions to deprotonate the thiol.
Optimization Reaction time and pH are key parameters to control for optimal efficiency and minimizing side reactions.Incubation time and temperature can be adjusted to drive the reaction to completion.

Experimental Protocols

Detailed and optimized protocols are crucial for successful and reproducible liposome (B1194612) conjugation. Below are generalized protocols for key experiments.

Protocol 1: Liposome Preparation with Thiol-Reactive Lipids
  • Lipid Film Hydration:

    • Co-dissolve the desired lipids, including either this compound or a vinyl sulfone-functionalized lipid (typically 1-5 mol%), in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • Remove the organic solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

    • Hydrate the lipid film with an aqueous buffer (e.g., HEPES or PBS, pH 7.4) by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Liposome Sizing:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder.

G start Start: Lipid Mixture in Organic Solvent film Thin Lipid Film Formation (Rotary Evaporation) start->film hydration Hydration with Aqueous Buffer (Formation of MLVs) film->hydration extrusion Extrusion through Polycarbonate Membranes (Formation of LUVs) hydration->extrusion end End: Unilamellar Liposomes with Thiol-Reactive Surface extrusion->end

Liposome Preparation Workflow
Protocol 2: Conjugation of Thiolated Ligands to Liposomes

  • Thiolated Ligand Preparation:

    • If the ligand (e.g., antibody, peptide) does not have a free thiol group, it may need to be introduced using a reagent like Traut's reagent (2-iminothiolane) or by reducing existing disulfide bonds with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

  • Conjugation Reaction:

    • Mix the prepared thiol-reactive liposomes with the thiolated ligand at a desired molar ratio in a suitable reaction buffer (pH 7.0-7.5 for this compound, pH 7.5-8.5 for vinyl sulfone).

    • Incubate the reaction mixture with gentle mixing. Incubation time will vary depending on the reactive lipid used (shorter for this compound, longer for vinyl sulfone).

  • Purification:

    • Remove unconjugated ligand and other reactants by size exclusion chromatography (SEC) or dialysis.

Protocol 3: Determination of Conjugation Efficiency
  • Quantify Lipid Concentration: Determine the phospholipid concentration of the purified conjugate using a phosphate (B84403) assay (e.g., Bartlett assay).

  • Quantify Protein/Ligand Concentration: Determine the concentration of the conjugated protein or peptide using a suitable protein assay (e.g., BCA or microBCA assay).

  • Calculate Conjugation Efficiency: Express the conjugation efficiency as the molar ratio of ligand to lipid or as the percentage of the initial ligand that is conjugated to the liposomes.

Protocol 4: In Vitro Serum Stability Assay
  • Incubation: Incubate the purified liposome-ligand conjugates in 50-90% human or fetal bovine serum at 37°C for various time points (e.g., 0, 1, 6, 24, 48 hours).

  • Separation: At each time point, separate the liposomes from the serum proteins. This can be achieved by size exclusion chromatography or by using spin columns designed for this purpose.[1]

  • Quantification: Quantify the amount of ligand remaining associated with the liposomes at each time point using a suitable method (e.g., fluorescence if the ligand is labeled, or a protein assay).

  • Analysis: Plot the percentage of remaining conjugated ligand as a function of time to determine the stability of the conjugate in serum.[8]

G start Start: Purified Liposome Conjugate incubation Incubate with Serum at 37°C (Multiple Time Points) start->incubation separation Separate Liposomes from Serum Proteins (e.g., SEC or Spin Column) incubation->separation quantification Quantify Ligand Associated with Liposomes separation->quantification analysis Analyze Data: Plot % Ligand Remaining vs. Time quantification->analysis end End: Determine Conjugate Stability Profile analysis->end

In Vitro Serum Stability Assay Workflow

Conclusion and Recommendations

The selection between this compound and vinyl sulfone lipids for thiol-specific liposome conjugation is application-dependent.

  • This compound is an excellent choice for applications where rapid conjugation is a priority and where the long-term stability of the conjugate is not the most critical factor. Its fast reaction kinetics can be advantageous for sensitive ligands that may degrade over longer incubation times.

  • Vinyl sulfone lipids are the preferred option for applications requiring high stability of the final conjugate, particularly for in vivo drug delivery where the liposomes are expected to have a long circulation time. The irreversible nature of the thioether bond formed provides a more robust and reliable linkage in the presence of biological thiols.

Researchers should carefully consider the specific requirements of their project, including the nature of the ligand, the desired in vivo performance, and the acceptable reaction conditions, to make an informed decision between these two powerful bioconjugation tools.

References

Validating the Targeting Specificity of Mpb-PE Functionalized Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of maleimide-poly(ethylene glycol)-phosphatidylethanolamine (Mpb-PE) functionalized nanoparticles, a prominent platform for targeted drug delivery. We will explore the validation of their targeting specificity through quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes. This document is intended to serve as a practical resource for researchers engaged in the development and evaluation of targeted nanomedicines.

Performance Comparison: this compound vs. Alternative Targeting Ligands

The efficacy of a targeted nanoparticle system is critically dependent on the specificity and binding affinity of the chosen targeting ligand. While "Mpb" can represent any maleimide-functionalized targeting moiety, for the purpose of this guide, we will compare the performance of nanoparticles functionalized with commonly used targeting peptides against a non-targeted control. The following tables summarize quantitative data from published studies on cellular uptake and in vivo biodistribution.

Table 1: In Vitro Cellular Uptake of Peptide-Functionalized Lipid-Polymer Hybrid Nanoparticles in CD4+ T-cells

Targeting LigandNanoparticle FormulationCell LineUptake Specificity (Target vs. Non-Target Cells)Source
Anti-CD4 mAb CD4-cbLCNPs174xCEM~10-fold higher binding to CD4+ vs. CD8+ T-cells[1]
f(Ab')2 fragment of anti-CD4 mAb fCD4-cbLCNPs174xCEM~3-fold higher binding to CD4+ vs. CD8+ T-cells[1]
BP4 Peptide BP4-cbLCNPs174xCEMNo significant specific binding observed[1]
None (Control) cbLCNPs174xCEMBaseline non-specific binding[1]

Table 2: In Vivo Biodistribution of Peptide-Functionalized Nanoparticles in Mice

Targeting LigandNanoparticle SystemAdministration RouteTarget Organ Accumulation (% Injected Dose/gram)Off-Target (Liver) Accumulation (% Injected Dose/gram)Source
RVG29 Peptide Peptide-LNPIntravenousBrain: ~0.5%Liver: ~40%[2][3]
T7 Peptide Peptide-LNPIntravenousBrain: ~0.3%Liver: ~55%[2][3]
None (Control) LNPIntravenousBrain: ~0.1%Liver: ~60%[2][3]

Experimental Protocols for Validation

Accurate and reproducible validation of targeting specificity is paramount. Below are detailed methodologies for key experiments.

In Vitro Cellular Uptake Assay via Flow Cytometry

This protocol outlines the steps to quantify the cellular uptake of fluorescently labeled nanoparticles.

  • Cell Culture: Plate target cells (e.g., cancer cell line overexpressing the target receptor) and control cells (low or no receptor expression) in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Nanoparticle Preparation: Prepare fluorescently labeled this compound functionalized nanoparticles and non-targeted control nanoparticles at a concentration of 100 µg/mL in serum-free cell culture medium.

  • Incubation: Remove the culture medium from the wells and add the nanoparticle suspensions to the cells. Incubate for 4 hours at 37°C and 5% CO2.

  • Washing: After incubation, aspirate the nanoparticle-containing medium and wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.

  • Cell Detachment: Detach the cells from the plate using trypsin-EDTA.

  • Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer (PBS with 1% fetal bovine serum) and analyze the fluorescence intensity of individual cells using a flow cytometer. The geometric mean fluorescence intensity is used to quantify nanoparticle uptake.[4][5]

In Vivo Biodistribution Study using IVIS Imaging

This protocol describes the procedure for assessing the biodistribution of near-infrared (NIR) dye-labeled nanoparticles in a murine model.

  • Animal Model: Utilize tumor-bearing mice (e.g., subcutaneous xenograft model) where the tumor expresses the target receptor.

  • Nanoparticle Preparation: Formulate this compound functionalized nanoparticles and control nanoparticles labeled with a near-infrared fluorescent dye (e.g., Cy7).

  • Administration: Inject the nanoparticle formulations intravenously (i.v.) via the tail vein at a dose of 10 mg/kg.[6]

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours), anesthetize the mice and acquire whole-body fluorescence images using an In Vivo Imaging System (IVIS).[7][8][9]

  • Ex Vivo Imaging: At the final time point, euthanize the mice and excise major organs (tumor, liver, spleen, kidneys, lungs, heart, and brain). Acquire fluorescence images of the individual organs to quantify nanoparticle accumulation.[6][7]

  • Data Analysis: Use the imaging software to draw regions of interest (ROIs) around the organs and quantify the average radiant efficiency. The data is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).[8]

Visualizing Key Processes

To better understand the mechanisms and workflows involved in validating targeting specificity, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell Culture Cell Culture Nanoparticle Incubation Nanoparticle Incubation Cell Culture->Nanoparticle Incubation Washing Washing Nanoparticle Incubation->Washing Flow Cytometry Flow Cytometry Washing->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis Animal Model Animal Model Nanoparticle Injection Nanoparticle Injection Animal Model->Nanoparticle Injection IVIS Imaging IVIS Imaging Nanoparticle Injection->IVIS Imaging Ex Vivo Analysis Ex Vivo Analysis IVIS Imaging->Ex Vivo Analysis Ex Vivo Analysis->Data Analysis

Experimental workflow for validation.

The primary mechanism for the cellular uptake of targeted nanoparticles is receptor-mediated endocytosis. The following diagram illustrates this critical signaling pathway.

Receptor_Mediated_Endocytosis Targeted Nanoparticle Targeted Nanoparticle Receptor Receptor Targeted Nanoparticle->Receptor Binding Clathrin-Coated Pit Clathrin-Coated Pit Receptor->Clathrin-Coated Pit Clustering Plasma Membrane Plasma Membrane Endosome Endosome Clathrin-Coated Pit->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug Release Drug Release Lysosome->Drug Release Degradation &

Receptor-mediated endocytosis pathway.

References

A Comparative Guide to MPB-PE Bioconjugation: Success Rates and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical determinant of success in bioconjugation. This guide provides an objective comparison of the performance of 4-(N-Maleimidomethyl)cyclohexane-1-carboxylate PE (MPB-PE), a heterobifunctional linker, with other common bioconjugation methods. The success of a bioconjugation strategy is paramount in the development of therapeutics like antibody-drug conjugates (ADCs), where the stability and homogeneity of the final product are critical.

While specific quantitative data for this compound is limited in publicly available literature, its reactive groups, an N-hydroxysuccinimide (NHS) ester and a maleimide, are well-characterized. This guide will therefore utilize data from closely related Maleimide-PEG-NHS ester linkers as a proxy to evaluate its performance against alternative technologies such as "next-generation" maleimides and click chemistry.

Quantitative Comparison of Bioconjugation Success Rates

The efficiency and yield of a bioconjugation reaction are crucial metrics for its success. The following table summarizes the reported success rates for various linker technologies under typical reaction conditions.

Linker TypeTarget ResiduesTypical Reaction TimeReported Yield/EfficiencyKey AdvantagesPotential Disadvantages
Maleimide-NHS Ester (e.g., this compound) Cysteine (Thiol), Lysine (B10760008) (Amine)1-4 hours58% - 84%High selectivity for thiols at pH 6.5-7.5, rapid reaction kinetics.Potential for retro-Michael reaction leading to deconjugation, heterogeneity in products due to multiple lysine residues.
N-Aryl Maleimides Cysteine (Thiol)< 1 hour>90%Faster reaction rates and increased stability of the thioether bond compared to traditional maleimides.Similar potential for reaction with multiple available thiols.
Vinyl Sulfones Cysteine (Thiol)2-4 hours>90%Forms a stable, irreversible thioether bond.Reaction can be slower than with maleimides.
Click Chemistry (e.g., SPAAC) Azides, Alkynes1-18 hours>95%Highly specific and bioorthogonal, leading to homogenous products with precise stoichiometric control. Highly stable linkage.May require introduction of unnatural functional groups (azides/alkynes) into the biomolecules.
Hydrazone Ligation Aldehydes, Ketones, HydrazinesVaries (can be slow)Variable, catalyst-dependentBioorthogonal. The reversibility under acidic conditions can be exploited for drug release.Can have slow kinetics and the resulting bond may be less stable than other linkages.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing bioconjugation efficiencies. Below are representative protocols for maleimide-based conjugation and a common alternative, click chemistry.

Two-Step Maleimide-NHS Ester (e.g., this compound) Conjugation

This protocol describes the conjugation of an amine-containing protein (e.g., an antibody) to a thiol-containing molecule.

Materials:

  • Amine-containing protein in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Thiol-containing molecule

  • This compound or other Maleimide-PEG-NHS ester linker

  • Anhydrous DMSO or DMF

  • Thiol-reaction buffer (e.g., PBS, pH 6.5-7.0, with 1-5 mM EDTA)

  • Desalting column

Procedure:

Step 1: Reaction of NHS Ester with Amine-Containing Protein

  • Dissolve the Maleimide-PEG-NHS ester linker in DMSO or DMF immediately before use.

  • Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution.

  • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

  • Remove excess, non-reacted linker using a desalting column, exchanging the maleimide-activated protein into the thiol-reaction buffer.

Step 2: Reaction of Maleimide with Thiol-Containing Molecule

  • Immediately add the maleimide-activated protein to the thiol-containing molecule.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • (Optional) Quench the reaction by adding a thiol-containing reagent like cysteine.

  • Purify the conjugate using an appropriate method (e.g., size-exclusion chromatography).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Click Chemistry

This protocol outlines the conjugation of an azide-modified biomolecule to a DBCO-functionalized molecule.

Materials:

  • Azide-modified biomolecule

  • DBCO-containing molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the azide-modified and DBCO-containing molecules in the reaction buffer.

  • Mix the reactants, typically at a low molar excess of one component.

  • Incubate the reaction, which can range from 1 to 18 hours at temperatures from 4°C to 50°C, depending on the specific reactants.[1]

  • Monitor the reaction progress using a suitable analytical technique (e.g., SDS-PAGE, HPLC).

  • Purify the conjugate to remove any unreacted components.

Visualizing Bioconjugation Workflows

Diagrams illustrating the experimental workflows can clarify the steps involved in each conjugation chemistry.

MPB_PE_Conjugation_Workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction Protein-NH2 Protein-NH2 Activated Protein Activated Protein Protein-NH2->Activated Protein + this compound (pH 7.2-7.5) This compound This compound This compound->Activated Protein Excess Linker Removal Excess Linker Removal Activated Protein->Excess Linker Removal Desalting Final Conjugate Final Conjugate Excess Linker Removal->Final Conjugate Purified Activated Protein Thiol-Molecule Thiol-Molecule Thiol-Molecule->Final Conjugate + Activated Protein (pH 6.5-7.0)

Caption: Workflow for a two-step this compound bioconjugation.

SPAAC_Workflow Azide-Biomolecule Azide-Biomolecule Mixing Mixing Azide-Biomolecule->Mixing DBCO-Molecule DBCO-Molecule DBCO-Molecule->Mixing Incubation Incubation Mixing->Incubation Reaction (pH 7.4) Final Conjugate Final Conjugate Incubation->Final Conjugate Purification

Caption: General workflow for SPAAC click chemistry.

Conclusion

The choice of a bioconjugation strategy depends heavily on the specific application, the nature of the biomolecules involved, and the desired characteristics of the final conjugate. While this compound and other maleimide-based linkers offer a straightforward and relatively rapid method for conjugation, they can lead to heterogeneous products and the stability of the maleimide-thiol linkage can be a concern in certain biological environments.[2]

Next-generation thiol-reactive linkers, such as N-aryl maleimides and vinyl sulfones, address the stability issue and offer high yields.[3] For applications demanding high precision, homogeneity, and stability, click chemistry stands out as a superior alternative, albeit with the potential need for introducing non-native functional groups.[1][4] Researchers and drug developers should carefully consider these factors to select the optimal conjugation chemistry for their needs.

References

A Researcher's Guide to Quantitative Analysis of MPB-PE Conjugation to Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules to proteins is paramount. The use of 4-(4-maleimidophenyl)butyric acid (MPB) as a linker to attach polyethylene (B3416737) glycol (PE) to cysteine residues is a widely employed strategy. This guide provides a comprehensive comparison of quantitative methods to analyze MPB-PE conjugation efficiency, supported by experimental data and detailed protocols.

Comparison of Quantitative Analysis Methods

The selection of a quantitative method depends on various factors, including the required accuracy, precision, throughput, and available instrumentation. This section compares the most common techniques used to quantify the conjugation of this compound to cysteine residues.

MethodPrincipleAdvantagesDisadvantagesTypical Application
Ellman's Assay Colorimetric detection of free sulfhydryl groups. The reduction in free thiols after conjugation is proportional to the conjugation efficiency.Simple, rapid, and cost-effective. Suitable for high-throughput screening in a 96-well plate format.[1][2]Lower sensitivity compared to other methods. Potential for interference from other absorbing compounds in the sample.[3][4] May not be suitable for complex biological matrices.[5]Rapid estimation of conjugation efficiency by measuring the disappearance of free cysteine residues.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates the conjugated protein from the unconjugated protein and excess reagents based on hydrophobicity. Quantification is achieved by integrating the peak areas.High resolution and accuracy. Provides information on the distribution of different conjugated species.[6][7] Can be coupled with mass spectrometry for detailed characterization.Requires more specialized equipment and longer analysis time compared to colorimetric assays. Method development can be complex.[8][9]Accurate quantification of the final conjugated product and assessment of product purity. Determination of the drug-to-antibody ratio (DAR).[6][10]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the intact conjugate or its subunits to determine the number of conjugated PE molecules.Provides precise and detailed information on the drug-to-antibody ratio (DAR) and the distribution of different conjugated species.[7][10][11][12] Can identify the specific sites of conjugation.Requires sophisticated and expensive instrumentation. Data analysis can be complex.[3]Gold standard for the characterization of antibody-drug conjugates (ADCs) and other protein conjugates, providing detailed information on conjugation heterogeneity.[7][10][12]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the analysis of maleimide-based conjugation to cysteine residues.

ParameterMethodResultReference
Conjugation Efficiency RP-HPLC84 ± 4% for cRGDfK peptide after 30 min.[13]
58 ± 12% for 11A4 nanobody after 2 h.[13]
Drug-to-Antibody Ratio (DAR) Mass Spectrometry (LC-HRMS)Average DAR of 3.79 (RSD 0.48%) for a cysteine-linked ADC.[7]
Mass Spectrometry (LC-HRMS)Average DAR of 3.77 (RSD 0.86%) for a cysteine-linked ADC.[7]
Mass Spectrometry (Native MS)Average DAR of 3.9, consistent with HIC results.[12]
Stability of Thioether Bond HPLC>95% of mono-sulfone-PEG conjugate remained after 7 days at 37°C in the presence of 1 mM GSH.[14][15]
HPLC~70% of maleimide-PEG conjugate remained after 7 days at 37°C in the presence of 1 mM GSH.[14][15]
HPLC-HIC~3.8% payload shedding from a maleamic methyl ester-based ADC in albumin solution after 14 days at 37°C.[16]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Protocol 1: Quantification of Free Thiols using Ellman's Assay

This protocol allows for the determination of conjugation efficiency by measuring the decrease in free cysteine residues.

Materials:

  • Protein sample with cysteine residues

  • This compound reagent

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • Cysteine or N-acetylcysteine for standard curve

Procedure:

  • Prepare a standard curve:

    • Prepare a series of known concentrations of cysteine or N-acetylcysteine in the Reaction Buffer.

    • Add 50 µL of each standard to a 96-well plate.

  • Prepare samples:

    • Dissolve the protein in the Reaction Buffer.

    • Prepare two sets of samples: one before conjugation (control) and one after conjugation with this compound.

    • Add 50 µL of the protein samples to separate wells of the 96-well plate.

  • Reaction:

    • Prepare a 4 mg/mL solution of Ellman's Reagent in the Reaction Buffer.

    • Add 5 µL of the Ellman's Reagent solution to each well containing the standards and samples.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at 412 nm using a microplate reader.

  • Calculation:

    • Subtract the absorbance of a blank (Reaction Buffer + Ellman's Reagent) from all readings.

    • Plot the absorbance of the standards versus their concentrations to generate a standard curve.

    • Determine the concentration of free thiols in the protein samples from the standard curve.

    • Calculate the conjugation efficiency as follows: Conjugation Efficiency (%) = [(Initial Thiol Conc. - Final Thiol Conc.) / Initial Thiol Conc.] * 100

Protocol 2: Analysis of Conjugation by Reversed-Phase HPLC (RP-HPLC)

This protocol is for the separation and quantification of the this compound conjugated protein.

Materials:

  • Conjugated protein sample

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • RP-HPLC system with a C4 or C8 column suitable for protein separation

Procedure:

  • Sample Preparation:

    • Dilute the conjugated protein sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Equilibrate the column with Mobile Phase A.

    • Inject the sample onto the column.

    • Elute the proteins using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 280 nm (for protein) and a wavelength appropriate for PE if it has a distinct absorbance.

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated protein and the this compound conjugated protein based on their retention times. The conjugated protein will typically have a longer retention time due to the increased hydrophobicity from the MPB linker.

    • Integrate the peak areas of the unconjugated and conjugated protein peaks.

    • Calculate the percentage of conjugated protein: % Conjugation = [Area of Conjugated Peak / (Area of Unconjugated Peak + Area of Conjugated Peak)] * 100

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry (MS)

This protocol provides a general workflow for the characterization of cysteine-linked conjugates by LC-MS.

Materials:

  • Purified conjugated antibody sample

  • Reducing agent (e.g., Dithiothreitol, DTT)

  • LC-MS system (e.g., Q-TOF or Orbitrap) with a reversed-phase column

Procedure:

  • Sample Preparation (for subunit analysis):

    • Reduce the interchain disulfide bonds of the antibody by incubating with a reducing agent (e.g., 10 mM DTT at 37°C for 30 minutes). This will separate the heavy and light chains.

  • LC-MS Analysis:

    • Separate the intact antibody or its reduced subunits using RP-HPLC as described in Protocol 2. The mobile phases should be compatible with mass spectrometry (e.g., using formic acid instead of TFA).

    • The eluent from the HPLC is directly introduced into the mass spectrometer.

    • Acquire mass spectra over a suitable m/z range.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the molecular weights of the different species (e.g., light chain, heavy chain, and their conjugated forms).

    • Determine the number of PE molecules attached to each subunit based on the mass shift.

    • Calculate the average DAR by taking a weighted average of the different species, considering their relative abundances from the peak intensities in the chromatogram or mass spectrum.[11]

Visualizations

Experimental Workflow for this compound Conjugation and Analysis

G cluster_conjugation Conjugation cluster_analysis Quantitative Analysis cluster_results Results Protein Protein with Cysteine Residues Conjugation Thiol-Maleimide Reaction Protein->Conjugation MPB_PE This compound Reagent MPB_PE->Conjugation Ellmans Ellman's Assay (Free Thiol Quantification) Conjugation->Ellmans Measure Free -SH RPHPLC RP-HPLC (Separation & Quantification) Conjugation->RPHPLC Separate Conjugate Efficiency Conjugation Efficiency (%) Ellmans->Efficiency MS Mass Spectrometry (DAR Analysis) RPHPLC->MS Characterize Conjugate Purity Product Purity RPHPLC->Purity DAR Drug-to-Antibody Ratio (DAR) MS->DAR

Caption: Workflow for this compound conjugation to cysteine residues and subsequent quantitative analysis.

Comparison of Thiol-Reactive Chemistries

G cluster_maleimide Maleimide (B117702) Chemistry cluster_alternatives Alternative Chemistries cluster_comparison Key Comparison Points Maleimide Maleimide Thioether Thioether Bond (Susceptible to Retro-Michael) Maleimide->Thioether Fast Reaction Kinetics Reaction Kinetics Maleimide->Kinetics Specificity Reaction Specificity Maleimide->Specificity Stability Bond Stability Thioether->Stability Vinylsulfone Vinyl Sulfone StableThioether Stable Thioether Bond (Irreversible) Vinylsulfone->StableThioether Slower Reaction Vinylsulfone->Kinetics Vinylsulfone->Specificity StableThioether->Stability ThiolYne Thiol-yne 'Click' Chemistry VeryStableThioether Very Stable Thioether Bond (Irreversible) ThiolYne->VeryStableThioether High Efficiency ThiolYne->Kinetics ThiolYne->Specificity VeryStableThioether->Stability

Caption: Comparison of maleimide chemistry with alternative thiol-reactive conjugation strategies.

References

Safety Operating Guide

Proper Disposal of Mpb-PE: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (Mpb-PE)

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like this compound are paramount for maintaining a safe and compliant laboratory environment. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, ensuring minimal risk and adherence to standard laboratory safety protocols.

While the Safety Data Sheet (SDS) for a similar phosphoethanolamine compound from the same manufacturer suggests it is not classified as a hazardous substance, it is best practice to handle all chemical waste with a structured and cautious approach. The maleimide (B117702) group present in this compound is known to be thiol-reactive, which warrants careful management.

Chemical and Safety Data for this compound

For quick reference, the following table summarizes key quantitative and identifying information for this compound.

IdentifierValue
Chemical Name 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)
Synonyms 18:1 MPB PE
CAS Number 384835-49-8
Molecular Formula C₅₅H₈₈N₂O₁₁PNa
Molecular Weight 1007.26 g/mol
Physical Form Powder
Storage Temperature -20°C
Hazard Classification Not officially classified as hazardous, but should be handled as chemical waste.

Experimental Protocol: this compound Waste Disposal

The following protocol details the methodology for the proper disposal of this compound from a laboratory setting. This procedure is designed to mitigate risks and ensure compliance with institutional and regulatory safety standards.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure the following personal protective equipment is worn:

  • Safety Goggles: To protect eyes from any potential splashes or airborne particles.

  • Chemical-Resistant Gloves: Nitrile or other suitable gloves should be worn to prevent skin contact.

  • Laboratory Coat: To protect clothing and skin from contamination.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent unintended reactions and ensure correct disposal.

  • Solid Waste:

    • Collect all this compound-contaminated solid waste in a designated, clearly labeled hazardous waste container. This includes:

      • Unused or expired this compound powder.

      • Contaminated labware such as weigh boats, pipette tips, and microfuge tubes.

      • Absorbent materials used for cleaning up any spills.

    • The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE), and have a secure, tight-fitting lid.

  • Liquid Waste:

    • Collect all this compound-contaminated liquid waste in a separate, designated hazardous waste container. This includes:

      • Unused solutions containing this compound.

      • Solvent rinses from contaminated glassware.

    • The liquid waste container should also be made of a compatible material and have a secure, leak-proof cap.

    • Do not dispose of this compound solutions down the drain.

Waste Containerization and Labeling

Properly containerizing and labeling waste is essential for safety and regulatory compliance.

  • Container Condition: All waste containers must be in good condition, with no leaks or cracks.

  • Labeling: Each container must be clearly labeled with:

    • The words "Hazardous Waste".

    • The full chemical name: "1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (this compound) Waste".

    • The primary hazard(s) (if known, otherwise list as "Chemical Waste for Disposal").

    • The date the waste was first added to the container.

    • The responsible researcher's name and contact information.

Storage of Waste

Store this compound waste in a designated and safe location pending disposal.

  • Storage Area: Store waste containers in a well-ventilated, secondary containment bin in a designated satellite accumulation area.

  • Incompatible Materials: Keep this compound waste away from incompatible materials, particularly strong oxidizing agents and reactive thiols.

Final Disposal

The final disposal of this compound waste must be handled by qualified personnel.

  • Professional Disposal Service: Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Documentation: Maintain a record of the waste generated and its disposal, in accordance with your institution's policies and local regulations.

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Mpb_PE_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_storage_disposal Storage & Final Disposal start This compound Use in Experiment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Before Handling waste_generated Waste Generated ppe->waste_generated After Use solid_waste Solid Waste (e.g., contaminated tips, tubes) waste_generated->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) waste_generated->liquid_waste Liquid solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_pickup Arrange for EHS/ Contractor Pickup storage->ehs_pickup For Final Disposal

Caption: this compound Disposal Workflow Diagram.

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